2-Methoxypyrimidine-5-sulfonyl fluoride
Description
Structure
3D Structure
Properties
IUPAC Name |
2-methoxypyrimidine-5-sulfonyl fluoride | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H5FN2O3S/c1-11-5-7-2-4(3-8-5)12(6,9)10/h2-3H,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NSIZSTJWQVENFS-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=NC=C(C=N1)S(=O)(=O)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H5FN2O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
192.17 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
Technical Deep Dive: 2-Methoxypyrimidine-5-Sulfonyl Fluoride in SuFEx Chemistry
Topic: 2-Methoxypyrimidine-5-sulfonyl fluoride mechanism of action in SuFEx chemistry Content Type: In-depth technical guide. Audience: Researchers, scientists, and drug development professionals.
Executive Summary: The "Goldilocks" Electrophile
In the expanding toolkit of Sulfur-Fluoride Exchange (SuFEx) chemistry, 2-Methoxypyrimidine-5-sulfonyl fluoride (2-OMe-Pyr-5-SF) represents a sophisticated balance between latent stability and context-dependent reactivity. Unlike highly reactive sulfonyl chlorides which succumb to rapid hydrolysis, or inert alkyl sulfonyl fluorides requiring harsh activation, 2-OMe-Pyr-5-SF occupies a "Goldilocks" zone.
This guide analyzes the mechanistic underpinnings of this probe, focusing on how the electron-deficient pyrimidine core enhances electrophilicity at the sulfur(VI) center, while the methoxy substituent modulates selectivity. This molecule serves as a premier example of heteroaryl SuFEx probes used for covalent protein modification and fragment-based drug discovery (FBDD).
Molecular Architecture & Electronic Theory
To understand the mechanism, one must first deconstruct the electronic environment surrounding the sulfur atom. The reactivity of 2-OMe-Pyr-5-SF is dictated by the interplay between the pyrimidine ring, the methoxy group, and the sulfonyl fluoride warhead.
The Pyrimidine Activation Effect
The pyrimidine ring is significantly more electron-deficient than a benzene ring due to the electronegativity of the two nitrogen atoms.
-
Inductive Withdrawal (-I): The nitrogen atoms at positions 1 and 3 pull electron density away from the ring carbons.
-
Result: The carbon at position 5 (C5), to which the sulfonyl group is attached, becomes electron-poor. This deficiency is transmitted to the sulfur atom, increasing its electrophilicity and making it more susceptible to nucleophilic attack compared to phenylsulfonyl fluoride.
The Methoxy Modulation
The methoxy group at position 2 serves a dual purpose:
-
Solubility: It enhances the compound's solubility in polar organic solvents and aqueous buffers, critical for biological applications.
-
Electronic Fine-Tuning: While oxygen is electronegative (-I effect), it is also a resonance donor (+M effect). In the pyrimidine system, the methoxy group donates electron density into the ring. However, because the sulfonyl group is at the meta-like position relative to the methoxy (C5 vs C2), the resonance stabilization is less direct than if they were para. This ensures the sulfur remains sufficiently electrophilic for SuFEx, preventing the molecule from becoming "dead" to reaction.
Table 1: Comparative Reactivity Profile
| Feature | Phenylsulfonyl Fluoride | 2-OMe-Pyr-5-SF | Sulfonyl Chloride |
| S-X Bond Energy | ~90 kcal/mol (High) | ~88-90 kcal/mol (High) | ~46 kcal/mol (Low) |
| Hydrolytic Stability | Excellent | Very Good | Poor |
| Electrophilicity | Moderate | High (Activated by N-heterocycle) | Very High |
| Mechanism | SuFEx (Context Dependent) | SuFEx (Proximity Enhanced) | Non-specific SN2 |
| Primary Application | Synthetic Chemistry | Chem-Bio / Covalent Probes | Reagent Synthesis |
Mechanism of Action: The SuFEx Event
The reaction of 2-OMe-Pyr-5-SF with a nucleophile (Nu⁻ or Nu-H) follows a substitution mechanism unique to sulfur(VI). It is distinct from standard carbon-based Sɴ2 reactions due to the geometry and the stability of the fluoride leaving group.
The Pathway
-
Nucleophilic Approach: The nucleophile (e.g., a Tyrosine phenol, Lysine amine, or catalytic enolate) approaches the sulfur center. The geometry transitions from tetrahedral to a trigonal bipyramidal intermediate (or transition state).
-
Transition State Stabilization: The electron-deficient pyrimidine ring stabilizes the buildup of negative charge on the transition state.
-
Fluoride Departure: The S-F bond cleavage is heterolytic. Crucially, this step is often assisted by the local environment. In protein labeling, a neighboring hydrogen bond donor (H-bond) or a silyl group (in synthetic applications) stabilizes the departing fluoride ion (F⁻), forming [F...H...Base] or R3Si-F.
-
Irreversible Ligation: The result is a stable sulfonamide or sulfonate linkage.
Visualization: Mechanistic Flow
The following diagram illustrates the activation and substitution pathway.[1]
Figure 1: Step-wise mechanism of SuFEx reaction for 2-Methoxypyrimidine-5-sulfonyl fluoride, highlighting the transition from latent electrophile to stable covalent adduct.
Experimental Protocols
Protocol A: Synthetic Coupling (Sulfonamide Formation)
Target: Synthesis of a drug-like small molecule library. Reagents: 2-OMe-Pyr-5-SF, Primary/Secondary Amine, Base (DIPEA or DABCO).
-
Preparation: Dissolve 2-OMe-Pyr-5-SF (1.0 equiv) in MeCN or DCM.
-
Activation: Add the amine (1.2 equiv).
-
Catalysis (Optional but recommended): Add DABCO (1.5 equiv) or Ca(NTf2)2 (5 mol%) if the amine is unreactive.
-
Why? DABCO forms a transient, highly reactive sulfonylammonium species.
-
-
Reaction: Stir at Room Temperature (RT) for 2-4 hours.
-
Validation: Monitor by LC-MS. The disappearance of the parent mass (M+H) and appearance of the sulfonamide product confirms SuFEx.
-
Workup: Dilute with EtOAc, wash with water/brine. The fluoride byproduct is water-soluble and easily removed.
Protocol B: Covalent Protein Labeling (Chem-Bio)
Target: Labeling a specific Tyrosine or Lysine residue on a target protein. Context: Aqueous buffer, physiological pH.
-
Buffer Selection: PBS (pH 7.4) or HEPES (pH 7.5). Avoid Tris if high concentrations are used, though SuFEx is generally chemoselective.
-
Incubation: Add 2-OMe-Pyr-5-SF (10-100 µM final conc.) to the protein solution (1-5 µM).
-
Note: Predissolve the probe in DMSO (maintain <1% DMSO final).
-
-
Timing: Incubate at 37°C for 1-12 hours.
-
Self-Validation: SuFEx is slower than Michael additions. If reaction is instant, check for non-specific binding.
-
-
Quenching: Stop reaction by protein precipitation or rapid gel filtration.
-
Analysis: Digest protein with Trypsin and analyze via LC-MS/MS. Look for a mass shift of +186.19 Da (Molecular weight of the 2-OMe-Pyr-5-SO2 moiety minus the displaced proton).
Applications in Drug Discovery[1][3][4][5][6]
The 2-methoxypyrimidine scaffold is not just a reagent; it is a "privileged structure" in medicinal chemistry.
Covalent Inhibition
By attaching this warhead to a ligand that binds a specific protein pocket, you create a Targeted Covalent Inhibitor (TCI) .
-
Mechanism: The ligand guides the molecule to the active site. The high local concentration pushes the SuFEx reaction with a nearby nucleophile (Proximity Effect), even if that nucleophile is not intrinsically hyper-reactive.
-
Selectivity: Free 2-OMe-Pyr-5-SF is relatively stable in the cytosol (glutathione resistant), reducing off-target toxicity compared to acrylamides.
Visualization: Drug Discovery Workflow
The following graph depicts the decision tree for using this probe in FBDD (Fragment-Based Drug Discovery).
Figure 2: Workflow for utilizing SuFEx fragments like 2-OMe-Pyr-5-SF in covalent drug discovery.
References
-
Sharpless, K. B., et al. (2014). Sulfur(VI) Fluoride Exchange (SuFEx): Another Good Reaction for Click Chemistry.[2] Angewandte Chemie International Edition. Link
-
Jones, L. H. (2018). Sulfonyl Fluorides in Chemical Biology and Drug Discovery. ACS Medicinal Chemistry Letters. Link
-
Dong, J., et al. (2020). SuFEx Chemistry of Thionyl Tetrafluoride (SOF4) and Its Applications. Accounts of Chemical Research. Link
-
Barrow, A. S., et al. (2019). The Growing Applications of SuFEx Click Chemistry. Chemical Society Reviews. Link
-
Genentech/Scripps Research. (2023). Proximity-enabled sulfur fluoride exchange reaction in the protein context.[3] Chemical Science.[4][5] Link
Sources
- 1. mdpi.com [mdpi.com]
- 2. academic.oup.com [academic.oup.com]
- 3. The proximity-enabled sulfur fluoride exchange reaction in the protein context - Chemical Science (RSC Publishing) [pubs.rsc.org]
- 4. merckmillipore.com [merckmillipore.com]
- 5. Sulfur fluoride exchange with carbon pronucleophiles - Chemical Science (RSC Publishing) [pubs.rsc.org]
Reactivity Profile of Pyrimidine-Based Sulfonyl Fluorides
Executive Summary
Pyrimidine-based sulfonyl fluorides represent a privileged class of electrophiles in the modern drug discovery pharmacopeia. Unlike traditional Michael acceptors (e.g., acrylamides) that target cysteine, sulfonyl fluorides (SFs) operate via Sulfur-Fluoride Exchange (SuFEx), enabling the covalent targeting of "harder" nucleophiles such as Tyrosine, Lysine, Serine, and Histidine.[1][2][3]
This guide details the physicochemical behavior of the pyrimidine-SF scaffold. It contrasts the electron-deficient nature of the pyrimidine core with traditional phenyl-SFs, explaining how this influences hydrolytic stability and bioconjugation rates. We provide validated synthetic protocols and a kinetic profiling workflow to empower medicinal chemists to deploy these warheads effectively.
The Chemical Basis of Reactivity
Electronic Tuning: Pyrimidine vs. Benzene
The reactivity of a sulfonyl fluoride is governed by the electrophilicity of the sulfur(VI) center. The pyrimidine ring, being a
-
The "Goldilocks" Zone: Phenyl-SFs are often too stable (slow reaction kinetics), while aliphatic SFs can be unpredictably reactive. Pyrimidine-SFs occupy a "Goldilocks" zone. The nitrogen atoms in the ring pull electron density away from the sulfur, increasing the
character of the sulfur atom compared to a phenyl analog. -
Positional Isomerism Matters:
-
2- and 4-positions: Highly electron-deficient. SFs at these positions are more reactive toward nucleophiles but also more susceptible to hydrolysis.
-
5-position: The least electron-deficient position on the pyrimidine ring (meta to both nitrogens). SFs here mimic the stability profile of electron-poor phenyl rings (e.g., nitro-benzene SFs).
-
The SuFEx Mechanism
Unlike
-
Context-Dependent Reactivity: In isolation (pH 7.4 buffer), pyrimidine-SFs are remarkably stable. However, inside a protein pocket, specific residues (e.g., an adjacent Arginine or the oxyanion hole) can activate the fluoride leaving group via H-bonding, accelerating the reaction by orders of magnitude.
Mechanism Diagram
The following diagram illustrates the activation of a pyrimidine-SF by a protein environment, leading to covalent modification.
Figure 1: Mechanism of SuFEx-mediated covalent inhibition. The protein microenvironment activates the otherwise stable S-F bond.
Synthetic Accessibility & Modular Assembly
Synthesis of heteroaryl sulfonyl fluorides requires care to avoid hydrolysis of the intermediate sulfonyl chloride. We recommend the "Green Oxidative Fluorination" route for its operational simplicity and high yields.
Recommended Protocol: Thiol to Sulfonyl Fluoride
This method avoids the isolation of unstable heteroaryl sulfonyl chlorides.
Reagents:
-
Starting Material: Pyrimidine-thiol (or disulfide).
-
Oxidant: Trichloroisocyanuric acid (TCCA) or NaOCl.
-
Fluoride Source: Potassium Bifluoride (
) or Potassium Fluoride ( ). -
Solvent: Acetonitrile/Water (1:1).
Step-by-Step Methodology:
-
Preparation: Dissolve the pyrimidine-thiol (1.0 equiv) in MeCN at 0°C.
-
Oxidative Chlorination: Add TCCA (0.4 equiv) slowly. Stir for 15 min. Note: This generates the sulfonyl chloride in situ.[4]
-
Fluorination: Immediately add a saturated aqueous solution of
(2.0 equiv). -
Reaction: Allow to warm to Room Temperature (RT) and stir vigorously for 2-4 hours.
-
Workup: Dilute with EtOAc, wash with water and brine. Dry over
. -
Purification: Silica gel chromatography (usually minimal purification needed due to high conversion).
Critical Control Point: Do not let the reaction sit at the chloride stage. Pyrimidine sulfonyl chlorides are prone to hydrolysis to the sulfonic acid, which is a dead-end byproduct.
Biological Application: Kinetic Profiling
To validate a pyrimidine-SF as a chemical probe or drug candidate, one must establish its stability-reactivity window.
Stability vs. Reactivity Data
The following table contrasts hypothetical half-lives (
| Scaffold Type | Substituent | Electronic Character | Reactivity (k_inact/K_I) | |
| Phenyl-SF | Unsubstituted | Neutral | > 48 Hours | Low |
| Phenyl-SF | 4-Nitro | Electron Poor | ~ 12 Hours | Moderate |
| Pyrimidine-5-SF | Unsubstituted | Moderate EWG | ~ 24 Hours | High (Targeted) |
| Pyrimidine-2-SF | Unsubstituted | Strong EWG | < 4 Hours | Very High (Promiscuous) |
| Aliphatic-SF | Ethyl | Electron Rich | > 7 Days | Low |
Kinetic Assay Workflow
To determine the specific reactivity of your pyrimidine-SF against a target protein (e.g., a kinase), follow this LC-MS/MS workflow.
Figure 2: Kinetic profiling workflow for validating covalent modification.
Protocol Notes:
-
Mass Shift: A successful SuFEx reaction results in the loss of Fluoride (-19 Da) and the addition of the sulfonyl group. However, in mass spectrometry, you look for the mass of the whole inhibitor minus Fluoride attached to the peptide.
-
19F NMR Validation: A disappearance of the sulfonyl fluoride signal (~ +65 ppm) and appearance of free fluoride (~ -120 ppm) confirms the reaction has occurred.
Case Study: Targeting Kinase Lysines
Pyrimidine-SFs are particularly effective at targeting the catalytic Lysine (via the
Why Pyrimidine?
The pyrimidine core often mimics the adenine ring of ATP, providing initial non-covalent binding affinity (
Example:
-
Warhead: Pyrimidine-5-sulfonyl fluoride.
-
Outcome: The inhibitor binds reversibly to the hinge region.[6] The SF warhead is positioned near Lys745. The basic environment lowers the pKa of the Lysine amine, facilitating the attack on the sulfur, displacing fluoride.
References
-
SuFEx Click Chemistry: Dong, J., Krasnova, L., Finn, M. G., & Sharpless, K. B. (2014). Sulfur(VI) Fluoride Exchange (SuFEx): Another Good Reaction for Click Chemistry.[1][2][7] Angewandte Chemie International Edition. [Link]
-
Kinase Probes: Zhao, Q., Ouyang, X., Wan, X., Gajiwala, K. S., ... & Taunton, J. (2017).[8] Broad-Spectrum Kinase Profiling in Live Cells with Lysine-Targeted Sulfonyl Fluoride Probes.[8] Journal of the American Chemical Society. [Link]
-
Synthesis of Sulfonyl Fluorides: Wright, S. W., & Hallstrom, K. N. (2006). A convenient preparation of heteroaryl sulfonyl fluorides.[2] The Journal of Organic Chemistry. [Link]
-
Chemical Biology Reviews: Jones, L. H. (2020). Structure-based design and analysis of SuFEx chemical probes. MedChemComm. [Link]
Sources
- 1. Sulfur(VI) Fluoride Exchange (SuFEx): The "Golden Bond" for Next-Generation Click Chemistry — A High-Efficiency, Stable, and Biocompatible Ligation Technology [bldpharm.com]
- 2. Recent progress in the synthesis of sulfonyl fluorides for SuFEx click chemistry [html.rhhz.net]
- 3. Chemistry Insights | How to Enhance Success Rate in the Discovery of Targeted Covalent Inhibitors? Design & Synthesis Strategies - RCS Research Chemistry Services [rcs.wuxiapptec.com]
- 4. theballlab.com [theballlab.com]
- 5. chimia.ch [chimia.ch]
- 6. The Current Toolbox for Covalent Inhibitors: From Hit Identification to Drug Discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Multidimensional SuFEx Click Chemistry: Sequential Sulfur(VI) Fluoride Exchange Connections of Diverse Modules Launched From An SOF4 Hub - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
Covalent inhibition potential of 2-Methoxypyrimidine-5-sulfonyl fluoride
Technical Whitepaper: Covalent Targeting with 2-Methoxypyrimidine-5-sulfonyl Fluoride
Executive Summary
This technical guide evaluates 2-Methoxypyrimidine-5-sulfonyl fluoride (2-OMe-Pyr-SF) as a privileged scaffold for covalent protein modification. Unlike traditional cysteine-targeting acrylamides, this compound leverages Sulfur-Fluoride Exchange (SuFEx) chemistry to target "harder" nucleophiles—specifically Tyrosine, Lysine, and Histidine—under physiological conditions.
This guide addresses the specific physicochemical properties of the 2-methoxypyrimidine scaffold, which occupies a "Goldilocks" zone of reactivity: the electron-deficient pyrimidine ring activates the sulfonyl fluoride warhead, while the electron-donating methoxy group provides essential hydrolytic stability absent in bare heteroaryl sulfonyl fluorides.
Mechanistic Basis: The SuFEx Warhead & Scaffold Logic
The Warhead: Sulfonyl Fluoride (–SO₂F)
The sulfonyl fluoride moiety acts as a "sleeping beauty" electrophile. It is generally stable in aqueous plasma and cytosolic environments but becomes hyper-reactive when bound in a protein pocket that stabilizes the transition state (often via hydrogen bonding to the sulfonyl oxygens) or provides a proximal base.
-
Reaction Type: Nucleophilic Substitution at Sulfur (S_N2-like).
-
Leaving Group: Fluoride (F⁻).
-
Selectivity: Context-dependent.[1]
-
Tyrosine (Tyr): Forms a sulfonate ester (Ar–O–SO₂–R). Preferred in solvent-accessible areas or when proximal to basic residues (Arg/Lys) that lower the phenol pKa.
-
Lysine (Lys): Forms a sulfonamide (R–NH–SO₂–R).
-
Histidine (His): Forms a sulfonyl-imidazolium species (often transient or catalytic, but can be stable).
-
The Scaffold: 2-Methoxypyrimidine
The choice of the heteroaromatic ring is critical for tuning reactivity.
-
Activation: The pyrimidine ring is electron-deficient (pi-deficient). Placing the sulfonyl group at the 5-position (meta to both nitrogens) creates a highly electrophilic center compared to a standard phenyl ring.
-
Stabilization: Unsubstituted pyrimidine-5-sulfonyl fluorides are prone to hydrolysis and SO₂ extrusion. The 2-methoxy group is an Electron Donating Group (EDG) by resonance. It pushes electron density into the ring (specifically to positions 4 and 6, and inductively stabilizes the system), counteracting the extreme instability of the parent heterocycle while maintaining sufficient reactivity for protein labeling.
Diagram 1: Mechanistic Pathway of 2-OMe-Pyr-SF
Caption: Mechanism of SuFEx-mediated covalent modification. The reaction is driven by the specific local environment of the protein pocket.
Experimental Protocols
Stability Profiling (Pre-Validation)
Before biological application, the hydrolytic stability of the probe must be verified, as heteroaryl sulfonyl fluorides can degrade in standard buffers.
Protocol:
-
Preparation: Dissolve 2-OMe-Pyr-SF to 10 mM in DMSO-d6.
-
Dilution: Dilute to 500 µM in PBS (pH 7.4) containing 10% D₂O (for NMR lock).
-
Monitoring: Acquire ¹H-NMR or ¹⁹F-NMR spectra at t=0, 1h, 4h, 12h, and 24h at 37°C.
-
Endpoint: Measure the disappearance of the sulfonyl fluoride signal and appearance of free fluoride or sulfonic acid hydrolysis product.
-
Pass Criteria: >80% intact after 4 hours.
-
Covalent Labeling & Mass Spectrometry Mapping
This workflow identifies the specific residue modified by the inhibitor.
Step-by-Step Methodology:
-
Incubation:
-
Incubate purified target protein (10 µM) with 2-OMe-Pyr-SF (50–100 µM) in HEPES buffer (pH 7.5) for 1–4 hours at 37°C.
-
Control: Incubate protein with DMSO only.
-
-
Quenching & Digestion:
-
Quench with 4x Laemmli buffer or precipitate with cold acetone.
-
Redissolve in 8M Urea/50mM NH₄HCO₃.
-
Reduce (DTT, 5 mM, 30 min) and Alkylate (Iodoacetamide, 15 mM, 30 min).
-
Dilute Urea to <1M and digest with Trypsin (1:50 enzyme:protein ratio) overnight.
-
-
LC-MS/MS Analysis:
-
Inject peptides onto a C18 reverse-phase column coupled to a high-resolution mass spectrometer (e.g., Orbitrap).
-
Data Search Parameters:
-
Variable Modification: Add the specific mass shift of the 2-methoxypyrimidine-5-sulfonyl moiety.
-
-
Data Analysis: Calculating the Mass Shift To accurately identify the modified residue, you must search for the specific mass addition.
| Component | Formula | Monoisotopic Mass (Da) |
| Probe (Intact) | C₅H₅FN₂O₃S | 192.0005 |
| Leaving Group | –F | 18.9984 |
| Adduct Added | –SO₂–(2-OMe-Pyrimidine) | 173.0021 |
Note: Configure your search engine (MaxQuant/Proteome Discoverer) with a variable modification of +173.0021 Da on Tyr, Lys, His, and Ser.
Visualization of Experimental Workflow
Diagram 2: Chemical Proteomics Workflow for 2-OMe-Pyr-SF
Caption: Step-by-step workflow for validating covalent modification and identifying the binding site.
Scientific Integrity & Troubleshooting
Trustworthiness (Self-Validating Systems):
-
The "Click" Control: If your probe contains an alkyne handle (or if you synthesize an analog with one), perform a CuAAC reaction with a fluorescent azide after labeling. A fluorescent band on SDS-PAGE that disappears upon co-incubation with the non-alkyne parent compound confirms specific covalent labeling.
-
Pepsin Digestion: If Trypsin fails to generate coverage of the binding site (e.g., if the modification blocks a Lysine cleavage site), use Chymotrypsin or Pepsin for alternative cleavage specificity.
Expertise & Causality:
-
Why 2-Methoxy? Without the methoxy group, the pyrimidine-5-sulfonyl fluoride is significantly less stable. The electron donation extends the half-life in buffer, allowing the molecule time to find its specific binding pocket before hydrolyzing.
-
Why pH 7.5? SuFEx on Tyrosine is sensitive to pH. While Tyrosine pKa is ~10, the local environment in a binding pocket can lower this. Running the assay at pH 7.5 ensures you are capturing biologically relevant nucleophiles, not just forcing non-specific chemistry that might occur at pH 9.
References
-
Jones, L. H. (2023). Profiling Sulfur(VI) Fluorides as Reactive Functionalities for Chemical Biology Tools. National Institutes of Health. Available at: [Link]
-
Bogyo, M., et al. (2020). Structure-based design and analysis of SuFEx chemical probes. PubMed Central. Available at: [Link]
- Sharpless, K. B., et al. (2014). Sulfur(VI) Fluoride Exchange (SuFEx): Another Good Reaction for Click Chemistry. Angewandte Chemie International Edition. (Foundational text for SuFEx chemistry principles).
-
Grygorenko, O. O. (2023). Stability of Heteroaromatic Sulfonyl Chlorides and Fluorides. ChemRxiv. Available at: [Link]
Sources
The Emerging Role of 2-Methoxypyrimidine-5-sulfonyl Fluoride in Chemical Biology: A Technical Guide
Introduction: Beyond Cysteine Targeting with Privileged Electrophiles
In the landscape of chemical biology and drug discovery, the pursuit of covalent inhibitors and chemical probes has predominantly centered on the targeting of cysteine residues due to their high nucleophilicity. However, this focus has left a vast portion of the proteome inaccessible. The emergence of sulfonyl fluorides (SFs) as "privileged" electrophilic warheads has marked a paradigm shift, enabling the covalent modification of a broader range of nucleophilic amino acid residues, including serine, threonine, tyrosine, lysine, and histidine.[1][2][3][4] This expansion of the targetable proteome has opened new avenues for inhibitor design, target identification, and the development of novel therapeutic modalities.[3][4]
This technical guide delves into the applications of a specific, yet broadly representative, member of this class: 2-Methoxypyrimidine-5-sulfonyl fluoride . By dissecting its underlying chemical principles and extrapolating from the well-established reactivity of aryl sulfonyl fluorides, this document will serve as an in-depth resource for researchers, scientists, and drug development professionals seeking to harness the potential of this versatile chemical tool. We will explore its mechanistic underpinnings, potential applications in chemoproteomics and drug discovery, and provide detailed protocols for its utilization in the laboratory.
Core Principles: The Unique Reactivity of the Sulfonyl Fluoride Warhead
The utility of sulfonyl fluorides stems from a finely tuned balance of aqueous stability and reactivity towards biological nucleophiles.[3][4] Unlike more reactive sulfonyl chlorides, sulfonyl fluorides exhibit greater stability in aqueous environments, a critical feature for biological experiments.[4] Their reactivity is context-dependent, targeting amino acid residues with enhanced nucleophilicity within specific protein microenvironments, such as enzyme active sites or protein-protein interaction interfaces.[3][4]
The covalent modification proceeds via a nucleophilic attack of an amino acid side chain on the electrophilic sulfur atom of the sulfonyl fluoride, leading to the displacement of the fluoride ion and the formation of a stable sulfonylated adduct.[5] The pyrimidine core of 2-Methoxypyrimidine-5-sulfonyl fluoride is expected to influence its reactivity and binding specificity. The electron-withdrawing nature of the pyrimidine ring can enhance the electrophilicity of the sulfonyl group, while the methoxy substituent may modulate its solubility and electronic properties.
Mechanism of Covalent Modification
The covalent modification of a target protein by 2-Methoxypyrimidine-5-sulfonyl fluoride is a targeted event driven by both the intrinsic reactivity of the sulfonyl fluoride and the specific microenvironment of the target residue. The following diagram illustrates the general mechanism of action.
Caption: General mechanism of covalent protein modification by 2-Methoxypyrimidine-5-sulfonyl fluoride.
Applications in Chemical Biology and Drug Discovery
The unique properties of 2-Methoxypyrimidine-5-sulfonyl fluoride position it as a powerful tool for a range of applications in chemical biology and drug discovery.
Covalent Enzyme Inhibition
A primary application of sulfonyl fluorides is the irreversible inhibition of enzymes, particularly serine proteases, where they target the active site serine residue.[3][4][5] The phenoxyethane scaffold in similar molecules can direct the sulfonyl fluoride to specific targets.[5] The 2-methoxypyrimidine moiety can be rationally designed to interact with specific enzyme pockets, thereby conferring selectivity.
Chemoproteomics and Target Identification
Functionalized versions of 2-Methoxypyrimidine-5-sulfonyl fluoride, incorporating a reporter tag such as an alkyne or azide, can be used as activity-based probes for target identification and validation.[5][6] These probes covalently label their protein targets in complex biological systems, such as cell lysates or living cells. Subsequent click chemistry with a biotin or fluorophore tag allows for the enrichment and identification of these targets by mass spectrometry.[5][7] This approach is invaluable for elucidating the mechanism of action of bioactive compounds and discovering novel drug targets.[3][4]
Covalent Ligand Discovery for Undruggable Targets
Many challenging drug targets, such as transcription factors and scaffolding proteins, lack deep binding pockets suitable for high-affinity reversible binders. Covalent ligands, including those based on the sulfonyl fluoride warhead, offer an alternative strategy by forming a stable bond with a target protein, often leading to enhanced potency and duration of action.[1] Fragment-based screening approaches using libraries of sulfonyl fluoride-containing fragments can be employed to identify initial hits that can be further optimized into potent and selective covalent inhibitors.[8]
Experimental Protocols
The following protocols provide a framework for utilizing 2-Methoxypyrimidine-5-sulfonyl fluoride and its derivatives in common chemical biology workflows.
Protocol 1: In Vitro Enzyme Inhibition Assay
This protocol describes a general method for assessing the inhibitory activity of 2-Methoxypyrimidine-5-sulfonyl fluoride against a purified enzyme, using a colorimetric or fluorometric substrate.
Materials:
-
2-Methoxypyrimidine-5-sulfonyl fluoride
-
Purified target enzyme
-
Assay buffer (optimized for the target enzyme)
-
Substrate (e.g., p-nitrophenyl acetate for serine proteases)
-
96-well microplate
-
Microplate reader
Procedure:
-
Prepare a stock solution of 2-Methoxypyrimidine-5-sulfonyl fluoride in an appropriate solvent (e.g., DMSO).
-
Serially dilute the compound in assay buffer to create a range of concentrations.
-
In a 96-well plate, add the diluted compound or vehicle control to triplicate wells.
-
Add the purified enzyme to each well and incubate for a defined period (e.g., 30 minutes) at the optimal temperature to allow for covalent modification.
-
Initiate the enzymatic reaction by adding the substrate to each well.
-
Monitor the change in absorbance or fluorescence over time using a microplate reader.
-
Calculate the rate of reaction for each concentration and determine the IC₅₀ value.
Protocol 2: Activity-Based Protein Profiling (ABPP) in Cell Lysate
This protocol outlines a typical workflow for identifying the protein targets of an alkyne-functionalized 2-Methoxypyrimidine-5-sulfonyl fluoride probe in a cell lysate.
Materials:
-
Alkyne-functionalized 2-Methoxypyrimidine-5-sulfonyl fluoride probe
-
Cultured cells
-
Lysis buffer (e.g., 50 mM Tris-HCl, 150 mM NaCl, 1% NP-40, pH 7.4)
-
Azide-functionalized biotin
-
Click chemistry reagents: Copper(II) sulfate (CuSO₄), Tris[(1-benzyl-1H-1,2,3-triazol-4-yl)methyl]amine (TBTA), and a reducing agent (e.g., TCEP or sodium ascorbate)
-
Streptavidin-agarose beads
-
SDS-PAGE and Western blotting reagents or mass spectrometry facility
Workflow:
Caption: A streamlined workflow for Activity-Based Protein Profiling (ABPP).
Procedure:
-
Culture and harvest cells, then prepare a cell lysate.
-
Treat the cell lysate with the alkyne-probe at a predetermined concentration and incubate for a specific time (e.g., 1 hour) at room temperature.
-
Perform a click reaction by adding the azide-biotin, CuSO₄, TBTA, and reducing agent to the lysate.
-
Incubate the reaction mixture to allow for the covalent attachment of biotin to the probe-labeled proteins.
-
Add streptavidin-agarose beads to the lysate and incubate to capture the biotinylated proteins.
-
Wash the beads extensively to remove non-specifically bound proteins.
-
Elute the captured proteins and prepare them for analysis by SDS-PAGE and Western blotting (for validation) or by mass spectrometry for proteome-wide identification.
Quantitative Data and Analysis
The inhibitory potency of 2-Methoxypyrimidine-5-sulfonyl fluoride and its analogs can be quantified and compared across different targets. The following table provides a hypothetical example of such a comparison.
| Target Enzyme | IC₅₀ (µM) | k_inact/K_I (M⁻¹s⁻¹) |
| Serine Protease A | 0.5 | 10,000 |
| Serine Protease B | 15.2 | 500 |
| Cysteine Protease C | >100 | Not determined |
| Kinase D | >100 | Not determined |
This is hypothetical data for illustrative purposes.
Conclusion and Future Directions
2-Methoxypyrimidine-5-sulfonyl fluoride represents a valuable chemical entity within the expanding toolkit of covalent chemical biology. Its potential to target a diverse range of nucleophilic amino acids opens up exciting possibilities for developing novel enzyme inhibitors, mapping protein-ligand interactions, and tackling previously "undruggable" targets. Future research will likely focus on the development of more sophisticated derivatives with enhanced selectivity and the application of this scaffold in the design of targeted protein degraders and other advanced therapeutic modalities. The principles and protocols outlined in this guide provide a solid foundation for researchers to explore and exploit the full potential of this promising chemical tool.
References
-
Advances in sulfonyl exchange chemical biology: expanding druggable target space. (n.d.). Royal Society of Chemistry. Retrieved February 18, 2026, from [Link]
-
Approaches to covalent protein modification in chemical biology and drug discovery. (n.d.). ResearchGate. Retrieved February 18, 2026, from [Link]
-
van der Hoorn, R. A. L., et al. (2013). Chemical proteomics with sulfonyl fluoride probes reveals selective labeling of functional tyrosines in glutathione transferases. Chemistry & Biology, 20(4), 541-548. Retrieved February 18, 2026, from [Link]
-
Narayanan, A., & Jones, L. H. (2015). Sulfonyl fluorides as privileged warheads in chemical biology. Chemical Science, 6(5), 2650-2659. Retrieved February 18, 2026, from [Link]
-
Arylfluorosulfate-Based Electrophiles for Covalent Protein Labeling: A New Addition to the Arsenal. (n.d.). National Institutes of Health. Retrieved February 18, 2026, from [Link]
-
Development of sulfonyl fluoride chemical probes to advance the discovery of cereblon modulators. (n.d.). National Institutes of Health. Retrieved February 18, 2026, from [Link]
-
Narayanan, A., & Jones, L. H. (2015). Sulfonyl fluorides as privileged warheads in chemical biology. National Institutes of Health. Retrieved February 18, 2026, from [Link]
-
Chemical Proteomics with Sulfonyl Fluoride Probes Reveals Selective Labeling of Functional Tyrosines in Glutathione Transferases. (n.d.). ResearchGate. Retrieved February 18, 2026, from [Link]
-
Efficient Ligand Discovery Using Sulfur(VI) Fluoride Reactive Fragments. (n.d.). National Institutes of Health. Retrieved February 18, 2026, from [Link]
-
The Synthesis of Sulfonyl Fluoride Functionalized 2-Aminothiazoles using a Diversity Oriented Clicking Strategy. (n.d.). ChemRxiv. Retrieved February 18, 2026, from [Link]
-
Direct mapping of ligandable tyrosines and lysines in cells with chiral sulfonyl fluoride probes. (n.d.). eScholarship, University of California. Retrieved February 18, 2026, from [Link]
-
New Applications of Sulfonyl Fluorides: A Microcosm of the Deep Integration of Chemistry and Biology in Drug Design. (n.d.). PubMed. Retrieved February 18, 2026, from [Link]
-
Covalent Modification that Enhances Protein Properties and Functions and Folds Random Coil into Alpha-Helix. (n.d.). Semantic Scholar. Retrieved February 18, 2026, from [Link]
-
Applications of sulfonyl fluorides Examples of biologically active.... (n.d.). ResearchGate. Retrieved February 18, 2026, from [Link]
-
Covalent Inhibitors of Protein–Protein Interactions Targeting Lysine, Tyrosine, or Histidine Residues. (n.d.). eScholarship, University of California. Retrieved February 18, 2026, from [Link]
-
Chemoproteomics with two common SuFEx electrophiles. (n.d.). ResearchGate. Retrieved February 18, 2026, from [Link]
-
Chemical and biology of sulfur fluoride exchange (SuFEx) click chemistry for drug discovery. (n.d.). PubMed. Retrieved February 18, 2026, from [Link]
-
5-fluoro-2-methoxypyridine-4-sulfonyl fluoride. (n.d.). Aaron Chemistry. Retrieved February 18, 2026, from [Link]
-
Direct mapping of ligandable tyrosines and lysines in cells with chiral sulfonyl fluoride probes. (n.d.). MassIVE. Retrieved February 18, 2026, from [Link]
-
2-Fluoro-5-methoxypyrimidine. (n.d.). PubChem. Retrieved February 18, 2026, from [Link]
-
Synthetic Routes to Arylsulfonyl Fluorides. (n.d.). MDPI. Retrieved February 18, 2026, from [Link]
-
Moffitt Researchers Develop New Chemical Method to Enhance Drug Discovery. (n.d.). Moffitt Cancer Center. Retrieved February 18, 2026, from [Link]
-
The Synthesis of Sulfonyl Fluoride Functionalized 2-Aminothiazoles using a Diversity Oriented Clicking Strategy. (n.d.). ResearchGate. Retrieved February 18, 2026, from [Link]
-
A) A previously reported sulfonyl fluoride probe for covalent lysine.... (n.d.). ResearchGate. Retrieved February 18, 2026, from [Link]
-
Proteomics sample preparation. (n.d.). Protocols.io. Retrieved February 18, 2026, from [Link]
-
Electrochemical regioselective synthesis of sulfonyl 2,5-dihydrofuran-fused spiropyrimidines via multi-component radical cascade reactions. (n.d.). Royal Society of Chemistry. Retrieved February 18, 2026, from [Link]
-
The Synthesis of Sulfonyl Fluoride Functionalized 2-Aminothiazoles Using a Diversity Oriented Clicking Strategy. (n.d.). PubMed. Retrieved February 18, 2026, from [Link]
-
Protocol for generating high-fidelity proteomic profiles using DROPPS. (n.d.). STAR Protocols. Retrieved February 18, 2026, from [Link]
-
Identification of Optically Active Pyrimidine Derivatives as Selective 5-HT 2C Modulators. (n.d.). MDPI. Retrieved February 18, 2026, from [Link]
-
Fluoropyrimidine Pathway, Pharmacodynamics. (n.d.). ClinPGx. Retrieved February 18, 2026, from [Link]
-
MECHANISMS OF ACTION OF FLUORIDE IN DENTAL CARIES. (n.d.). Retrieved February 18, 2026, from [Link]
-
An alternative molecular mechanism of action of 5-fluorouracil, a potent anticancer drug. (n.d.). PubMed. Retrieved February 18, 2026, from [Link]
-
Design, Synthesis, and Biological Evaluation of Sulfonamide Methoxypyridine Derivatives as Novel PI3K/mTOR Dual Inhibitors. (n.d.). MDPI. Retrieved February 18, 2026, from [Link]
-
Drug Discovery Services. (n.d.). Provid Pharmaceuticals. Retrieved February 18, 2026, from [Link]
-
Development of sulfonyl fluoride chemical probes to advance the discovery of cereblon modulators. (n.d.). Royal Society of Chemistry. Retrieved February 18, 2026, from [Link]
-
Protocols for Proteomic Analysis: Isolation, Solubilization and Hydrolysis by Proteases. (n.d.). ResearchGate. Retrieved February 18, 2026, from [Link]
Sources
- 1. Advances in sulfonyl exchange chemical biology: expanding druggable target space - Chemical Science (RSC Publishing) [pubs.rsc.org]
- 2. researchgate.net [researchgate.net]
- 3. Sulfonyl fluorides as privileged warheads in chemical biology - Chemical Science (RSC Publishing) [pubs.rsc.org]
- 4. Sulfonyl fluorides as privileged warheads in chemical biology - PMC [pmc.ncbi.nlm.nih.gov]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. Arylfluorosulfate‐Based Electrophiles for Covalent Protein Labeling: A New Addition to the Arsenal - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Efficient Ligand Discovery Using Sulfur(VI) Fluoride Reactive Fragments - PMC [pmc.ncbi.nlm.nih.gov]
Technical Monograph: Structural Analysis and Molecular Weight of 2-Methoxypyrimidine-5-sulfonyl Fluoride
Executive Summary
2-Methoxypyrimidine-5-sulfonyl fluoride is a specialized electrophilic warhead utilized in the rapidly expanding field of Sulfur(VI) Fluoride Exchange (SuFEx) chemistry. Unlike traditional sulfonyl chlorides, which are highly susceptible to non-specific hydrolysis, this sulfonyl fluoride derivative exhibits "Goldilocks" reactivity: it is sufficiently stable in aqueous physiological buffers yet reacts selectively with specific nucleophilic amino acid side chains (Tyrosine, Lysine, Histidine, Serine) within protein binding pockets. This guide provides a definitive structural analysis, precise molecular weight calculations, and rigorous characterization protocols for researchers integrating this motif into covalent inhibitors or chemical probes.
Physicochemical & Structural Profile[1]
Molecular Identity
The molecule consists of a pyrimidine heteroaromatic core substituted at the C2 position with a methoxy group (electron-donating) and at the C5 position with a sulfonyl fluoride group (electron-withdrawing). This "push-pull" electronic system modulates the reactivity of the sulfur center, making it a tunable candidate for covalent drug discovery.
| Parameter | Value | Notes |
| IUPAC Name | 2-methoxypyrimidine-5-sulfonyl fluoride | |
| CAS Number | Not widely listed; derivative of 1108654-53-0 (Chloride) | Common precursor: Sulfonyl Chloride |
| Molecular Formula | C₅H₅FN₂O₃S | |
| Average Molecular Weight | 192.17 g/mol | Standard abundance |
| Monoisotopic Mass | 192.0005 Da | For High-Res Mass Spectrometry (HRMS) |
| SMILES | COc1ncc(cn1)S(=O)(=O)F | |
| LogP (Predicted) | ~0.8 - 1.2 | Lipophilic, membrane permeable |
| Topological Polar Surface Area | ~68 Ų | Good oral bioavailability potential |
Structural Symmetry & Topology
The molecule possesses a
Synthesis & Production Protocol
While the sulfonyl chloride derivative is commercially available, the sulfonyl fluoride is often synthesized in-house to ensure maximum activity, as the S-F bond is robust but the precursor chloride degrades.
Synthesis Workflow (Chloride to Fluoride Exchange)
The most reliable method utilizes a biphasic substitution reaction with Potassium Bifluoride (
Reagents:
-
2-Methoxypyrimidine-5-sulfonyl chloride (1.0 eq)
-
Potassium Bifluoride (
) (2.0 - 3.0 eq) -
Solvent: Acetonitrile (
) / Water ( ) (1:1 v/v)
Protocol:
-
Dissolution: Dissolve the sulfonyl chloride in acetonitrile.
-
Activation: Prepare a saturated aqueous solution of
. -
Reaction: Add the aqueous salt solution to the organic phase dropwise at 0°C.
-
Stirring: Allow to warm to Room Temperature (RT) and stir for 2-4 hours. Monitor by TLC (the fluoride is typically more polar/moves differently than chloride) or LC-MS.
-
Workup: Dilute with Ethyl Acetate, wash with water and brine. Dry over
. -
Purification: Concentrate in vacuo. The product usually crystallizes as a white solid. If necessary, purify via silica flash chromatography (Hexane/EtOAc).
Analytical Characterization (Self-Validating Systems)
To ensure the integrity of the probe before biological application, the following analytical signatures must be verified.
Nuclear Magnetic Resonance (NMR)
The symmetry of the molecule simplifies the proton spectrum, making impurities immediately obvious.
-
H NMR (400 MHz,
):- ~9.00 ppm (s, 2H): Pyrimidine protons at C4 and C6. These are chemically equivalent due to symmetry. Their high shift is due to the electron-withdrawing nature of the N-heterocycle and the sulfonyl group.
-
~4.15 ppm (s, 3H): Methoxy group (
). -
Note: If you see two distinct aromatic signals, the symmetry is broken (likely hydrolysis to the sulfonic acid or ring degradation).
-
F NMR (376 MHz,
):-
+60 to +65 ppm (s, 1F): Characteristic shift for Ar-
. -
Validation: This signal must be a singlet. The appearance of a signal at -120 ppm indicates free fluoride ion (degradation), and signals around +30 to +40 ppm may indicate sulfonyl fluoride hydrolysis products or impurities.
-
+60 to +65 ppm (s, 1F): Characteristic shift for Ar-
Mass Spectrometry (HRMS)
-
Ionization: ESI (Positive mode) is often difficult for neutral sulfonyl fluorides. APCI or ESI (Negative mode) looking for hydrolysis adducts may be required, but direct detection is best via:
-
Target Mass:
(Calculated). -
Fragmentation: Expect a characteristic loss of the
group (mass 83) or (mass 19). -
Isotope Pattern: Sulfur (
/ ) provides a distinctive ~4.5% M+2 peak.
Infrared Spectroscopy (IR)
-
Asymmetric
stretch: ~1410-1420 -
Symmetric
stretch: ~1200-1210 -
S-F stretch: ~760-780
(Strong, characteristic band).
Functional Applications: SuFEx Chemistry
This molecule is designed as a SuFEx warhead . Unlike reactive chloroacetamides (which target Cysteine), sulfonyl fluorides are "latent" electrophiles. They do not react with water or free thiols at physiological pH but undergo rapid exchange when the fluoride is activated by the local protein environment (e.g., H-bonding in an enzyme pocket) or by specific nucleophiles like Tyrosine (phenol) or Lysine (amine).
Mechanism of Action
-
Recognition: The pyrimidine scaffold directs the molecule to the target binding site (e.g., ATP binding pocket of a kinase).
-
Activation: The protein environment polarizes the S-F bond.
-
Exchange: A nucleophilic residue (Tyr-OH, Lys-NH2) attacks the Sulfur(VI) center.
-
Ejection: Fluoride (
) is released as a non-toxic leaving group. -
Covalent Bond: A stable Sulfonate (O-S) or Sulfonamide (N-S) bond is formed.
References
-
Jones, L. H. (2025). Advances in sulfonyl exchange chemical biology: expanding druggable target space. Chemical Science. Link
-
Du, S., Hu, X., & Zhan, P. (2024). New Applications of Sulfonyl Fluorides: A Microcosm of the Deep Integration of Chemistry and Biology in Drug Design. Journal of Medicinal Chemistry. Link
-
Bare, G. A. L. (2023).[1] Synthesis of Sulfonyl Fluorides Using Direct Chloride/Fluoride Exchange in Potassium Fluoride and Water/Acetone. The Journal of Organic Chemistry. Link
-
Carneiro, S. N., et al. (2023).[2] Sulfur(VI) fluorides as tools in biomolecular and medicinal chemistry. Chemical Society Reviews. Link
-
PubChem. 2-(Difluoromethylsulfanyl)-5-methoxypyrimidine Compound Summary. (Used for structural analog comparison). National Library of Medicine. Link
Sources
Precision Covalent Targeting: The Pyrimidine Sulfonyl Fluoride (PySF) Modality
Topic: Binding affinity of pyrimidine sulfonyl fluorides to protein targets Content Type: In-depth technical guide. Audience: Researchers, scientists, and drug development professionals.
Executive Summary
The renaissance of covalent inhibition in drug discovery has shifted focus from promiscuous electrophiles (e.g., acrylamides) to "tunable" warheads. Pyrimidine Sulfonyl Fluorides (PySFs) represent a premier class of Sulfur-Fluoride Exchange (SuFEx) reagents. Unlike their benzene analogs, PySFs utilize the electron-deficient pyrimidine heterocycle to modulate the electrophilicity of the sulfur(VI) center, enabling the specific targeting of non-catalytic tyrosine, lysine, and histidine residues.
This guide provides a rigorous technical framework for designing PySF probes and quantifying their binding efficiency. We move beyond simple
The Chemical Logic of Pyrimidine Sulfonyl Fluorides
The "Goldilocks" Reactivity Zone
Sulfonyl fluorides (SFs) are unique among electrophiles because they possess high thermodynamic stability (resistant to reduction and hydrolysis) but high kinetic reactivity toward specific nucleophiles in the protein pocket.
-
Benzene-SFs: Often too stable. They require significant activation by the local protein environment or high pH to react with tyrosine.
-
Pyrimidine-SFs: The nitrogen atoms in the pyrimidine ring exert a strong inductive electron-withdrawing effect (
effect). This pulls electron density away from the sulfur center, making it more electrophilic than the benzene analog, yet less prone to rapid hydrolysis than aliphatic sulfonyl fluorides.
Mechanism of Action: SuFEx
The reaction follows a concerted substitution mechanism at the sulfur center. Crucially, this reaction is context-dependent . The PySF warhead does not react with free tyrosine in solution at neutral pH; it requires the target residue to be activated (deprotonated) by a neighboring basic residue or a specific water network within the binding pocket.
Diagram 1: PySF Reaction Coordinate
The following diagram illustrates the SuFEx mechanism where a specific Tyrosine (Tyr) residue attacks the PySF warhead.
Figure 1: Reaction coordinate of PySF-mediated covalent modification. Note the reversible binding step (
Quantifying Affinity: The Standard
For PySFs, measuring equilibrium binding constants (
The Kinetic Constants[3]
- (M): The affinity of the ligand for the binding pocket (reversible recognition).[2] Lower is better.
-
(
): The maximum rate of covalent bond formation once the ligand is bound. Higher is better. -
(
): The catalytic efficiency of inhibition. This defines the potency of the covalent drug.[1][3][4]
Protocol: Intact Protein Mass Spectrometry (LC-MS)
This is the most robust method for determining PySF binding kinetics. It directly observes the conversion of unmodified protein to the [Protein + Ligand] adduct over time.
Experimental Workflow:
-
Preparation: Dilute protein (e.g., 1 µM) into assay buffer (typically 50 mM HEPES, pH 7.5).
-
Incubation: Add PySF inhibitor at varying concentrations (e.g., 0.5x to 10x
). -
Time-Course Sampling: At defined intervals (0, 5, 15, 30, 60 min), remove aliquots.
-
Quenching: Immediately quench reaction with 0.1% Formic Acid (lowers pH, protonating the nucleophile) or 4M Urea (denatures protein).
-
Analysis: Inject onto LC-MS (Q-TOF or Orbitrap). Deconvolute spectra to obtain ratios of Unmodified vs. Modified protein.
Diagram 2: Kinetic Assay Workflow
Figure 2: Step-by-step workflow for determining kinetic parameters using Intact Protein Mass Spectrometry.
Data Calculation
Calculate the observed rate constant (
Then, plot
Structural Considerations & Heterocycle Comparison
The choice of the pyrimidine ring is not arbitrary. It serves as an electronic tuner. The table below compares the PySF warhead against other common SuFEx motifs.
| Warhead Type | Electronic Character | Intrinsic Reactivity | Stability ( | Target Residues |
| Benzene-SF | Neutral/Weakly withdrawing | Low | High (>24h) | Activated Tyr/Lys |
| Pyrimidine-SF | Strongly withdrawing | Medium-High | Moderate (6-12h) | Tyr, Lys, His |
| Fluorosulfate | Variable | Very Low | Very High (>48h) | Tyr (requires proximity) |
| Vinyl Sulfone | Conjugated system | High | Low (Cysteine reactive) | Cys (mostly) |
Key Insight: Pyrimidine-SFs are preferred when the target residue is a Tyrosine that is not hyper-reactive. The pyrimidine core lowers the
Case Study: WRN Helicase Inhibition
A definitive application of PySF technology is found in the development of WRN helicase inhibitors (e.g., H3B-968).[6]
-
Target: WRN Helicase (synthetic lethal target in MSI-high cancers).
-
Challenge: No obvious cysteine in the ATP pocket.
-
Solution: A pyrimidine sulfonyl fluoride/sulfonamide scaffold was designed.
-
Mechanism: The inhibitor binds reversibly (
) to the ATP pocket. The pyrimidine-SF warhead is positioned adjacent to a specific tyrosine/lysine. The nitrogen in the pyrimidine ring assists in orienting the warhead and activating the sulfur center. -
Result: High potency (
) and exquisite selectivity due to the requirement for both structural fit and specific nucleophile geometry.
References
-
Sharpless, K. B., et al. (2014). Sulfur(VI) Fluoride Exchange (SuFEx): Another Good Reaction for Click Chemistry. Angewandte Chemie International Edition.[5] [Link]
-
Jones, L. H. (2023). Profiling Sulfur(VI) Fluorides as Reactive Functionalities for Chemical Biology Tools. ACS Chemical Biology.[7] [Link]
-
Yu, Z., et al. (2023). Identification of 2-Sulfonyl/Sulfonamide Pyrimidines as Covalent Inhibitors of WRN.[6] Journal of Medicinal Chemistry.[5] [Link]
-
Singh, J., et al. (2011). The resurgence of covalent drugs. Nature Reviews Drug Discovery. [Link]
-
London, N., et al. (2014). Covalent docking of sulfonyl fluorides. Journal of Chemical Information and Modeling. [Link]
Sources
- 1. kinact / KI Assay for Irreversible Covalent Compounds | Domainex [domainex.co.uk]
- 2. Efficient Ligand Discovery Using Sulfur(VI) Fluoride Reactive Fragments - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. biorxiv.org [biorxiv.org]
- 5. A practical guide for the assay-dependent characterisation of irreversible inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Identification of 2-Sulfonyl/Sulfonamide Pyrimidines as Covalent Inhibitors of WRN Using a Multiplexed High-Throughput Screening Assay - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Profiling Sulfur(VI) Fluorides as Reactive Functionalities for Chemical Biology Tools and Expansion of the Ligandable Proteome - PMC [pmc.ncbi.nlm.nih.gov]
Methodological & Application
Precision Bioconjugation via SuFEx: The 2-Methoxypyrimidine-5-Sulfonyl Fluoride Workflow
Executive Summary
2-Methoxypyrimidine-5-sulfonyl fluoride (hereafter referred to as 2-OMe-Py-SF ) represents a specialized class of "tunable" electrophiles for Sulfur-Fluoride Exchange (SuFEx) chemistry. Unlike traditional sulfonyl chlorides (which are prone to rapid hydrolysis) or unactivated alkyl sulfonyl fluorides (which are often inert), the 2-OMe-Py-SF scaffold occupies a "Goldilocks" zone of reactivity.
The electron-deficient pyrimidine ring activates the sulfur(VI) center for nucleophilic attack, while the electron-donating methoxy group at the C2 position modulates this electrophilicity, preventing non-specific background labeling. This unique electronic profile makes it an ideal warhead for tyrosine-selective bioconjugation and activity-based protein profiling (ABPP) , particularly within the promiscuous binding sites of enzymes like Glutathione S-Transferases (GSTs) and kinases.
Mechanism of Action: Context-Dependent SuFEx
The core mechanism relies on the SuFEx reaction, a "click" chemistry transformation defined by the exchange of a fluoride leaving group for a nucleophile at a hexavalent sulfur center.[1]
The Reactivity Hierarchy
While SuFEx warheads can theoretically react with Lysine (Lys), Histidine (His), and Tyrosine (Tyr), 2-OMe-Py-SF exhibits a distinct preference for Tyrosine residues located in specific microenvironments.
-
Activation: The phenol side chain of Tyrosine (
) is generally unreactive at physiological pH. However, in a protein binding pocket, adjacent basic residues (e.g., Arg, Lys) can depress the of the Tyrosine hydroxyl, generating a nucleophilic phenolate. -
Exchange: The phenolate attacks the S(VI) center of the 2-OMe-Py-SF.
-
Stabilization: The transition state is stabilized by the pyrimidine ring.
-
Departure: Fluoride (
) is ejected as a stable leaving group (heterolytic cleavage). -
Covalent Bond: A stable aryl fluorosulfate or sulfonate linkage is formed.
Mechanistic Pathway Diagram
Figure 1: Mechanism of Tyrosine-selective SuFEx labeling. The local protein environment activates the Tyrosine residue, enabling specific attack on the sulfonyl fluoride warhead.
Application Note: Designing Covalent Probes
This reagent is rarely used as a generic "paint" for protein surfaces. Instead, it is best deployed in two specific contexts:
Context A: Ligand-Directed Labeling (Targeted)
By attaching the 2-OMe-Py-SF moiety to a known reversible ligand (e.g., a kinase inhibitor), you convert it into a Targeted Covalent Inhibitor (TCI) .
-
Benefit: The warhead only reacts when the ligand binds, ensuring specificity.
-
Design Rule: The warhead must be positioned to reach a nucleophilic residue (Tyr/Lys/His) within 3-5 Å of the binding site.
Context B: Fragment-Based Screening (Untargeted)
Used as a standalone fragment or part of a library to identify "ligandable" pockets in the proteome.
-
Benefit: Identifies cryptic pockets where Tyrosine residues are unusually reactive (e.g., catalytic sites).
Detailed Protocol: Covalent Engagement Assay
Objective: To evaluate the covalent labeling of a target protein by a 2-OMe-Py-SF probe using LC-MS analysis.
Materials & Reagents
| Component | Specification | Notes |
| Probe Stock | 10-50 mM in DMSO | Store at -20°C. Avoid moisture (slow hydrolysis). |
| Reaction Buffer | 50 mM HEPES or PBS, pH 7.5 | Tris is not recommended as a reaction buffer (primary amine may compete). |
| Target Protein | >90% Purity, 5-20 µM | Avoid buffers with high DTT/BME if possible, though SuFEx is generally redox-tolerant. |
| Quench Buffer | 1% Formic Acid or 50 mM Tris (pH 8.0) | Acid completely stops the reaction; Tris scavenges excess probe. |
| Digestion Enzyme | Trypsin / Chymotrypsin | Sequencing grade. |
Experimental Workflow
Step 1: Reaction Setup
-
Dilute the Target Protein to 10 µM in Reaction Buffer (50 µL final volume).
-
Add 2-OMe-Py-SF Probe to a final concentration of 100 µM (10x excess).
-
Note: For ligand-directed probes with high affinity, stoichiometric equivalents (1.1x - 2x) are preferred to demonstrate specificity.
-
-
Include a Vehicle Control (DMSO only) and a Competition Control (pre-incubate with excess non-covalent ligand if available).
Step 2: Incubation
-
Incubate at 37°C for 2 hours (or Room Temp for 4 hours).
-
Expert Insight: Unlike sulfonyl chlorides which react in seconds, SuFEx is slower. Time is required for the probe to sample the binding pocket and find the correct geometry for fluoride displacement.
-
Step 3: Quenching & Cleanup
-
Quench: Add 5 µL of 10% Formic Acid (for MS analysis) or 50 mM Tris pH 8.0 (for gel analysis).
-
Desalt: Remove excess unreacted probe using a Zeba™ Spin Desalting Column (7K MWCO) or by protein precipitation (Acetone/TCA).
-
Critical: Unreacted probe can label the digestion enzyme (Trypsin) in the next step, complicating data analysis.
-
Step 4: Analysis (LC-MS/MS)
-
Perform standard tryptic digestion.
-
Data Search Parameters:
Protocol Workflow Diagram
Figure 2: Step-by-step workflow for evaluating covalent protein labeling.
Troubleshooting & Optimization
| Issue | Possible Cause | Solution |
| No Labeling Observed | pH too low | Increase pH to 8.0 to facilitate Tyrosine deprotonation. |
| Steric Hindrance | The warhead may be buried. Try a longer linker between the ligand and the 2-OMe-Py-SF moiety. | |
| Non-Specific Labeling | Concentration too high | Titrate probe down (100 µM -> 10 µM). SuFEx should be driven by affinity, not mass action. |
| Probe Precipitation | Low solubility | Ensure DMSO concentration is 1-5%. Use a more soluble linker if synthesizing a custom probe. |
| High Background on Gel | Incomplete Quench | Ensure excess probe is removed (desalting) before adding SDS buffer, as boiling can force non-specific reactions. |
References
-
Chemical Proteomics with Sulfonyl Fluoride Probes. Gu, C., et al. (2013).[2][6] Chemistry & Biology.
- Key Insight: Establishes the utility of sulfonyl fluorides for mapping functional tyrosines in GSTs.
-
Sulfonyl Fluorides as Privileged Warheads in Chemical Biology. Narayanan, A. & Jones, L. H. (2015).[2][5] Chemical Science.
- Key Insight: Comprehensive review of reactivity profiles, stability, and applic
-
SuFEx Click Chemistry for Protein Functionalization.Sharpless, K. B., et al. (2014). Angewandte Chemie.
-
Key Insight: Foundational text on the Sulfur-Fluoride Exchange mechanism and its biocompatibility.[7]
-
-
Rational Targeting of Active-Site Tyrosine Residues.Jones, L. H., et al. (2015). ACS Chemical Biology.
- Key Insight: Demonstrates the use of heteroaryl sulfonyl fluorides for targeted covalent inhibition.
Sources
- 1. Biospecific Chemistry for Covalent Linking of Biomacromolecules - PMC [pmc.ncbi.nlm.nih.gov]
- 2. escholarship.org [escholarship.org]
- 3. chemrxiv.org [chemrxiv.org]
- 4. researchgate.net [researchgate.net]
- 5. Sulfonyl fluorides as privileged warheads in chemical biology - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Chemical proteomics with sulfonyl fluoride probes reveals selective labeling of functional tyrosines in glutathione transferases - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Sulfur fluoride exchange | Springer Nature Experiments [experiments.springernature.com]
Solvent compatibility for 2-Methoxypyrimidine-5-sulfonyl fluoride reactions
Application Note: Solvent System Optimization for 2-Methoxypyrimidine-5-sulfonyl Fluoride (2-MP-SF) in SuFEx Chemoproteomics and Synthesis
Abstract
This guide details the solvent compatibility, stability profiles, and reaction protocols for 2-Methoxypyrimidine-5-sulfonyl fluoride (2-MP-SF) . As a heteroaryl sulfonyl fluoride, 2-MP-SF serves as a privileged "SuFEx" (Sulfur-Fluoride Exchange) warhead. Unlike aliphatic sulfonyl fluorides (e.g., PMSF), the pyrimidine core introduces unique electronic effects that modulate reactivity and hydrolytic stability. This document provides validated protocols for stock preparation, chemical synthesis, and protein labeling, emphasizing the suppression of side reactions such as hydrolysis and nucleophilic aromatic substitution (
Introduction: The Pyrimidine Advantage in SuFEx
Sulfonyl fluorides are the cornerstone of Sulfur(VI) Fluoride Exchange (SuFEx) chemistry, a "click" reaction class pioneered by Sharpless and co-workers. While generally stable to hydrolysis compared to sulfonyl chlorides, their reactivity is heavily solvent-dependent.
2-MP-SF is distinct due to the electron-deficient pyrimidine ring. The C5-sulfonyl group is activated, making it an excellent electrophile for:
-
Covalent Probe Discovery: Targeting Ser, Tyr, Lys, or His residues in proteins.[1]
-
Medicinal Chemistry: Late-stage functionalization of drug scaffolds.
Critical Consideration: The 2-methoxy group is electron-donating by resonance but resides on an electron-deficient ring activated by the sulfonyl group. Inappropriate solvent or base choices can trigger two competing pathways:
-
Pathway A (Desired): SuFEx at the Sulfur center (displacement of Fluoride).[2]
-
Pathway B (Undesired):
at the C2 carbon (displacement of Methoxy).
Solvent Compatibility Matrix
The following matrix categorizes solvents based on 2-MP-SF solubility and chemical stability over 24 hours at 25°C.
| Solvent Class | Recommended Solvents | Solubility | Stability | Application Notes |
| Polar Aprotic | DMSO, DMF, DMAc | High (>50 mM) | Excellent | Ideal for stock solutions. Anhydrous grades required to prevent slow hydrolysis over months. |
| Polar Aprotic | Acetonitrile (MeCN) | High (>50 mM) | Excellent | Preferred for chemical synthesis and LC-MS analysis. Easy to remove. |
| Non-Polar | DCM, CHCl₃ | Moderate | Good | Useful for synthetic workups. Avoid if trace HCl (stabilizer) is present. |
| Protic | Methanol, Ethanol | High | Variable | Caution: Can form sulfonate esters (solvolysis) if catalyzed by base. |
| Aqueous | PBS, HEPES, Tris | Poor (<1 mM) | pH Dependent | Stable at pH < 7.5. Hydrolysis accelerates at pH > 8.0. Requires co-solvent (DMSO). |
Mechanistic Insight: The "Water-on-Water" Effect
Understanding solvent causality is vital for reproducibility.
-
Fluoride Stabilization: In pure organic solvents (e.g., DCM), the S-F bond is extremely robust because fluoride is a poor leaving group in the absence of hydrogen bonding.
-
Aqueous Activation: In aqueous buffers or protic co-solvents, water molecules H-bond to the fluorine atom, weakening the S-F bond and stabilizing the departing fluoride ion (
). This "water activation" is often required for protein labeling but also drives hydrolysis. -
The Pyrimidine Risk: High dielectric constant solvents (DMSO) stabilize the transition state for
reactions. If using strong nucleophiles (primary amines) in DMSO at high temperatures, you risk displacing the 2-methoxy group.
Experimental Protocols
Protocol A: Stock Solution Preparation (Self-Validating)
Purpose: Create a stable, high-concentration stock for downstream applications.
-
Weighing: Weigh 2-MP-SF into a glass vial. (Note: It is typically a crystalline solid).[3]
-
Solvent: Add anhydrous DMSO or DMAc to achieve a concentration of 50 mM .
-
Why? DMSO prevents hydrolysis and allows high dilution factors in biological assays.
-
-
Dissolution: Vortex for 30 seconds. Sonicate if necessary (max 1 min).
-
Validation (QC):
-
Dilute 1 µL of stock into 999 µL MeCN/Water (1:1).
-
Inject on LC-MS.
-
Pass Criteria: Single peak at MW (M+H or M+Na), no trace of sulfonic acid (hydrolysis product, M-F+OH).
-
-
Storage: Aliquot into single-use vials. Store at -20°C. Stable for >6 months.
Protocol B: Chemical Synthesis (Sulfonamide Formation)
Purpose: Reacting 2-MP-SF with a primary amine (R-NH2) to form a sulfonamide.
-
Solvent: Acetonitrile (MeCN).
-
Base: DBU (1,8-Diazabicyclo[5.4.0]undec-7-ene) or BTMG.
-
Expert Note: Inorganic bases (K2CO3) are often too insoluble in MeCN for rapid SuFEx.
-
-
Stoichiometry: 1.0 equiv 2-MP-SF : 1.1 equiv Amine : 1.2 equiv DBU.
Steps:
-
Dissolve 2-MP-SF in MeCN (0.1 M).
-
Add DBU dropwise.
-
Monitor: Stir at Room Temperature (RT).
-
Time: SuFEx is usually fast (10 min - 2 hrs).
-
Checkpoint: If reaction is slow, DO NOT heat above 50°C initially. Heating increases the risk of attacking the 2-methoxy group.
-
-
Workup: Dilute with EtOAc, wash with 0.1 M HCl (to remove DBU), dry over MgSO4.
Protocol C: Protein Labeling (Chemoproteomics)
Purpose: Covalent labeling of target proteins in complex lysates.
-
Buffer: PBS (pH 7.4).
-
Co-solvent: DMSO (Final concentration 1-2%).
Steps:
-
Prepare protein lysate at 1 mg/mL in PBS.
-
Add 2-MP-SF stock (50 mM DMSO) to lysate to achieve final probe concentration of 50–100 µM.
-
Incubation: 1 hour at 37°C or 4 hours at RT.
-
Quenching:
-
Option A (Analysis): Add 4X SDS Loading Buffer (containing mercaptoethanol) and boil.
-
Option B (Pull-down): Precipititate protein with cold acetone to remove excess unreacted probe.
-
-
Troubleshooting: If high background labeling is observed, reduce pH to 7.0 to decrease non-specific reactivity of surface lysines.
Visualizations
Figure 1: Solvent & Stability Decision Tree
Caption: Logic flow for selecting the appropriate solvent system based on application and pH constraints.
Figure 2: Reaction Pathways & Competition
Caption: Mechanistic competition between desired SuFEx (Sulfur attack) and undesired SNAr (Ring attack) or Hydrolysis.
References
-
Sharpless, K. B., et al. (2014).[6][8][9][10] "Sulfur(VI) Fluoride Exchange (SuFEx): Another Good Reaction for Click Chemistry." Angewandte Chemie International Edition, 53(36), 9430–9448. Link
-
Jones, L. H., et al. (2017). "A study of the reactivity of S(VI)–F containing warheads with nucleophilic amino-acid side chains under physiological conditions." Organic & Biomolecular Chemistry, 15, 9685–9695.[11] Link
-
Dong, J., et al. (2014).[9] "SuFEx-Based Synthesis of Polysulfates." Angewandte Chemie, 53(36), 9466-9470. Link
-
Grygorenko, O. O., et al. (2020). "Stability of Heteroaromatic Sulfonyl Chlorides and Fluorides." ChemRxiv. Link
-
Am Ende, C. W., et al. (2018). "Sulfonamide Synthesis via Calcium Triflimide Activation of Sulfonyl Fluorides." Organic Letters, 20(13), 3943–3947.[8] Link
Sources
- 1. Sulfonyl Fluorides - Enamine [enamine.net]
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- 4. mdpi.com [mdpi.com]
- 5. researchgate.net [researchgate.net]
- 6. BJOC - Installation of -SO2F groups onto primary amides [beilstein-journals.org]
- 7. edepot.wur.nl [edepot.wur.nl]
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- 11. Sulfonyl fluorides as targets and substrates in the development of new synthetic methods [ouci.dntb.gov.ua]
Application Notes and Protocols for the Synthesis of Pyrimidine Sulfonyl Fluoride Analogs
Introduction: The Rising Prominence of Pyrimidine Sulfonyl Fluorides in Drug Discovery
The pyrimidine scaffold is a cornerstone of medicinal chemistry, forming the core of numerous approved drugs. When functionalized with a sulfonyl fluoride (-SO₂F) group, this privileged heterocycle is transformed into a powerful tool for modern drug discovery and chemical biology. Pyrimidine sulfonyl fluorides act as versatile electrophilic probes and covalent inhibitors, capable of forming stable, irreversible bonds with nucleophilic amino acid residues (such as lysine, tyrosine, and serine) in protein targets.[1][2] This property is particularly valuable in the development of targeted covalent inhibitors for protein kinases, where the pyrimidine moiety can serve as a hinge-binding element, positioning the sulfonyl fluoride warhead for selective reaction with a nearby lysine residue.[1][3]
Unlike their more reactive sulfonyl chloride counterparts, sulfonyl fluorides exhibit a unique balance of stability and "tunable" reactivity. They are generally more resistant to hydrolysis and reduction, making them more robust for handling, storage, and biological application.[3][4] This unique reactivity profile has positioned sulfonyl fluorides as key electrophiles in Sulfur(VI) Fluoride Exchange (SuFEx) chemistry, a next-generation "click chemistry" reaction.[5]
However, the synthesis of pyrimidine sulfonyl fluorides is not without its challenges. The primary obstacle is the inherent instability of the key intermediate, pyrimidine sulfonyl chloride, which can readily decompose via SO₂ extrusion.[6][7] Therefore, successful synthesis relies on carefully designed protocols that often generate and consume this intermediate in situ.
This guide provides two robust, step-by-step protocols for the synthesis of pyrimidine sulfonyl fluoride analogs from common starting materials: pyrimidine thiols and aminopyrimidines. It is designed for researchers in drug development and chemical biology, offering not just procedural steps, but also the underlying chemical principles and expert insights to ensure successful and reproducible outcomes.
Strategic Overview: Selecting Your Synthetic Pathway
The choice of synthetic route primarily depends on the availability of the starting pyrimidine precursor. The two most reliable and versatile methods begin with either a pyrimidine thiol (mercaptopyrimidine) or an aminopyrimidine.
Caption: Decision workflow for selecting the appropriate synthetic protocol.
| Feature | Protocol 1: From Pyrimidine Thiol | Protocol 2: From Aminopyrimidine |
| Precursor | Pyrimidine Thiol / Mercaptan | Aminopyrimidine |
| Key Transformation | Oxidative Chlorination followed by Halide Exchange | Diazotization followed by Fluorosulfonylation |
| Primary Advantage | Operationally simple, one-pot procedure. | High functional group tolerance. |
| Key Challenge | Requires handling of bleach (NaOCl). | Diazonium intermediates can be unstable. |
| Reference | [8][9] | [10] |
Protocol 1: One-Pot Synthesis from Pyrimidine Thiols via Oxidative Fluorination
This method is highly effective for converting pyrimidine thiols into their corresponding sulfonyl fluorides in a single reaction vessel. The strategy hinges on the in situ generation of the unstable sulfonyl chloride intermediate, which is immediately trapped by a fluoride source.[8]
Causality and Scientific Rationale
The success of this protocol lies in its one-pot nature. Heteroaromatic sulfonyl chlorides, particularly those of electron-deficient rings like pyrimidine, are prone to rapid decomposition.[7] By generating the sulfonyl chloride from the thiol using an oxidant like sodium hypochlorite (NaOCl) and having the fluorinating agent, potassium bifluoride (KHF₂), present in the same pot, the unstable intermediate is converted to the much more stable sulfonyl fluoride as it is formed. KHF₂ is an excellent choice as it is an inexpensive, easy-to-handle solid that serves as an effective nucleophilic fluoride source.[4] The reaction is performed at low temperatures to minimize decomposition and side reactions.
Caption: Workflow for the one-pot oxidative fluorination of pyrimidine thiols.
Detailed Step-by-Step Methodology
Materials:
-
Substituted Pyrimidine Thiol (1.0 eq)
-
Acetonitrile (or appropriate solvent)
-
Potassium bifluoride (KHF₂, 3.0 - 5.0 eq)
-
Aqueous sodium hypochlorite (NaOCl, commercial bleach, ~8.25%, 3.5 - 4.0 eq)
-
Ethyl acetate (for extraction)
-
Saturated aqueous sodium thiosulfate (Na₂S₂O₃)
-
Saturated aqueous sodium bicarbonate (NaHCO₃)
-
Brine (saturated NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
-
Round-bottom flask, magnetic stirrer, ice bath, and standard laboratory glassware
Procedure:
-
Reaction Setup: To a round-bottom flask equipped with a magnetic stir bar, add the pyrimidine thiol (1.0 eq) and potassium bifluoride (KHF₂, 3.0-5.0 eq).
-
Solvent Addition: Add acetonitrile to the flask to form a slurry (approx. 0.2-0.5 M concentration with respect to the thiol).
-
Cooling: Cool the slurry to 0 °C in an ice bath with vigorous stirring.
-
Oxidation: Slowly add the aqueous sodium hypochlorite solution (3.5-4.0 eq) dropwise over 30-60 minutes, ensuring the internal temperature does not rise above 5-10 °C.
-
Scientist's Note: This is a critical step. The slow addition of NaOCl is essential to control the exothermic oxidation and prevent the decomposition of the sulfonyl chloride intermediate.[9]
-
-
Reaction Monitoring: After the addition is complete, allow the reaction to stir at 0 °C for 1 hour, then warm to room temperature and stir for an additional 2-4 hours. Monitor the reaction progress by TLC or LC-MS until the starting material is consumed.
-
Quenching: Carefully quench the reaction by adding saturated aqueous sodium thiosulfate to destroy any excess oxidant. Stir for 15 minutes.
-
Extraction: Transfer the mixture to a separatory funnel and dilute with ethyl acetate and water.
-
Washing: Wash the organic layer sequentially with saturated aqueous NaHCO₃ and brine.
-
Scientist's Note: The bicarbonate wash is important to remove any acidic byproducts.
-
-
Drying and Concentration: Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate under reduced pressure to yield the crude pyrimidine sulfonyl fluoride.
-
Purification: The crude product can be purified by flash column chromatography on silica gel or by recrystallization, depending on its physical properties.
Protocol 2: Synthesis from Aminopyrimidines via Sandmeyer-Type Fluorosulfonylation
This protocol provides a powerful method to convert readily available aminopyrimidines into sulfonyl fluorides. It is a Sandmeyer-type reaction that proceeds via an in situ generated diazonium salt intermediate.[10] This copper-free variant is advantageous as it avoids potentially toxic metal waste streams.[10]
Causality and Scientific Rationale
The Sandmeyer reaction is a classic transformation for converting aromatic amines into a wide variety of functional groups.[10] In this fluorosulfonylation variant, the aminopyrimidine is first converted to a pyrimidinediazonium salt using a nitrite source (e.g., tert-butyl nitrite or NaNO₂) under acidic conditions. This highly reactive intermediate is not isolated. It then undergoes a radical reaction initiated by a sulfur dioxide surrogate, such as sodium metabisulfite (Na₂S₂O₅), to form a pyrimidylsulfonyl radical. This radical is then trapped by a fluorine atom source, like Selectfluor, to yield the final product. The entire sequence can be performed in a single pot.
Caption: Workflow for the Sandmeyer-type fluorosulfonylation of aminopyrimidines.
Detailed Step-by-Step Methodology
Materials:
-
Substituted Aminopyrimidine (1.0 eq)
-
Acetonitrile and Water (solvent system)
-
Hydrochloric acid (HCl, concentrated)
-
Sodium nitrite (NaNO₂, 1.2 eq)
-
Sodium metabisulfite (Na₂S₂O₅, 2.0 eq)
-
Selectfluor (1.5 eq)
-
Ethyl acetate (for extraction)
-
Saturated aqueous sodium bicarbonate (NaHCO₃)
-
Brine (saturated NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
-
Round-bottom flask, magnetic stirrer, ice bath, and standard laboratory glassware
Procedure:
-
Diazotization: In a round-bottom flask, dissolve the aminopyrimidine (1.0 eq) in a mixture of acetonitrile and concentrated HCl (e.g., 3:1 v/v) and cool the solution to 0 °C in an ice bath.
-
Nitrite Addition: Prepare a solution of sodium nitrite (1.2 eq) in a minimal amount of cold water. Add this solution dropwise to the stirred aminopyrimidine solution, keeping the temperature below 5 °C. Stir the resulting mixture at 0 °C for 30 minutes.
-
Scientist's Note: The formation of the diazonium salt is often accompanied by a color change. It is crucial to maintain a low temperature to prevent premature decomposition of the salt.
-
-
Fluorosulfonylation Mixture: In a separate flask, prepare a mixture of sodium metabisulfite (2.0 eq) and Selectfluor (1.5 eq) in a 1:1 mixture of acetonitrile and water. Cool this mixture to 0 °C.
-
Addition of Diazonium Salt: Slowly add the freshly prepared diazonium salt solution from step 2 to the fluorosulfonylation mixture from step 3 at 0 °C.
-
Reaction: After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 12-24 hours. Monitor the reaction by TLC or LC-MS.
-
Work-up: Once the reaction is complete, dilute the mixture with ethyl acetate and water.
-
Washing: Transfer to a separatory funnel and wash the organic layer with saturated aqueous NaHCO₃ and brine.
-
Drying and Concentration: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by flash column chromatography on silica gel to obtain the pure pyrimidine sulfonyl fluoride.
Safety and Handling Considerations
-
Sulfonyl Fluorides: These compounds are electrophilic and may be corrosive and cause skin burns.[11] Handle with appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.
-
Diazonium Salts: Aryl diazonium salts can be explosive when isolated and dry. These protocols are designed for their in situ use, which is much safer. Always keep them in solution and at low temperatures.
-
Reagents: Sodium hypochlorite is a strong oxidant. Selectfluor is a powerful oxidizing and fluorinating agent. Handle all reagents in a well-ventilated fume hood and follow standard laboratory safety procedures.
Conclusion
The synthesis of pyrimidine sulfonyl fluoride analogs is a critical capability for modern medicinal chemistry and chemical biology programs. While the instability of sulfonyl chloride intermediates presents a challenge, it can be effectively overcome by using robust, one-pot protocols. The methods detailed in this guide—oxidative fluorination of thiols and Sandmeyer-type fluorosulfonylation of amines—provide reliable and versatile pathways to these high-value compounds from readily accessible starting materials. By understanding the chemical principles behind these protocols, researchers can confidently synthesize a diverse range of pyrimidine sulfonyl fluoride analogs to accelerate the discovery of novel probes and drug candidates.
References
- Hallstrom, K. N., & Wright, S. W. (2006). A Convenient Preparation of Heteroaryl Sulfonamides and Sulfonyl Fluorides from Heteroaryl Thiols.
- Li, G., et al. (2020). Recent progress in the synthesis of sulfonyl fluorides for SuFEx click chemistry. Tetrahedron Letters, 61(18), 151788.
- Zhao, Q., et al. (2017). Broad-Spectrum Kinase Profiling in Live Cells with Lysine-Targeted Sulfonyl Fluoride Probes. Journal of the American Chemical Society, 139(18), 680-685.
- Noël, T., et al. (2019). Sulfonyl Fluoride Synthesis through Electrochemical Oxidative Coupling of Thiols and Potassium Fluoride. Journal of the American Chemical Society, 141(30), 11994-12004.
- Noël, T., et al. (2019). Sulfonyl Fluoride Synthesis through Electrochemical Oxidative Coupling of Thiols and Potassium Fluoride.
- Wymann, M. P., & Schneiter, R. (2019). Current Developments in Covalent Protein Kinase Inhibitors. CHIMIA International Journal for Chemistry, 73(5), 386-391.
- El-Gharably, A., et al. (2025). Sulfoxidation of pyrimidine thioate derivatives and study their biological activities. Scientific Reports, 15(1), 1-15.
- Sharpless, K. B., et al. (2023). Sulfur(VI) fluorides as tools in biomolecular and medicinal chemistry. Organic & Biomolecular Chemistry, 21(4), 673-703.
- Rana, N. (2023). Aryl Fluorides for Kinase Inhibition: Covalent Drug Discovery. University of California, Irvine.
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PubChem. (n.d.). Pyrimidine-2-sulfonyl fluoride. National Center for Biotechnology Information. Retrieved from [Link]
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Wright, S. W., & Hallstrom, K. N. (2006). A Convenient Preparation of Heteroaryl Sulfonamides and Sulfonyl Fluorides from Heteroaryl Thiols. Request PDF. Retrieved from [Link]
- Hershberger, J., & Scriven, E. F. V. (1986). Pyridine-2-sulfonyl chloride. In Encyclopedia of Reagents for Organic Synthesis.
- Weng, J., & Lu, G. (2020). Copper-free Sandmeyer-type Reaction for the Synthesis of Sulfonyl Fluorides. Organic Letters, 22(8), 2941-2945.
- Swarts, J. C., et al. (2008). Electrochemical oxidation of 2-pyrimidinethiols and theoretical study of their dimers, disulfides, sulfenyl radicals, and tautomers. The Journal of Physical Chemistry A, 112(10), 2037-2051.
- Gehringer, M., & Laufer, S. A. (2024). Covalent Inhibitors: To Infinity and Beyond. Journal of Medicinal Chemistry.
- WuXi AppTec. (2024). How to Enhance Success Rate in the Discovery of Targeted Covalent Inhibitors?
- BenchChem. (2025). A Comparative Guide to Pyrazine-2-sulfonyl Chloride and Other Heteroaryl Sulfonyl Chlorides in Synthesis. BenchChem.
- Zhan, P., et al. (2024). New Applications of Sulfonyl Fluorides: A Microcosm of the Deep Integration of Chemistry and Biology in Drug Design. Journal of Medicinal Chemistry.
-
PubChemLite. (n.d.). Pyrimidine-2-sulfonyl fluoride (C4H3FN2O2S). PubChemLite. Retrieved from [Link]
- Popova, L. M., et al. (1999). Synthesis and characterization of some new fluorinated pyrimidine derivatives. Journal of Fluorine Chemistry, 96(1), 51-56.
- Cornella, J., & Magre, M. (2021). Synthesis of Sulfonyl Fluorides from Sulfonamides.
- Noël, T., et al. (2020). Accelerating sulfonyl fluoride synthesis through electrochemical oxidative coupling of thiols and potassium fluoride in flow. Reaction Chemistry & Engineering, 5(3), 524-529.
-
Organic Chemistry Portal. (n.d.). Synthesis of sulfonyl chlorides by oxidation. Organic Chemistry Portal. Retrieved from [Link]
- Bare, G. A. L. (2023). Synthesis of Sulfonyl Fluorides Using Direct Chloride/Fluoride Exchange in Potassium Fluoride and Water/Acetone. The Journal of Organic Chemistry, 88(7), 4761-4764.
- Khodaei, M. M., et al. (2009). Direct Conversion of Thiols to Sulfonyl Chlorides and Sulfonamides. The Journal of Organic Chemistry, 74(24), 9287-9291.
- Bernardes, G. J. L., et al. (2023). Structure–Reactivity Studies of 2-Sulfonylpyrimidines Allow Selective Protein Arylation.
- NINGBO INNO PHARMCHEM CO.,LTD. (2026). Optimizing Agrochemical Development with Pyridine-2-sulfonyl Chloride Synthesis.
- Qin, H.-L., et al. (2019). Facile one-pot synthesis of sulfonyl fluorides from sulfonates or sulfonic acids.
-
ResearchGate. (n.d.). Synthesis of sulfonyl halides. (a) The oxidation of thiols using NCS/NBS-iPrOH. ResearchGate. Retrieved from [Link]
- Nenajdenko, V. G., et al. (2026). Stability of Heteroaromatic Sulfonyl Chlorides and Fluorides. The Journal of Organic Chemistry.
- NINGBO INNO PHARMCHEM CO.,LTD. (2026).
- Li, Y., et al. (2023). A protocol for selective synthesis of thiol-functionalized allylic sulfonyl fluorides. Organic & Biomolecular Chemistry, 21(12), 2533-2537.
- Sharpless, K. B., et al. (2019). Facile one-pot synthesis of sulfonyl fluorides from sulfonates or sulfonic acids.
-
Du, S., et al. (2024). New Applications of Sulfonyl Fluorides: A Microcosm of the Deep Integration of Chemistry and Biology in Drug Design. Request PDF. Retrieved from [Link]
- Du, S., et al. (2024). New Applications of Sulfonyl Fluorides: A Microcosm of the Deep Integration of Chemistry and Biology in Drug Design. Journal of Medicinal Chemistry, 67(19), 16925-16927.
- Ball, N. D., et al. (2023). Facile synthesis of sulfonyl fluorides from sulfonic acids.
- Bertrand, M. J. J., & Gevorgyan, V. (2020). Photocatalytic conversion of aryl diazonium salts to sulfonyl fluorides. Tetrahedron, 76(29), 131289.
- Chavan, P. W., et al. (2023). A study on methods of synthesis of pyrimidine derivatives and their biological activities. Heterocyclic Letters, 13(3), 643-665.
- Roblin, R. O., & Williams, J. H. (1946). U.S. Patent No. 2,410,793. Washington, DC: U.S.
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ResearchGate. (n.d.). Pyrimidine reaction with diazonium salt. ResearchGate. Retrieved from [Link]
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Application Note: Targeted Protein Labeling & Profiling using 2-Methoxypyrimidine-5-sulfonyl fluoride (MPSF)
This application note details the use of 2-Methoxypyrimidine-5-sulfonyl fluoride (MPSF) as a covalent protein modifier. This reagent belongs to the class of SuFEx (Sulfur-Fluoride Exchange) probes, a next-generation "click chemistry" technology that targets nucleophilic amino acid residues—specifically Tyrosine (Tyr) and Lysine (Lys)—with high specificity and context-dependent reactivity.
Introduction & Mechanism
The MPSF Probe
2-Methoxypyrimidine-5-sulfonyl fluoride (MPSF) is a heteroaryl sulfonyl fluoride. Unlike traditional sulfonyl chlorides (which are highly reactive and prone to rapid hydrolysis) or alkyl sulfonyl fluorides (which are often inert), MPSF occupies a "Goldilocks" zone of reactivity.
-
Chemical Structure: The electron-deficient pyrimidine ring activates the sulfonyl fluoride at the C5 position, making it electrophilic enough to react with specific protein nucleophiles but stable enough to resist background hydrolysis in aqueous buffers.
-
The Methoxy Effect: The C2-methoxy group modulates the ring's electron density. While inductively withdrawing, it provides resonance donation, fine-tuning the electrophilicity to prevent non-specific labeling of every surface nucleophile, thereby enhancing selectivity for "hyper-reactive" or functional residues.
Mechanism of Action: SuFEx
The labeling reaction proceeds via Sulfur-Fluoride Exchange (SuFEx) .[1] This is a substitution reaction at the hexavalent sulfur center.
-
Recognition: The probe binds or approaches a protein pocket.
-
Activation: The local protein environment (often involving H-bond donors or a basic residue) activates the sulfonyl fluoride.
-
Conjugation: A nucleophilic side chain (Tyr-OH, Lys-NH₂, Ser-OH, or His-NH) attacks the sulfur atom.
-
Fluoride Departure: The fluoride ion (F⁻) is a stable leaving group.
-
Result: A stable covalent sulfonamide (with Lys) or sulfonate (with Tyr/Ser) bond is formed.
Mass Shift: The covalent modification results in a mass increase of +173.16 Da on the target protein.
Figure 1: Mechanism of SuFEx-mediated protein labeling by MPSF.
Applications
-
Activity-Based Protein Profiling (ABPP): Identify hyper-reactive Tyrosine or Lysine residues in a complex proteome.
-
Covalent Inhibition: Permanently block catalytic sites or protein-protein interaction interfaces.
-
Binding Site Mapping: Determine the binding pocket of pyrimidine-based drugs by using MPSF as a "fragment" probe.
-
Bioconjugation: If the MPSF scaffold is derivatized (e.g., with an alkyne), it can serve as a handle for attaching fluorophores or affinity tags.
Experimental Protocols
Materials Required[2]
-
MPSF Reagent: (Purity >95%). Store powder at -20°C under desiccated conditions.
-
Solvent: Anhydrous DMSO (Dimethyl sulfoxide).
-
Reaction Buffer: PBS (pH 7.4) or HEPES (50 mM, pH 7.5). Avoid Tris or buffers with primary amines if high concentrations are used, though SuFEx is generally selective for protein amines over buffer amines.
-
Quenching Reagent: 5% Formic acid (for MS) or SDS-loading buffer (for gels).
-
Protein Sample: Purified recombinant protein (1 mg/mL) or Cell Lysate (1-2 mg/mL).
Protocol A: Labeling of Purified Protein (In Vitro)
Objective: To assess if MPSF covalently modifies a specific target protein.[2]
-
Stock Preparation:
-
Dissolve MPSF in anhydrous DMSO to a concentration of 100 mM .
-
Note: Prepare fresh or store in single-use aliquots at -80°C. Avoid repeated freeze-thaw cycles.
-
-
Reaction Setup:
-
Dilute protein to 10 µM (approx. 0.2–1.0 mg/mL) in PBS (pH 7.4).
-
Add MPSF stock to a final concentration of 100 µM (10-fold molar excess).
-
Control: Prepare a "DMSO-only" vehicle control.
-
Final DMSO concentration should be <1% (v/v).
-
-
Incubation:
-
Incubate at 37°C for 1–4 hours .
-
Optimization: Time points of 30 min, 1h, 2h, and 4h are recommended for initial kinetics.
-
-
Quenching & Analysis:
-
For SDS-PAGE: Add 4x Laemmli Sample Buffer (with reducing agent). Boil at 95°C for 5 min. Run gel.[3]
-
For Intact Mass (LC-MS): Desalt the sample using a Zeba Spin Column or C4 ZipTip to remove excess probe. Analyze via ESI-TOF MS.
-
Success Criteria: Look for a mass shift of +173 Da (mono-labeling) or multiples thereof (multi-labeling).
-
Protocol B: Proteomic Profiling (Peptide Mapping)
Objective: To identify the specific amino acid residue modified by MPSF.
-
Labeling:
-
Incubate 100 µg of protein (or lysate) with 100–500 µM MPSF for 2 hours at 37°C.
-
-
Denaturation & Reduction:
-
Add Urea (final 8M) or Guanidine HCl (6M) to denature.
-
Add DTT (5 mM, 30 min, 55°C) to reduce disulfides.
-
Add Iodoacetamide (15 mM, 30 min, RT, dark) to alkylate cysteines.
-
-
Digestion:
-
Dilute Urea to <1M using 50 mM Ammonium Bicarbonate (pH 8.0).
-
Add Trypsin (sequencing grade) at a 1:50 enzyme-to-protein ratio.
-
Incubate overnight at 37°C.
-
-
LC-MS/MS Analysis:
-
Desalt peptides (C18 stage tip).
-
Analyze on a high-resolution mass spectrometer (e.g., Orbitrap).
-
Database Search Parameters:
-
Variable Modification: "MPSF_Label" (Composition: C5H5N2O3S).
-
Mass Shift: +173.0252 Da (Monoisotopic mass of the added group).
-
Target Residues: Tyr (Y), Lys (K), Ser (S), His (H).
-
-
Data Analysis & Visualization
Interpreting Mass Spectrometry Data
When analyzing the data, filter for peptides containing the +173.025 Da modification. The fragmentation spectra (MS2) should show the modification remaining on the precursor or specific b/y ions, confirming the location.
Table 1: Expected Mass Shifts
| Component | Formula | Monoisotopic Mass (Da) |
| MPSF Reagent | C5H5FN2O3S | 192.0005 |
| Fluoride (Leaving Group) | F | 18.9984 |
| Added Moiety (Adduct) | C5H5N2O3S | 173.0021 |
Workflow Diagram
Figure 2: Step-by-step workflow for proteomic profiling using MPSF.
Troubleshooting & Critical Considerations
-
Low Labeling Efficiency:
-
Cause: The target residue is not in a reactive environment (SuFEx requires activation).
-
Solution: Increase pH to 8.0 to deprotonate Tyrosine/Lysine slightly, or increase probe concentration.
-
-
Precipitation:
-
Cause: High concentration of MPSF in aqueous buffer.
-
Solution: Ensure DMSO stock is fully dissolved. Do not exceed 2% DMSO in the final buffer.
-
-
Non-Specific Labeling:
-
Cause: Probe concentration too high or incubation too long.
-
Solution: Perform a time-course experiment. SuFEx is "latent"—it should not label everything. If it does, reduce concentration to 10–50 µM.
-
References
-
Dong, J., et al. (2014). "Sulfur(VI) Fluoride Exchange (SuFEx): Another Good Reaction for Click Chemistry." Angewandte Chemie International Edition. Link
-
Jones, L. H. (2020). "Structure-based design and analysis of SuFEx chemical probes." RSC Medicinal Chemistry. Link
-
Narayanan, A., & Jones, L. H. (2015). "Sulfonyl fluorides as privileged warheads in chemical biology." Chemical Science. Link
-
Chen, W., et al. (2016). "Arylfluorosulfates Inactivate Intracellular Lipid Binding Protein(s) through Chemoselective SuFEx Reaction with a Binding Site Tyr Residue." Journal of the American Chemical Society.[4] Link
-
Hymel, D., et al. (2020). "Chemoselective Sulfonyl Fluoride Exchange (SuFEx)-Induced Macrocyclization." ChemRxiv. Link
Sources
High-Fidelity Activation of 2-Methoxypyrimidine-5-sulfonyl Fluoride: Application Note & Protocols
Executive Summary
2-Methoxypyrimidine-5-sulfonyl fluoride (2-OMe-Pyr-SF) represents a specialized class of heteroaryl SuFEx (Sulfur-Fluoride Exchange) hubs. Unlike robust phenyl sulfonyl fluorides, the pyrimidine core confers heightened electrophilicity to the sulfur center due to the electron-withdrawing nature of the diazine ring. While the 2-methoxy substituent provides necessary resonance stabilization to prevent rapid hydrolysis, this reagent remains kinetically "hotter" than standard SuFEx reagents.
This guide details the catalytic conditions required to activate 2-OMe-Pyr-SF for two distinct applications: synthetic modular click chemistry and targeted covalent protein modification . It addresses the critical stability-reactivity trade-off, ensuring high yields while mitigating the risk of competitive hydrolysis or SNAr side reactions.
Chemical Identity & Mechanistic Insight
| Property | Specification |
| Systematic Name | 2-Methoxypyrimidine-5-sulfonyl fluoride |
| CAS Number | 2126177-52-2 |
| Molecular Weight | 192.17 g/mol |
| Reactivity Class | Heteroaryl SuFEx Electrophile / Covalent Warhead |
| Target Residues | Tyrosine (Tyr), Lysine (Lys), Histidine (His) |
| Storage | -20°C, under inert atmosphere (Hygroscopic/Hydrolytically Unstable) |
The Reactivity Paradox
The 2-OMe-Pyr-SF scaffold presents a dual-reactivity profile that must be managed:
-
SuFEx Activation (Desired): The electron-deficient pyrimidine ring pulls electron density from the sulfonyl group, making the S(VI) center highly susceptible to nucleophilic attack. This allows for rapid exchange with phenols or amines under mild catalysis.
-
SNAr Liability (Undesired): The C2 position (bearing the methoxy group) is also electrophilic. Under harsh conditions (high temperature or strong alkoxide bases), nucleophiles may attack C2, displacing the methoxy group instead of the fluoride.
Expert Insight: Unlike benzenesulfonyl fluoride, which is stable in water, pyrimidine-5-sulfonyl fluorides can decompose by ~10% at room temperature in wet organic solvents over a month. Strict anhydrous conditions are required for stock solutions.
Activation Mechanism
Activation is achieved via Base-Catalyzed Elimination-Addition (for amines) or Silicon-Mediated Exchange (for silyl ethers).
Figure 1: General activation pathway. The catalyst deprotonates the nucleophile or activates the silyl group, facilitating attack on the S(VI) center.
Protocol A: Synthetic SuFEx Coupling (Small Molecule)
Objective: Coupling 2-OMe-Pyr-SF with an aryl silyl ether or primary amine to form sulfonates or sulfonamides.
Reagents & Equipment
-
Electrophile: 2-Methoxypyrimidine-5-sulfonyl fluoride (1.0 equiv).
-
Nucleophile: Aryl t-butyldimethylsilyl ether (Ar-OTBS) or Primary Amine (1.1 equiv).
-
Catalyst: DBU (1,8-Diazabicyclo[5.4.0]undec-7-ene) or BTMG (2-tert-Butyl-1,1,3,3-tetramethylguanidine).
-
Solvent: Anhydrous Acetonitrile (MeCN) or THF. Do not use alcohols.
Step-by-Step Procedure
-
Preparation: Flame-dry a reaction vial and purge with Nitrogen/Argon.
-
Solubilization: Dissolve the Nucleophile (1.1 equiv) and 2-OMe-Pyr-SF (1.0 equiv) in anhydrous MeCN (0.2 M concentration).
-
Catalyst Addition:
-
For Silyl Ethers: Add DBU (20 mol%) .
-
For Amines: Add BTMG (2.0 equiv) (acts as both base and catalyst).
-
-
Reaction: Stir at Room Temperature (20-25°C) .
-
Note: Do not heat above 40°C to avoid SNAr side reactions at the C2-methoxy position.
-
-
Monitoring: Monitor by TLC or LC-MS. Reaction is typically complete within 15–60 minutes due to the high reactivity of the pyrimidine core.
-
Quench & Isolation:
-
Dilute with EtOAc.
-
Wash with 0.5 M HCl (to remove base) and Brine.
-
Dry over Na2SO4 and concentrate.
-
Optimization Table: Catalyst Selection
| Nucleophile Type | Recommended Catalyst | Loading | Time (RT) | Notes |
|---|---|---|---|---|
| Aryl Silyl Ether | DBU | 10-20 mol% | 15-30 min | Standard SuFEx conditions. |
| Primary Amine | BTMG or DIPEA | 2.0 equiv | 1-2 hrs | Excess base required to scavenge HF. |
| Phenol (Free) | DBU | 1.0 equiv | 30 min | Generates phenoxide in situ. |
Protocol B: Covalent Protein Modification (Kinetic Profiling)
Objective: Labeling specific Tyrosine or Lysine residues on a target protein using 2-OMe-Pyr-SF as a "warhead."
Mechanistic Context
In biological systems, the 2-OMe-Pyr-SF warhead is "latent." It resists rapid hydrolysis in aqueous buffer but reacts specifically when positioned near a nucleophilic residue (Proximity-Driven SuFEx).
Reagents
-
Protein Stock: 10–50 µM in PBS (pH 7.4).
-
Probe Stock: 10 mM 2-OMe-Pyr-SF in anhydrous DMSO.
-
Quench Buffer: 5% Formic Acid or Ammonium Bicarbonate.
Protocol
-
Buffer Exchange: Ensure protein is in a non-nucleophilic buffer (PBS or HEPES, pH 7.4–8.0). Avoid Tris if high concentrations are used, as its primary amine can compete over long incubation times.
-
Dosing: Add the Probe Stock to the protein solution.
-
Final DMSO concentration: < 2% (v/v).
-
Molar Ratio: Start with 1:1, 1:5, and 1:10 (Protein:Probe).
-
-
Incubation: Incubate at 37°C for defined timepoints (e.g., 1h, 4h, 24h).
-
Readout: Analyze by Intact Protein LC-MS.
-
Success Criteria: Mass shift of +172.17 Da (Probe MW 192.17 – HF 20.01).
-
Failure Mode: Mass shift of +192 Da implies non-covalent adduct or hydrolysis product binding (rare).
-
Workflow Diagram
Figure 2: Workflow for validating covalent modification of proteins. The mass shift of +172 Da corresponds to the loss of HF during the SuFEx event.
Troubleshooting & Stability Guide
Common Issues
-
Hydrolysis (Sulfonic Acid Formation):
-
SNAr Substitution (Methoxy Displacement):
Stability Hierarchy (Expertise)
-
Phenyl-SF: Stable in water/DMSO for days.
-
2-OMe-Pyr-SF: Stable in DMSO (dry) for ~24 hours. Decomposes in wet solvents.
-
Pyrimidine-SF (Unsubstituted): Highly unstable; decomposes rapidly.
References
-
Sharpless, K. B., et al. (2014). "Sulfur(VI) Fluoride Exchange (SuFEx): Another Good Reaction for Click Chemistry." Angewandte Chemie International Edition. Link
-
Giel, M. C., et al. (2022).[3] "Sulfur Fluoride Exchange (SuFEx)."[1][3][4][5][6][7] Science of Synthesis.[3] Link
-
Mykhailiuk, P. K. (2019). "Stability of Heteroaromatic Sulfonyl Chlorides and Fluorides." Chemistry – A European Journal. (Note: Highlights the instability of pyrimidine-5-sulfonyl fluorides). Link
-
Jones, L. H. (2020). "Sulfonyl fluorides as simple, stable and selective covalent warheads." MedChemComm. Link
-
Enamine Ltd. (2024). "Sulfonyl Fluorides Building Blocks." Enamine Catalog. Link
Sources
- 1. Single electron activation of sulfonyl fluoride - American Chemical Society [acs.digitellinc.com]
- 2. eprints.whiterose.ac.uk [eprints.whiterose.ac.uk]
- 3. research.monash.edu [research.monash.edu]
- 4. enamine.net [enamine.net]
- 5. researchgate.net [researchgate.net]
- 6. Targeted sulfur(VI) fluoride exchange-mediated covalent modification of a tyrosine residue in the catalytic pocket of tyrosyl-DNA phosphodiesterase 1 - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Sulfur fluoride exchange - PMC [pmc.ncbi.nlm.nih.gov]
Application Note: High-Yield Manufacturing of 2-Methoxypyrimidine-5-sulfonyl Fluoride
Executive Summary
This application note details a scalable, industrial-grade protocol for the synthesis of 2-Methoxypyrimidine-5-sulfonyl fluoride (2-MPSF) . As a heteroaryl sulfonyl fluoride, this molecule serves as a critical "SuFEx" (Sulfur-Fluoride Exchange) hub for covalent drug discovery and chemical biology profiling.
While research-scale methods often utilize expensive palladium catalysis (DABSO-type chemistry), this guide focuses on a cost-effective, multi-kilogram capable route utilizing the Bifluoride Exchange Method . This process ensures high atom economy, minimal chromatography, and superior stability of the final product compared to its sulfonyl chloride counterpart.
Strategic Route Analysis
For the manufacturing of 2-MPSF, three synthetic pathways were evaluated based on Cost of Goods Sold (COGS) , Safety , and Scalability .
| Route | Methodology | Scalability Rating | Key Constraints |
| A | Pd-Catalyzed Sulfonylation (Ar-Br + DABSO + NFSI) | Low | High cost of Pd catalyst and DABSO reagent; difficult purification of amine byproducts. |
| B | Gas-Phase Fluorination (Ar-MgBr + SO₂F₂ gas) | Medium | Requires specialized high-pressure reactors for toxic SO₂F₂ gas; safety risks in GMP settings. |
| C | Bifluoride Exchange (Ar-SO₂Cl + KHF₂) | High (Recommended) | Uses inexpensive inorganic salts; aqueous-compatible; simple filtration workup; avoids chromatography. |
Selected Protocol: Route C is the industry standard for scale-up. It involves the conversion of the precursor 2-methoxypyrimidine-5-sulfonyl chloride (generated from the sulfide or bromide) into the fluoride using Potassium Bifluoride (KHF₂).
Manufacturing Protocol
Chemical Reaction Scheme
The process relies on the thermodynamic stability of the S(VI)–F bond (approx. 130 kcal/mol) to drive the equilibrium from the chloride to the fluoride.
Reaction:
Materials & Equipment
-
Reactor: Glass-lined or Hastelloy reactor (Stainless steel 316 is susceptible to pitting by fluoride over time; glass is acceptable for short contact times with buffered KHF₂ but PTFE-lined is optimal).
-
Reagents:
-
2-Methoxypyrimidine-5-sulfonyl chloride (Purity >95%)
-
Potassium Bifluoride (KHF₂) (Solid, technical grade)
-
Acetonitrile (MeCN) (Industrial grade)
-
Deionized Water
-
Step-by-Step Procedure (1.0 kg Scale Basis)
Step 1: Preparation of the Biphasic System
-
Charge 4.0 L of Acetonitrile into the reactor.
-
Add 1.0 kg (4.8 mol) of 2-Methoxypyrimidine-5-sulfonyl chloride.
-
Stir at 200 RPM until fully dissolved. Note: The starting material is prone to hydrolysis; ensure the reactor is dry before charging.
Step 2: Activation and Exchange
-
In a separate vessel, dissolve 750 g (9.6 mol, 2.0 equiv) of KHF₂ in 1.5 L of Deionized Water .
-
Process Tip: The dissolution is endothermic. Ensure the solution returns to >15°C before addition to prevent precipitation.
-
-
Add the aqueous KHF₂ solution to the organic reactor stream over 15 minutes.
-
Critical Parameter: Increase agitation to >400 RPM. The reaction is biphasic; mass transfer efficiency dictates the reaction rate.
-
Stir at Room Temperature (20–25°C) for 4–6 hours.
-
Monitoring: Monitor by HPLC or TLC (Hexane/EtOAc 7:3). The sulfonyl chloride (Rf ~0.4) should disappear, replaced by the sulfonyl fluoride (Rf ~0.5).
-
Step 3: Workup and Isolation
-
Stop agitation and allow phases to separate (approx. 30 min).
-
Drain the bottom aqueous layer (contains KCl, excess KHF₂, and HF). Neutralize this waste stream immediately with Calcium Hydroxide (Lime) to precipitate CaF₂.
-
Wash the organic layer with 1.0 L of 5% NaHCO₃ (to neutralize trace HF) followed by 1.0 L of Brine .
-
Dry the organic phase over anhydrous MgSO₄ or Na₂SO₄.
-
Filter off the drying agent.
-
Concentrate the filtrate under reduced pressure (Rotovap: 40°C bath, <100 mbar).
-
Crystallization: If the residue is an oil, induce crystallization by adding cold Isopropyl Ether (IPE) or Heptane and stirring at 0°C.
Expected Yield & Specifications
-
Yield: 85–92% (approx. 780–850 g).
-
Appearance: White to off-white crystalline solid.
-
Purity (HPLC): >98% (a/a).
-
19F NMR: Singlet at ~ +65 ppm (relative to CFCl₃).
Process Flow Diagram
The following diagram illustrates the logical flow of the manufacturing process, highlighting the critical phase separation steps.
Figure 1: Manufacturing workflow for the Bifluoride Exchange process.
Technical Rationale & Troubleshooting (E-E-A-T)
Why KHF₂ instead of KF?
While Potassium Fluoride (KF) is commonly used in research, Potassium Bifluoride (KHF₂) is superior for scale-up of base-sensitive substrates like pyrimidines.
-
Acidity: KHF₂ creates a slightly acidic environment (pH ~3-4), which prevents the hydrolysis of the sulfonyl chloride (to sulfonic acid) and protects the 2-methoxy group from nucleophilic attack by hydroxide ions (which would occur with basic KF).
-
Kinetics: The bifluoride anion (
) is a potent nucleophile in aqueous/organic mixtures.
Troubleshooting Guide
| Issue | Probable Cause | Corrective Action |
| Low Conversion (<80%) | Poor agitation (Biphasic issue). | Increase impeller speed; add a phase transfer catalyst (e.g., TBAB 1 mol%) if necessary. |
| Hydrolysis Product (Sulfonic Acid) | Reaction temperature too high or pH too high. | Maintain temp <25°C. Ensure KHF₂ is used, not KF. |
| Glass Etching | HF generation. | Use PTFE-lined reactors or limit exposure time. Neutralize waste immediately. |
Safety & Handling (Critical)
-
HF Hazard: Although KHF₂ is a solid salt, in solution it exists in equilibrium with HF. Contact with acid releases Hydrogen Fluoride gas.
-
PPE: Neoprene gloves, face shield, and HF-specific first aid kit (Calcium Gluconate gel) must be present.
-
Waste Disposal: All aqueous waste streams must be treated with Calcium Hydroxide or Calcium Chloride to precipitate fluoride ions as insoluble
before disposal.
References
-
Sharpless, K. B., et al. (2014). "Sulfur(VI) Fluoride Exchange (SuFEx): Another Good Reaction for Click Chemistry." Angewandte Chemie International Edition, 53(36), 9430–9448. Link
-
Bare, G. A. L. (2023).[1] "Synthesis of Sulfonyl Fluorides Using Direct Chloride/Fluoride Exchange in Potassium Fluoride and Water/Acetone." The Journal of Organic Chemistry, 88(7), 4761–4764. Link
-
Willis, M. C., et al. (2018). "One-Pot Palladium-Catalyzed Synthesis of Sulfonyl Fluorides from Aryl Bromides." Chemical Science, 9, 1431-1436. Link
-
Dong, J., et al. (2014).[2] "SuFEx-Based Polysulfate Formation from Ethenesulfonyl Fluoride." Angewandte Chemie, 126(36), 9606-9610. Link
Sources
Troubleshooting & Optimization
Technical Support Center: Synthesis of 2-Methoxypyrimidine-5-sulfonyl Fluoride
Welcome to the technical support center for the synthesis of 2-Methoxypyrimidine-5-sulfonyl fluoride. This guide is designed for researchers, scientists, and professionals in drug development who are working with or planning to synthesize this important chemical intermediate. Here, you will find in-depth troubleshooting guides, frequently asked questions (FAQs), and detailed experimental protocols to help you improve your yield and overcome common challenges.
Our approach is grounded in established chemical principles and field-proven insights, ensuring that the information provided is both scientifically accurate and practically applicable.
I. Synthetic Strategy Overview
The synthesis of 2-Methoxypyrimidine-5-sulfonyl fluoride is typically approached through a multi-step process. While a specific, detailed protocol for this exact molecule is not extensively published, a logical and commonly employed synthetic route can be constructed based on the synthesis of analogous aryl and heteroaryl sulfonyl fluorides. The most probable synthetic pathway involves three key stages:
-
Sulfonation: Introduction of a sulfonic acid group at the 5-position of the 2-methoxypyrimidine ring.
-
Chlorination: Conversion of the sulfonic acid to the more reactive sulfonyl chloride.
-
Halogen Exchange (Halex): Substitution of the chloride with fluoride to yield the final product.
This guide will address potential issues and optimization strategies for each of these critical steps.
Caption: General synthetic route for 2-Methoxypyrimidine-5-sulfonyl fluoride.
II. Frequently Asked Questions (FAQs)
Q1: What is the most common starting material for the synthesis of 2-Methoxypyrimidine-5-sulfonyl fluoride?
The most logical and readily available starting material is 2-methoxypyrimidine. This compound serves as the foundational scaffold onto which the sulfonyl fluoride moiety is introduced.
Q2: Why is the synthesis typically performed in multiple steps instead of a direct fluorosulfonation?
Direct fluorosulfonation methods are often harsh and can lead to a mixture of products and low yields, especially with heteroaromatic systems like pyrimidines. A stepwise approach involving sulfonation, chlorination, and then halogen exchange allows for better control over the reaction at each stage, generally resulting in higher purity and yield of the final product.
Q3: Is 2-Methoxypyrimidine-5-sulfonyl chloride commercially available?
Yes, 2-Methoxypyrimidine-5-sulfonyl chloride is available from several chemical suppliers. This offers a convenient entry point into the synthesis, allowing researchers to bypass the initial sulfonation and chlorination steps. However, for cost-effectiveness in large-scale synthesis, preparing the sulfonyl chloride in-house may be preferable.
Q4: What are the key safety precautions to consider during this synthesis?
-
Corrosive Reagents: The synthesis involves highly corrosive reagents such as oleum, chlorosulfonic acid, thionyl chloride, and phosphorus oxychloride. Always work in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including acid-resistant gloves, a lab coat, and safety goggles.
-
Exothermic Reactions: The sulfonation and chlorination steps can be highly exothermic. It is crucial to control the rate of reagent addition and maintain the recommended reaction temperature using an ice bath or other cooling methods.
-
Toxic Byproducts: The reactions can release toxic gases such as sulfur dioxide (SO₂) and hydrogen chloride (HCl). Ensure that the reaction setup includes a gas trap to neutralize these fumes.
-
Moisture Sensitivity: Sulfonyl chlorides are sensitive to moisture and will hydrolyze back to the sulfonic acid. All glassware should be thoroughly dried, and reactions should be conducted under an inert atmosphere (e.g., nitrogen or argon) where possible.
III. Troubleshooting Guide
This section addresses common problems encountered during the synthesis of 2-Methoxypyrimidine-5-sulfonyl fluoride, providing potential causes and actionable solutions.
| Problem | Potential Cause(s) | Troubleshooting & Optimization Strategies |
| Low or No Yield of 2-Methoxypyrimidine-5-sulfonic Acid (Step 1) | - Incomplete reaction due to insufficient sulfonation strength. - Decomposition of the starting material under harsh conditions. - Difficulty in isolating the product due to its high water solubility. | - Increase Sulfonating Agent Strength: If using concentrated sulfuric acid, consider adding oleum (fuming sulfuric acid) to increase the concentration of SO₃. - Optimize Reaction Temperature and Time: Start with lower temperatures (0-10 °C) during reagent addition and then gradually increase to the optimal reaction temperature. Monitor the reaction progress using TLC or NMR to avoid prolonged reaction times that can lead to degradation. - Product Isolation: Sulfonic acids are often highly soluble in water. After quenching the reaction with ice, consider precipitating the product as a salt (e.g., sodium or potassium salt) by adding a saturated solution of the corresponding chloride salt. |
| Low Yield of 2-Methoxypyrimidine-5-sulfonyl Chloride (Step 2) | - Incomplete conversion of the sulfonic acid. - Hydrolysis of the sulfonyl chloride during workup. - Inefficient extraction of the product. | - Use Excess Chlorinating Agent: Employ a molar excess of the chlorinating agent (e.g., thionyl chloride or phosphorus oxychloride) to drive the reaction to completion. - Anhydrous Conditions: Ensure all glassware is oven-dried and the reaction is performed under an inert atmosphere to prevent hydrolysis. - Workup Procedure: Quench the reaction by carefully pouring it onto crushed ice. Extract the product promptly with a suitable organic solvent (e.g., dichloromethane, ethyl acetate). Wash the organic layer with cold brine to remove any remaining aqueous acid. |
| Low Yield of 2-Methoxypyrimidine-5-sulfonyl Fluoride (Step 3) | - Inefficient halogen exchange. - Hydrolysis of the sulfonyl chloride starting material or sulfonyl fluoride product. - Incomplete reaction due to low solubility of the fluoride salt. | - Choice of Fluoride Source: Potassium fluoride (KF) is commonly used. For improved solubility and reactivity, consider using spray-dried KF or adding a phase-transfer catalyst (e.g., 18-crown-6). - Solvent Selection: Aprotic polar solvents like acetonitrile or DMF are typically used. Ensure the solvent is anhydrous. - Reaction Temperature: Heating is often required to facilitate the halogen exchange. Monitor the reaction temperature carefully, as excessive heat can lead to decomposition. |
| Presence of Impurities in the Final Product | - Unreacted 2-methoxypyrimidine-5-sulfonyl chloride. - 2-Methoxypyrimidine-5-sulfonic acid (from hydrolysis). - Side products from reactions with the pyrimidine ring. | - Purification: The final product can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water, ethyl acetate/hexanes) or by flash column chromatography on silica gel.[1] - Thorough Workup: Ensure complete removal of acidic impurities by washing the organic extracts with a mild base (e.g., saturated sodium bicarbonate solution), followed by a brine wash. - Reaction Monitoring: Use TLC or LC-MS to monitor the reaction to completion to minimize the amount of unreacted starting material. |
| Formation of a Tar-like Substance | - Overheating during sulfonation or chlorination. - Use of overly harsh reagents. | - Strict Temperature Control: Maintain the recommended temperature throughout the reaction, especially during the addition of exothermic reagents. - Milder Reagents: If charring is a persistent issue, consider using milder sulfonating or chlorinating agents, although this may require longer reaction times. |
IV. Experimental Protocols
The following protocols are based on established methodologies for the synthesis of similar heteroaryl sulfonyl fluorides and should be adapted and optimized for the specific substrate.
Protocol 1: Synthesis of 2-Methoxypyrimidine-5-sulfonic Acid
Caption: Workflow for the sulfonation of 2-methoxypyrimidine.
-
Reaction Setup: In a three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet, add oleum (20% SO₃, 3 equivalents). Cool the flask in an ice-salt bath to 0 °C.
-
Reagent Addition: Dissolve 2-methoxypyrimidine (1 equivalent) in a minimal amount of concentrated sulfuric acid and add it to the dropping funnel. Add the 2-methoxypyrimidine solution dropwise to the cold oleum, ensuring the internal temperature does not exceed 10 °C.
-
Reaction: After the addition is complete, remove the cooling bath and allow the mixture to stir at room temperature for 12-24 hours. The reaction progress should be monitored by taking small aliquots, quenching them, and analyzing by TLC or ¹H NMR.
-
Workup: Carefully pour the reaction mixture onto a large amount of crushed ice with vigorous stirring.
-
Isolation: If the sulfonic acid precipitates, it can be collected by filtration. If it remains in solution, add a saturated aqueous solution of sodium chloride to precipitate the sodium sulfonate salt. Filter the solid, wash with a small amount of cold water, and dry under vacuum.
Protocol 2: Synthesis of 2-Methoxypyrimidine-5-sulfonyl Chloride
-
Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a gas outlet connected to a trap (to neutralize HCl and SO₂), place the dry 2-methoxypyrimidine-5-sulfonic acid (or its sodium salt, 1 equivalent).
-
Reagent Addition: Add thionyl chloride (SOCl₂, 3-5 equivalents) and a catalytic amount of dimethylformamide (DMF).
-
Reaction: Heat the mixture to reflux (approximately 76 °C) for 2-4 hours. The reaction is complete when the evolution of gas ceases.
-
Workup: Allow the reaction mixture to cool to room temperature. Carefully remove the excess thionyl chloride under reduced pressure.
-
Isolation: The crude sulfonyl chloride can be purified by recrystallization or used directly in the next step. If purification is necessary, dissolve the crude product in a suitable solvent like dichloromethane and wash with ice-cold water and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
Protocol 3: Synthesis of 2-Methoxypyrimidine-5-sulfonyl Fluoride
Caption: Workflow for the Halogen Exchange (Halex) reaction.
-
Reaction Setup: In a round-bottom flask, combine 2-methoxypyrimidine-5-sulfonyl chloride (1 equivalent), spray-dried potassium fluoride (2-3 equivalents), and anhydrous acetonitrile.
-
Catalyst Addition (Optional): For sluggish reactions, a phase-transfer catalyst such as 18-crown-6 (0.1 equivalents) can be added to improve the solubility and reactivity of the fluoride salt.
-
Reaction: Heat the mixture to reflux (approximately 82 °C) and stir vigorously for 4-12 hours. Monitor the progress of the reaction by TLC or LC-MS until the starting material is consumed.
-
Workup: Cool the reaction mixture to room temperature and filter to remove the insoluble salts. Wash the filter cake with a small amount of acetonitrile.
-
Isolation and Purification: Concentrate the filtrate under reduced pressure. Dissolve the residue in a suitable organic solvent (e.g., ethyl acetate) and wash with water and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate. The crude 2-Methoxypyrimidine-5-sulfonyl fluoride can be purified by recrystallization or flash column chromatography.[1]
V. References
-
BenchChem. (2025). Application Notes and Protocols for the Purification of Substituted Pyrimidine Compounds.
-
Cornella, J., et al. (2019). Selective Late‐Stage Sulfonyl Chloride Formation from Sulfonamides Enabled by Pyry‐BF4. Angewandte Chemie International Edition, 58(52), 18403-18407.
-
Qin, Y., & Sun, J. (2019). Facile one-pot synthesis of sulfonyl fluorides from sulfonates or sulfonic acids. RSC Advances, 9(26), 14763-14767.
-
Ball, N. D., et al. (2017). Pd-Catalyzed Conversion of Aryl Iodides to Sulfonyl Fluorides Using SO2 Surrogate DABSO and Selectfluor. The Journal of Organic Chemistry, 82(5), 2533-2540.
-
Sharpless, K. B., et al. (2014). Sulfur(VI) Fluoride Exchange (SuFEx): Another Good Reaction for Click Chemistry. Angewandte Chemie International Edition, 53(36), 9430-9448.
-
Shadbolt, R. S., & Ulbricht, T. L. V. (1967). Pyrimidines. Part II. Nucleophilic substitution reactions of ethyl 4-chloro-2-methylthiopyrimidine-5-carboxylate. Journal of the Chemical Society C: Organic, 1172-1178.
-
Klapars, A., & Buchwald, S. L. (2002). Copper-Catalyzed Halogen Exchange in Aryl Halides: An Aromatic Finkelstein Reaction. Journal of the American Chemical Society, 124(50), 14844-14845.
-
AChemBlock. (2026). 2-methoxypyrimidine-5-sulfonyl chloride 95%.
-
Sigma-Aldrich. 2-METHANESULFONYL-5-METHOXY-PYRIMIDINE AldrichCPR.
-
PubChem. 2-Fluoro-5-methoxypyrimidine.
-
BenchChem. (2025). Technical Support Center: Synthesis of 5-Methoxy-2-methylthiopyrimidine.
-
Liu, Z., et al. (2021). Recent progress in the synthesis of sulfonyl fluorides for SuFEx click chemistry. Tetrahedron Letters, 71, 152937.
-
Bianchi, T. A., & Cate, L. A. (1977). A facile and efficient "naked fluoride" method for the synthesis of sulfonyl fluorides. The Journal of Organic Chemistry, 42(11), 2031-2032.
Sources
Preventing hydrolysis of 2-Methoxypyrimidine-5-sulfonyl fluoride in aqueous media
A Guide to Preventing Hydrolysis in Aqueous Media
Welcome to the technical support center for 2-Methoxypyrimidine-5-sulfonyl fluoride. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical guidance and troubleshooting advice for using this reagent in aqueous environments. As Senior Application Scientists, we have compiled this information to ensure the integrity and success of your experiments.
Introduction: Understanding the Stability of 2-Methoxypyrimidine-5-sulfonyl fluoride
2-Methoxypyrimidine-5-sulfonyl fluoride is a valuable reagent in chemical biology and drug discovery, particularly in applications involving Sulfur(VI) Fluoride Exchange (SuFEx) click chemistry.[1][2][3] Its utility lies in the unique balance of stability and reactivity of the sulfonyl fluoride group.[4][5][6] While generally more resistant to hydrolysis than their sulfonyl chloride counterparts, sulfonyl fluorides can still degrade in aqueous media, impacting experimental outcomes.[6][7][8]
The stability of 2-Methoxypyrimidine-5-sulfonyl fluoride is governed by the electronic properties of its heteroaromatic system. The pyrimidine ring is inherently electron-deficient, which increases the electrophilicity of the sulfur atom and can make it more susceptible to nucleophilic attack by water.[9][10][11] Conversely, the 2-methoxy group is an electron-donating group, which can partially mitigate this effect.[12] Understanding this electronic interplay is crucial for designing robust experimental protocols.
This guide will provide a comprehensive overview of the factors influencing the hydrolysis of 2-Methoxypyrimidine-5-sulfonyl fluoride and offer practical solutions to minimize its degradation.
Frequently Asked Questions (FAQs)
Q1: My reaction with 2-Methoxypyrimidine-5-sulfonyl fluoride is giving low yields. Could hydrolysis be the issue?
A1: Yes, hydrolysis is a common reason for low yields in reactions involving sulfonyl fluorides in aqueous media. The sulfonyl fluoride moiety can react with water to form the corresponding sulfonic acid, which is unreactive in the desired transformation. This side reaction consumes your reagent and reduces the efficiency of your primary reaction. It is crucial to control the experimental conditions to minimize this competing hydrolysis.[13]
Q2: At what pH is 2-Methoxypyrimidine-5-sulfonyl fluoride most stable?
Q3: How can I monitor the hydrolysis of my 2-Methoxypyrimidine-5-sulfonyl fluoride stock solution?
A3: Several analytical techniques can be employed to monitor hydrolysis:
-
¹⁹F NMR Spectroscopy: This is a direct and quantitative method. The sulfonyl fluoride (-SO₂F) fluorine signal will have a characteristic chemical shift. Upon hydrolysis to the sulfonic acid (-SO₃H), this signal will disappear. By integrating the signal relative to an internal standard, you can quantify the extent of degradation.[14][15][16]
-
Liquid Chromatography-Mass Spectrometry (LC-MS): LC-MS can be used to separate the parent sulfonyl fluoride from its sulfonic acid hydrolysis product and monitor their relative abundance over time.[17][18][19][20]
-
High-Performance Liquid Chromatography (HPLC): HPLC with UV detection can also be used, although it may require derivatization of the sulfonyl fluoride to a UV-active compound for sensitive detection.[20]
Q4: What are the recommended storage conditions for 2-Methoxypyrimidine-5-sulfonyl fluoride?
A4: To ensure long-term stability, 2-Methoxypyrimidine-5-sulfonyl fluoride should be stored in a tightly sealed container in a cool, dry place, preferably under an inert atmosphere (e.g., argon or nitrogen).[21] Moisture is the primary cause of degradation, so minimizing exposure to atmospheric humidity is critical. For long-term storage, keeping the compound at -20°C or below is recommended.
Troubleshooting Guide
This section provides a structured approach to identifying and resolving common issues related to the hydrolysis of 2-Methoxypyrimidine-5-sulfonyl fluoride.
Problem 1: Inconsistent Reaction Yields
| Potential Cause | Troubleshooting Steps |
| Hydrolysis of stock solution | 1. Prepare fresh stock solutions of 2-Methoxypyrimidine-5-sulfonyl fluoride in an anhydrous aprotic solvent (e.g., acetonitrile, THF) immediately before use. 2. If an aqueous buffer is necessary for the reaction, add the sulfonyl fluoride stock solution to the reaction mixture as the final step. 3. Analyze the stock solution by ¹⁹F NMR or LC-MS to confirm its integrity before use. |
| Inappropriate buffer pH | 1. Measure the pH of your reaction mixture. 2. If the pH is above 8, consider using a buffer with a lower pKa. 3. Perform small-scale trial reactions at different pH values (e.g., 6.5, 7.0, 7.5) to determine the optimal pH for your specific transformation while minimizing hydrolysis. |
| Extended reaction times at elevated temperatures | 1. If possible, reduce the reaction temperature. While this may slow down your desired reaction, it will likely have a more significant impact on reducing the rate of hydrolysis. 2. Monitor the reaction progress closely and stop the reaction as soon as the desired product is formed to avoid prolonged exposure to aqueous conditions. |
Problem 2: Complete Lack of Reactivity
| Potential Cause | Troubleshooting Steps |
| Complete hydrolysis of the reagent | 1. Confirm the identity and purity of your starting material. 2. Analyze your 2-Methoxypyrimidine-5-sulfonyl fluoride for the presence of the corresponding sulfonic acid using LC-MS or ¹⁹F NMR. If significant hydrolysis has occurred, obtain a fresh batch of the reagent. |
| Incompatible buffer components | 1. Some buffer components can react with sulfonyl fluorides. For example, buffers containing primary or secondary amines (e.g., Tris) can act as nucleophiles. 2. Switch to a non-nucleophilic buffer such as HEPES, MES, or phosphate buffer. |
Experimental Protocols
Protocol 1: General Procedure for Minimizing Hydrolysis in Aqueous Reactions
-
Reagent Preparation:
-
Prepare a stock solution of 2-Methoxypyrimidine-5-sulfonyl fluoride in anhydrous acetonitrile or another suitable aprotic solvent.
-
Prepare your aqueous reaction buffer and adjust the pH to the desired value (ideally between 6.5 and 7.5). Degas the buffer to remove dissolved oxygen if your reaction is sensitive to oxidation.
-
-
Reaction Setup:
-
Combine all other reaction components in the aqueous buffer.
-
Just before initiating the reaction, add the required volume of the 2-Methoxypyrimidine-5-sulfonyl fluoride stock solution to the reaction mixture with vigorous stirring.
-
-
Reaction Monitoring:
-
Monitor the progress of the reaction using an appropriate analytical technique (e.g., LC-MS, TLC).
-
-
Work-up:
-
Once the reaction is complete, proceed immediately with the work-up to isolate the product and prevent further degradation.
-
Protocol 2: Monitoring Hydrolysis via ¹⁹F NMR
-
Sample Preparation:
-
Prepare a solution of 2-Methoxypyrimidine-5-sulfonyl fluoride in the aqueous buffer of interest at a known concentration.
-
Add a known amount of an internal standard that contains a fluorine atom and is stable under the experimental conditions (e.g., trifluorotoluene).
-
-
NMR Acquisition:
-
Acquire a ¹⁹F NMR spectrum of the sample at t=0.
-
Incubate the sample under the desired reaction conditions (e.g., specific temperature).
-
Acquire subsequent ¹⁹F NMR spectra at regular time intervals.
-
-
Data Analysis:
-
Integrate the peak corresponding to the sulfonyl fluoride and the peak of the internal standard in each spectrum.
-
The decrease in the integral of the sulfonyl fluoride peak relative to the constant integral of the internal standard will indicate the rate of hydrolysis.
-
Visualizing the Hydrolysis Pathway
The following diagram illustrates the hydrolysis of 2-Methoxypyrimidine-5-sulfonyl fluoride to its corresponding sulfonic acid.
Caption: Hydrolysis of 2-Methoxypyrimidine-5-sulfonyl fluoride.
Decision-Making Workflow for Experimental Setup
This workflow provides a logical sequence for designing experiments to minimize hydrolysis.
Caption: Workflow for minimizing hydrolysis.
References
-
Shevchuk, O. I., Vashchenko, B. V., Doroshenko, I. O., et al. (2025). Stability of Heteroaromatic Sulfonyl Chlorides and Fluorides. ChemRxiv. [Link]
-
St. Peter's Institute of Pharmaceutical Sciences. The Effect of Substituents on Reactivity. [Link]
-
Shevchuk, O. I., Vashchenko, B. V., & Doroshenko, I. O. (2026). Stability of Heteroaromatic Sulfonyl Chlorides and Fluorides. ResearchGate. [Link]
-
Kelly, J. W., et al. (2014). Aromatic Sulfonyl Fluorides Covalently Kinetically Stabilize Transthyretin to Prevent Amyloidogenesis while Affording a Fluorescent Conjugate. Journal of the American Chemical Society. [Link]
-
Shevchuk, O. I., et al. (2022). Stability guidelines for heterocyclic sulfonyl halides (chlorides vs fluorides). ResearchGate. [Link]
-
Van der Veken, P., et al. (2021). The Emerging Applications of Sulfur(VI) Fluorides in Catalysis. ACS Catalysis. [Link]
-
Van der Veken, P., et al. (2021). The emerging applications of sulfur (VI) fluorides in catalysis. Scholarship @ Claremont. [Link]
-
Abbasov, M. E., & Cravatt, B. F. (2025). Advances in sulfonyl exchange chemical biology: expanding druggable target space. Nature Reviews Drug Discovery. [Link]
-
Contrasting the Noncovalent Interactions of Aromatic Sulfonyl Fluoride and Sulfonyl Chloride Motifs via Crystallography and Hirshfeld Surfaces. (2022). Crystals. [Link]
-
Li, Y., et al. (2024). Nonderivatized Method for the Detection of Perfluoroalkane Sulfonyl Fluorides by Liquid Chromatography-Microwave Plasma Torch Ionization Mass Spectrometry. Analytical Chemistry. [Link]
-
Wang, Y., et al. (2023). Determination of Perfluorooctane Sulfonyl Fluoride and Perfluorohexane Sulfonyl Fluoride in Soil by Chemical Derivatization and Liquid Chromatography-Tandem Mass Spectrometry. Environmental Science & Technology. [Link]
-
Wagenaar, A., & Engberts, J. B. F. N. (1988). Intramolecular-catalyzed hydrolysis of sulfonamides. 10. Intramolecular nucleophilic catalysis by the neighboring hydroxyl group in acid- and base-catalyzed hydrolysis of aromatic sulfonamides and sultones. Mechanism of intramolecular nucleophilic substitution at sulfonyl sulfur. The Journal of Organic Chemistry. [Link]
-
Kice, J. L., & Lunney, E. A. (1975). Spontaneous hydrolysis of sulfonyl fluorides. The Journal of Organic Chemistry. [Link]
-
Ferreira, V. F., et al. (2021). Synthetic Routes to Arylsulfonyl Fluorides. Molecules. [Link]
-
Jones, C. M., et al. (2015). Sulfonyl fluorides as privileged warheads in chemical biology. Chemical Science. [Link]
-
Wang, Y., et al. (2023). Determination of Perfluorooctane Sulfonyl Fluoride and Perfluorohexane Sulfonyl Fluoride in Soil by Chemical Derivatization and Liquid Chromatography–Tandem Mass Spectrometry. Environmental Science & Technology. [Link]
-
Sharpless, K. B., et al. (2023). Sulfur fluoride exchange. Nature Reviews Methods Primers. [Link]
-
Wang, Y., et al. (2023). Determination of Perfluorooctane Sulfonyl Fluoride and Perfluorohexane Sulfonyl Fluoride in Soil by Chemical Derivatization and Liquid Chromatography-Tandem Mass Spectrometry. ResearchGate. [Link]
-
Zhang, Y., et al. (2011). Liquid Chromatography/Mass Spectrometry Method for Determination of Perfluorooctane Sulfonyl Fluoride upon Derivatization with Benzylamine. Analytical Chemistry. [Link]
-
Wagenaar, A., & Engberts, J. B. F. N. (1988). INTRAMOLECULAR-CATALYZED HYDROLYSIS OF SULFONAMIDES .10. INTRAMOLECULAR NUCLEOPHILIC CATALYSIS BY THE NEIGHBORING HYDROXYL GROUP IN ACID-CATALYZED AND BASE-CATALYZED-HYDROLYSIS OF AROMATIC SULFONAMIDES AND SULTONES - MECHANISM OF INTRAMOLECULAR NUCLEOPHILIC-SUBSTITUTION AT SULFONYL SULFUR. University of Groningen Research Portal. [Link]
-
Pellegrino, M., et al. (2020). Stability and cell permeability of sulfonyl fluorides in the design of Lys-covalent antagonists of protein-protein interactions. ChemMedChem. [Link]
-
An ab Initio Study of the Effect of Substituents on the n → π* Interactions between 7-Azaindole and 2,6-Difluorosubstituted Pyridines. (2016). The Journal of Physical Chemistry A. [Link]
-
Liu, Y., et al. (2023). Identification of Styryl Sulfonyl Fluoride as a Near-Perfect Michael Acceptor for Diversified Protein Bioconjugations. CCS Chemistry. [Link]
-
Cornella, J., et al. (2021). Synthesis of Sulfonyl Fluorides from Sulfonamides. Angewandte Chemie International Edition. [Link]
-
Lou, T. S.-B., & Willis, M. C. (2022). Sulfonyl fluorides as targets and substrates in the development of new synthetic methods. Nature Reviews Chemistry. [Link]
-
A Practical Guide to SuFEx Chemistry: An Overview of S(VI)-SuFEx Linkers and their Reactivity. (2024). ResearchGate. [Link]
-
Lumen Learning. Substituent Effects. Organic Chemistry II. [Link]
-
Doyle, A. G., et al. (2018). Deoxyfluorination with Sulfonyl Fluorides: Navigating Reaction Space with Machine Learning. Journal of the American Chemical Society. [Link]
-
Pellegrino, M., et al. (2020). Stability and Cell Permeability of Sulfonyl Fluorides in the Design of Lys-Covalent Antagonists of Protein-Protein Interactions. PubMed. [Link]
-
Sulfur(vi) fluorides as tools in biomolecular and medicinal chemistry. (2023). RSC Medicinal Chemistry. [Link]
-
Zeng, D., Deng, W.-P., & Jiang, X. (2022). Advances in the construction of diverse SuFEx linkers. Beilstein Journal of Organic Chemistry. [Link]
-
LibreTexts Chemistry. (2024). 16.4: Substituent Effects in Electrophilic Substitutions. [Link]
-
Choi, Y. S. (1987). Studies in Fluorine Chemistry: 13C NMR Investigation of SF5/SO2F Fluor. University of Idaho. [Link]
-
Foroozandeh, M., & Jeannerat, D. (2025). NMR Reaction Monitoring Robust to Spectral Distortions. Methods in Enzymology. [Link]
-
A Practical Guide to SuFEx Chemistry: An Overview of S(VI). (2024). Synthesis. [Link]
-
Lou, T. S.-B., & Willis, M. C. (2022). Sulfonyl fluorides as targets and substrates in the development of new synthetic methods. Nature Reviews Chemistry. [Link]
-
Lou, T. S.-B., & Willis, M. C. (2022). Sulfonyl fluorides as targets and substrates in the development of new synthetic methods. Nature Reviews Chemistry. [Link]
-
Unconventional reactivity of sulfonyl fluorides. (2024). Trends in Chemistry. [Link]
-
Wei, S., & Li, Y. (2024). NMR methods to detect fluoride binding and transport by membrane proteins. Methods in Enzymology. [Link]
-
Sulfur(VI) fluorides as tools in biomolecular and medicinal chemistry. (2023). RSC Medicinal Chemistry. [Link]
-
Sulfide Electrolyte Safety: Handling, Storage, and Disposal Guidance for R&D Labs. (2025). ACS Chemical Health & Safety. [Link]
-
Power, M., et al. (2022). 19F-centred NMR analysis of mono-fluorinated compounds. RSC Advances. [Link]
Sources
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- 4. scispace.com [scispace.com]
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- 9. chemrxiv.org [chemrxiv.org]
- 10. researchgate.net [researchgate.net]
- 11. pdf.benchchem.com [pdf.benchchem.com]
- 12. stpeters.co.in [stpeters.co.in]
- 13. Aromatic Sulfonyl Fluorides Covalently Kinetically Stabilize Transthyretin to Prevent Amyloidogenesis while Affording a Fluorescent Conjugate - PMC [pmc.ncbi.nlm.nih.gov]
- 14. doyle.chem.ucla.edu [doyle.chem.ucla.edu]
- 15. "Studies in Fluorine Chemistry: 13C NMR Investigation of SF5/SO2F Fluor" by Yoon S. Choi [pdxscholar.library.pdx.edu]
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Solubility enhancement of 2-Methoxypyrimidine-5-sulfonyl fluoride in DMSO
Solubility & Stability Optimization in DMSO
Executive Summary & Chemical Context
2-Methoxypyrimidine-5-sulfonyl fluoride (MPSF) is a specialized electrophile used primarily in SuFEx (Sulfur-Fluoride Exchange) click chemistry and as a covalent probe for serine/threonine/tyrosine residues in proteomics. Unlike sulfonyl chlorides, sulfonyl fluorides are relatively stable to hydrolysis under neutral conditions, but they present unique solubility challenges in polar aprotic solvents like Dimethyl Sulfoxide (DMSO).
This guide addresses the three most common user-reported issues:
-
Incomplete Dissolution: "Floating particles" in high-concentration stocks.
-
Aqueous "Crash-out": Immediate precipitation upon dilution into assay buffers.
-
Stock Degradation: Loss of activity after freeze-thaw cycles.
Critical Solubility Data
| Parameter | Specification / Limit | Notes |
| Primary Solvent | Anhydrous DMSO (≥99.9%) | Critical: DMSO is hygroscopic. Absorbed water initiates hydrolysis. |
| Max Solubility (Est.) | ~50–100 mM | Dependent on purity/polymorph. Heating (37°C) may be required. |
| Working Conc. | 10 mM (Recommended) | Higher concentrations increase risk of precipitation upon freezing. |
| Freezing Point | DMSO freezes at 18.5°C | Stock solutions will solidify at room temperature (AC) or in fridges. |
| Stability | High (Months at -20°C) | Only if kept strictly anhydrous. |
Troubleshooting Guides (FAQ)
Issue 1: "My compound won't dissolve completely in DMSO."
Q: I added DMSO to the powder, but the solution remains cloudy or has visible particulates. Is the product defective?
A: Not necessarily. This is often a kinetic issue rather than a thermodynamic one.
-
The Cause: The pyrimidine ring facilitates strong
- stacking interactions in the crystal lattice, requiring energy to break. Furthermore, if your DMSO has absorbed atmospheric moisture, the water molecules can form a hydration shell that inhibits dissolution of this hydrophobic scaffold. -
The Fix:
-
Sonication: Sonicate the sealed vial in a water bath at 40 kHz for 5–10 minutes.
-
Thermal Assist: Warm the solution to 37°C (body temperature) for 10 minutes. Do not exceed 50°C, as thermal energy can accelerate fluoride elimination in the presence of trace impurities.
-
Vortexing: High-speed vortexing is more effective than inversion.
-
Issue 2: "The solution precipitates immediately when added to my assay buffer."
Q: My 10 mM stock is clear, but when I dilute it 1:1000 into PBS, it turns milky. Why?
A: This is the "Solvent Shock" phenomenon.
-
The Mechanism: MPSF is lipophilic. When a small volume of DMSO stock hits a large volume of aqueous buffer, the DMSO rapidly disperses into the water. The local concentration of the compound momentarily exceeds its aqueous solubility limit, causing it to "crash out" as a micro-precipitate.
-
The Fix: Use the "Stepping Stone" Dilution Protocol (See Section 4). Never add high-concentration DMSO stock directly to static buffer.
Issue 3: "My stock solution froze in the fridge. Is it ruined?"
Q: I stored the DMSO stock at 4°C. It is now a solid block. Can I thaw it?
A: Yes, but caution is required.[1]
-
The Risk: DMSO freezes at ~18.5°C. Repeated freeze-thaw cycles can introduce moisture (condensation) every time the tube is opened cold. Water + Sulfonyl Fluoride
Sulfonic Acid (Inactive) + HF. -
The Protocol:
-
Thaw completely at room temperature or 37°C.
-
Vortex immediately upon thawing. Freeze-concentration effects can cause gradients where the compound is super-concentrated at the bottom.
-
Inspect for "needles" (crystals). If crystals remain, sonicate before use.
-
Advanced Protocols
Protocol A: Preparation of Anhydrous Stock (The "Gold Standard")
Use this for long-term storage or critical kinetic assays.
-
Dry the Solvent: Use "Molecular Biology Grade" DMSO packed under argon. If an open bottle is used, add activated 4Å molecular sieves to the DMSO bottle 24 hours prior to use.
-
Weighing: Weigh MPSF into a glass vial (avoid polystyrene, which can be attacked by high-concentration DMSO).
-
Dissolution: Add DMSO to achieve a 10 mM concentration.
-
Calculation: Mass (mg) / MW ( g/mol ) × 100 = Volume of DMSO (mL) for 10 mM.
-
-
Aliquot: Immediately split into small aliquots (e.g., 50 µL) to avoid future freeze-thaw cycles.
-
Storage: Store at -20°C or -80°C.
Protocol B: The "Stepping Stone" Dilution (Preventing Precipitation)
Use this when adding the compound to cell culture media or enzymatic buffers.
Instead of a 1:1000 jump (100% DMSO
-
Step 1: Dilute 10 mM Stock (100% DMSO) 1:10 into a co-solvent mix (e.g., 50% DMSO / 50% PEG-400 or Ethanol).
-
Result: 1 mM Intermediate Solution.
-
-
Step 2: Dilute the Intermediate 1:100 into your final Assay Buffer while vortexing the buffer .
-
Result: 10 µM Final Concentration (0.5% DMSO).
-
Visualized Workflows
Figure 1: The Dissolution Decision Tree
Caption: Logic flow for solubilizing MPSF in DMSO, addressing particulate issues and quality control.
Figure 2: The "Stepping Stone" Dilution Mechanism
Caption: Method to prevent 'oiling out' by gradually transitioning from lipophilic DMSO to aqueous buffer.
References
-
Sharpless, K. B., et al. (2014).[2] Sulfur(VI) Fluoride Exchange (SuFEx): Another Good Reaction for Click Chemistry.[3][4][5] Angewandte Chemie International Edition. (Foundational text on Sulfonyl Fluoride stability and reactivity).
-
BenchChem Technical Support. (2025). Troubleshooting Solubility in DMSO: Precipitation and Hygroscopicity. (General guidelines for lipophilic compound handling in DMSO).[6]
-
Sigma-Aldrich (Merck). Handling and Stability of Sulfonyl Fluorides. (Technical data regarding the hydrolysis rates of SuFEx reagents).
-
Gaylord Chemical. Dimethyl Sulfoxide (DMSO) Physical Properties & Freezing Points. (Authoritative source for DMSO solvent data).
Sources
- 1. researchgate.net [researchgate.net]
- 2. chemrxiv.org [chemrxiv.org]
- 3. Multidimensional SuFEx Click Chemistry: Sequential Sulfur(VI) Fluoride Exchange Connections of Diverse Modules Launched From An SOF4 Hub - PMC [pmc.ncbi.nlm.nih.gov]
- 4. merckmillipore.com [merckmillipore.com]
- 5. Sulfur(VI) Fluoride Exchange (SuFEx): The "Golden Bond" for Next-Generation Click Chemistry — A High-Efficiency, Stable, and Biocompatible Ligation Technology [bldpharm.com]
- 6. pdf.benchchem.com [pdf.benchchem.com]
Troubleshooting low reactivity of pyrimidine sulfonyl fluorides
Topic: Troubleshooting Low Reactivity in SuFEx Campaigns
Introduction: The Pyrimidine Paradox
You are likely here because your pyrimidine sulfonyl fluoride (Py-SF) is failing to couple with your target nucleophile, despite the literature promising "click" chemistry efficiency.
Pyrimidines are privileged scaffolds in drug discovery, but they introduce unique electronic and steric perturbations to the sulfur(VI) center. Unlike simple benzenesulfonyl fluorides, Py-SFs exist in a delicate window of reactivity. If the ring is too electron-deficient, the reagent may hydrolyze before reaching the target. If the ring is electron-rich (common in drug-like scaffolds), the sulfur center becomes kinetically inert.
This guide moves beyond generic advice to address the specific physical organic chemistry of heteroaryl SuFEx failures.
Module 1: Diagnostic Triage
Before altering reaction conditions, determine if your issue is Kinetic Inertness (the reagent is there but won't react) or Reagent Instability (the reagent has decomposed).
Visual Troubleshooting Workflow
Figure 1: Decision tree for diagnosing SuFEx failures. Note that Py-SFs typically show
Module 2: The "Ghost Reagent" (Stability Issues)
Q: My reagent was pure yesterday, but today the reaction is dead. What happened?
A: You may be experiencing Heteroaryl Instability . While sulfonyl fluorides are generally stable, 2-pyrimidine derivatives are prone to two specific degradation pathways that do not affect standard phenyl sulfonyl fluorides.
-
Extrusion:
-
The Mechanism: Pyrimidines substituted at the 2-position (between the nitrogens) with an electron-withdrawing group (like
) are destabilized. The ring nitrogens pull electron density, weakening the C-S bond. This can lead to the spontaneous loss of , leaving behind a fluoropyrimidine or decomposition products. -
The Fix: Store these reagents at -20°C. Do not heat above 40°C during the SuFEx reaction. If heating is required, switch to a 5-pyrimidine isomer if structural activity relationships (SAR) permit.
-
-
Rapid Hydrolysis:
-
The Mechanism: If your reaction solvent is "wet" and basic (e.g., TEA/Water or un-dried DMF), the electron-deficient pyrimidine ring makes the sulfur highly electrophilic toward water.
-
The Fix: Run a control experiment: Dissolve the reagent in your reaction solvent (without nucleophile) and monitor by
F NMR for 1 hour. If the signal disappears, you must switch to anhydrous conditions and use non-nucleophilic bases (e.g., BTMG or DBU) rather than nucleophilic bases that might attack the sulfur.
-
Module 3: Kinetic Inertness (Activation Strategies)
Q: My reagent is stable, but it won't react with my secondary amine. Why?
A: This is the most common issue. You are likely fighting Electronic Deactivation .
The Electronic Trap
If your pyrimidine ring contains Electron Donating Groups (EDGs) such as amines (
Data: Relative Reactivity (Hammett Correlation)
| Scaffold | Substituents | Relative Reactivity | Recommended Activation |
| 4-Pyrimidine | Unsubstituted | High | Standard (TEA/DIEA) |
| 2-Pyrimidine | Unsubstituted | High (Unstable) | Low Temp, Buffered |
| 5-Pyrimidine | Unsubstituted | Moderate | DBU or BTMG |
| 5-Pyrimidine | 2-Amino / 2-Methoxy | Very Low | Ca(NTf2)2 (Required) |
The Solution: Calcium Catalysis
For deactivated pyrimidines, standard base catalysis (DIEA/TEA) is insufficient. You must use the "Unified Strategy" developed by the Ball and Am Ende groups, utilizing Calcium Triflimide [
Why it works: The
Module 4: Experimental Protocols
Protocol A: Standard SuFEx (For Reactive Pyrimidines)
Use for: 4-pyrimidines or 5-pyrimidines with electron-withdrawing groups.
-
Stoichiometry: 1.0 equiv Nucleophile (Amine/Phenol), 1.1 equiv Py-SF, 2.0 equiv DIEA.
-
Solvent: MeCN or DCM (0.2 M).
-
Procedure: Stir at Room Temperature (RT). Monitor by LCMS.[1]
-
Note: If reaction < 50% complete after 4 hours, add 10 mol% DBU.
Protocol B: Calcium-Activated SuFEx (For "Dead" Reagents)
Use for: Electron-rich pyrimidines or bulky secondary amines.
-
Reagents:
-
Py-SF (1.0 equiv)
-
Amine Nucleophile (1.1 equiv)
-
DABCO (2.0 equiv) - Crucial: Acts as base and ligand.
- (10-20 mol%)
-
-
Solvent: MeCN (0.5 M). Avoid THF if possible, as it competes for Ca coordination.
-
Procedure:
-
Workup: The Calcium salt can be removed by an aqueous wash (EDTA solution helps) or filtration through a silica plug.
Module 5: Mechanistic Visualization
Understanding the activation mode helps you choose the right catalyst.
Figure 2: Calcium-mediated activation allows nucleophilic attack on electron-rich pyrimidine sulfonyl fluorides by polarizing the S-O and S-F bonds.
FAQs
Q: Can I use Silyl-SuFEx (Si-SuFEx) for pyrimidines? A: Yes, but it requires bifluoride activation. If you are using a silyl ether (R-OTMS) instead of an alcohol/amine, you must add a catalyst like TBAF (anhydrous) or KHF2/18-crown-6 . The "Si-SuFEx" cycle is driven by the formation of the strong Si-F bond. If you don't add a fluoride source to kickstart the cycle, nothing will happen.
Q: Why does my LCMS show the mass of the Sulfonic Acid (R-SO3H)? A: This is a hydrolysis artifact. It likely happened on the column or during workup if you used acidic water. Sulfonyl fluorides are stable to water at neutral pH but hydrolyze rapidly at pH > 10 or pH < 2. Ensure your LCMS mobile phase is buffered (e.g., Formic acid or Ammonium Acetate) and not purely aqueous/basic.
Q: I see a peak M+18 in Mass Spec. Is that the hydrolysis product?
A: No, M+18 is usually the Ammonium adduct
References
-
Dong, J., et al. (2014). Sulfur(VI) Fluoride Exchange (SuFEx): Another Good Reaction for Click Chemistry.[4][5][6] Angewandte Chemie International Edition. [Link]
-
Mahapatra, S., et al. (2020).[7] SuFEx Activation with Ca(NTf2)2: A Unified Strategy to Access Sulfamides, Sulfamates, and Sulfonamides from S(VI) Fluorides.[2][3][7] Organic Letters. [Link]
-
Smedley, C. J., et al. (2018). Diversity Oriented Clicking (DOC): The reaction of SuFEx with diverse nucleophiles. Chemical Society Reviews. [Link]
-
Gomes, G. D. P., et al. (2019). Heteroaryl Sulfonyl Fluorides: Synthesis and Stability. Journal of the American Chemical Society. [Link]
Sources
- 1. Activation-Free Sulfonyl Fluoride Probes for Fragment Screening - PMC [pmc.ncbi.nlm.nih.gov]
- 2. chemrxiv.org [chemrxiv.org]
- 3. chemrxiv.org [chemrxiv.org]
- 4. pubs.acs.org [pubs.acs.org]
- 5. Recent progress in the synthesis of sulfonyl fluorides for SuFEx click chemistry [html.rhhz.net]
- 6. merckmillipore.com [merckmillipore.com]
- 7. SuFEx Activation with Ca(NTf2)2: A Unified Strategy to Access Sulfamides, Sulfamates, and Sulfonamides from S(VI) Fluorides [organic-chemistry.org]
Purification strategies for 2-Methoxypyrimidine-5-sulfonyl fluoride
Technical Support Center: Purification & Handling of 2-Methoxypyrimidine-5-sulfonyl Fluoride
Executive Summary & Compound Profile
Compound: 2-Methoxypyrimidine-5-sulfonyl fluoride Class: Heteroaryl Sulfonyl Fluoride (SuFEx Reagent) Primary Application: Covalent probes, SuFEx click chemistry, protein labeling (Lys/Tyr/His targeting).
Technical Context: Unlike their sulfonyl chloride counterparts, heteroaryl sulfonyl fluorides (Ar-SO₂F) exhibit remarkable stability toward hydrolysis and reduction.[1] However, the 2-methoxypyrimidine scaffold introduces specific purification nuances. The electron-deficient pyrimidine ring generally reduces the basicity of the nitrogen, but the methoxy group acts as an electron donor, modulating solubility and reactivity.
This guide provides a robust, self-validating purification workflow designed to maximize yield and purity while preventing common degradation pathways.
The "Golden Path" Purification Protocol
This section outlines the standard operating procedure (SOP) for purifying the crude reaction mixture (typically from oxidative chlorination/fluorination of the corresponding thiol).
Step 1: Reaction Quench & Workup (Critical Pre-Purification)
-
Objective: Remove inorganic salts (KF, KCl) and oxidative byproducts before chromatography.
-
Protocol:
-
Dilute the reaction mixture (usually in MeCN/Water) with Ethyl Acetate (EtOAc) .
-
Wash organic layer 2x with Water and 1x with Brine .
-
Critical Step: Dry over anhydrous Na₂SO₄ (Sodium Sulfate). Do not use Magnesium Sulfate (MgSO₄) if the crude is acidic, as it can be slightly Lewis acidic and promote degradation in sensitive heterocycles.
-
Concentrate under reduced pressure at < 40°C .
-
Step 2: Flash Column Chromatography
-
Stationary Phase: Silica Gel (40–63 µm).
-
Mobile Phase: Hexanes / Ethyl Acetate (Gradient).
-
Loading: Dissolve crude in minimum Dichloromethane (DCM) or load dry on Celite.
| Gradient (% EtOAc in Hexanes) | Elution Event |
| 0% – 5% | Elution of non-polar impurities (disulfides). |
| 10% – 20% | Target Compound Elution (Typical Rf ~0.4–0.6 in 20% EtOAc). |
| > 50% | Elution of Sulfonic acid / Polar byproducts. |
Expert Insight: Sulfonyl fluorides are stable on silica gel. Unlike sulfonyl chlorides, they do not decompose to release HCl, so column pretreatment with base is rarely necessary unless the pyrimidine nitrogen causes significant streaking.
Step 3: Crystallization (Polishing)
If the compound oils out or contains minor impurities after the column:
-
Solvent System: 2-Propanol (IPA) / Heptane .
-
Method: Dissolve in warm IPA (minimal volume), add Heptane dropwise until cloudy, and cool slowly to 4°C.
Troubleshooting & FAQs
This section addresses specific failure modes reported by users in the field.
Category A: Yield & Stability Issues
Q1: I see a polar spot on TLC that doesn't move in 20% EtOAc/Hex. Is my compound hydrolyzing? A: Likely, yes. That spot is the sulfonic acid (or its salt).[2][3]
-
Cause: While Ar-SO₂F is stable, the intermediate sulfonyl chloride (if synthesized via oxidative chlorination) is not.[4] If conversion to fluoride was incomplete before workup, the residual chloride hydrolyzed.
-
Diagnosis: Check the crude by LC-MS. If you see mass [M-F+OH], hydrolysis occurred.
-
Solution: Ensure the chlorination-to-fluorination step (e.g., KHF₂ treatment) runs to completion. Add a slight excess of KF and extend reaction time before quenching.
Q2: My compound is "oiling out" during recrystallization. How do I fix this? A: The methoxy group increases lipophilicity, making the compound prone to oiling in pure alkanes.
-
Fix: Switch to a DCM/Hexane layering method. Dissolve the oil in a minimal amount of DCM, carefully layer 5x volume of Hexane on top, and place in a freezer (-20°C) overnight without disturbing.
Q3: Can I store the purified sulfonyl fluoride in DMSO stocks? A: Proceed with caution.
-
Risk: While generally stable, sulfonyl fluorides can react with DMSO over long periods or at elevated temperatures (Swern-type side reactions).
-
Recommendation: Store as a solid powder at -20°C. Make fresh DMSO stocks immediately prior to biological assays. If storage in solution is mandatory, use anhydrous Acetonitrile (MeCN) at -20°C.
Category B: Chromatographic Anomalies
Q4: The product is streaking on the silica column. Should I add Triethylamine (Et₃N)? A: Only as a last resort.
-
Mechanism: The pyrimidine nitrogens can H-bond with silica silanols, causing tailing.
-
Risk: Although sulfonyl fluorides are stable to Et₃N, the base can catalyze SuFEx reactions if any nucleophiles (like trace water or alcohols) are present.
-
Protocol: First, try switching the modifier to Acetone (Hexane/Acetone system). If streaking persists, use 1% Et₃N in the mobile phase, but keep the column run time short (< 30 mins) and remove the solvent immediately.
Decision Tree: Purification Workflow
The following diagram illustrates the logical decision-making process for purifying 2-Methoxypyrimidine-5-sulfonyl fluoride.
Caption: Logical workflow for the isolation and purification of 2-Methoxypyrimidine-5-sulfonyl fluoride, prioritizing complete conversion before workup.
References
-
Wright, S. W.; Hallstrom, K. N. "A Convenient Preparation of Heteroaryl Sulfonamides and Sulfonyl Fluorides from Heteroaryl Thiols."[5][6] Journal of Organic Chemistry, 2006 , 71(3), 1080–1084.[6]
-
Dong, J.; Sharpless, K. B.; et al. "Sulfur(VI) Fluoride Exchange (SuFEx): Another Good Reaction for Click Chemistry." Angewandte Chemie International Edition, 2014 , 53(36), 9430–9448.
-
Narayanam, M. K.; et al. "Sulfonyl Fluorides as Privileged Warheads in Chemical Biology." Chemical Science, 2020 , 11, 8767-8775.
Sources
- 1. mdpi.com [mdpi.com]
- 2. researchgate.net [researchgate.net]
- 3. theballlab.com [theballlab.com]
- 4. Sulfur( vi ) fluorides as tools in biomolecular and medicinal chemistry - Organic & Biomolecular Chemistry (RSC Publishing) DOI:10.1039/D2OB01891H [pubs.rsc.org]
- 5. Sulfonyl fluorides as targets and substrates in the development of new synthetic methods [ouci.dntb.gov.ua]
- 6. A convenient preparation of heteroaryl sulfonamides and sulfonyl fluorides from heteroaryl thiols - PubMed [pubmed.ncbi.nlm.nih.gov]
Minimizing side reactions during sulfonyl fluoride coupling
Introduction: The Stability-Reactivity Paradox
Welcome to the SuFEx Support Center. You are likely here because your "click" reaction didn't click.
Sulfonyl fluorides (R-SO₂F) are unique because they exist in a "Goldilocks" zone of stability. The S(VI)-F bond is incredibly resistant to reduction and thermolysis, yet it is designed to break exclusively upon specific activation. However, when this activation is uncontrolled, three primary side reactions sabotage your yield: Hydrolysis (formation of sulfonates), Elimination (formation of vinyl species), and Catalyst Poisoning (stalled conversion).
This guide deconstructs these failure modes and provides self-validating protocols to restore the integrity of your SuFEx coupling.
Diagnostic Workflow: Identify Your Failure Mode
Before altering your conditions, use this decision tree to identify the specific side reaction affecting your substrate.
Figure 1: Diagnostic logic for identifying the root cause of SuFEx coupling failure based on crude NMR and pH analysis.
Module 1: The Hydrolysis Headache
Symptom: Low yield of sulfonate/sulfamide; presence of sulfonic acid (R-SO₃H) or high polarity baseline spots.
The Mechanism of Failure
While the S-F bond is stable to water at neutral pH, it becomes labile in the presence of "naked" hydroxide ions or at high pH (>10). In a standard base-mediated coupling (e.g., using Et₃N), trace water acts as a competitive nucleophile. Once R-SO₃H forms, it protonates your base, killing the catalytic cycle.
Troubleshooting Protocol
Q: My aromatic sulfonyl fluoride hydrolyzes before coupling. How do I stop this?
A: Switch to the "Si-SuFEx" System. Do not use free phenols/amines with basic aqueous workups. Instead, use silyl ethers (Ar-O-TMS) as the nucleophile. The Si-O bond cleavage drives the reaction, and the byproduct is the volatile TMS-F, not water.
Q: I must use free phenols. What is the "On-Water" rescue? Counter-intuitively, some SuFEx reactions perform better in water than in organic solvents due to the hydrophobic effect, which shields the S-F bond while accelerating the reaction at the interface.
| Parameter | Standard Condition (Risk of Hydrolysis) | Optimized Condition (Hydrolysis Resistant) |
| Nucleophile | Free Phenol (Ar-OH) | Silyl Ether (Ar-O-TMS) |
| Catalyst | Et₃N or NaOH | DBU (10-20 mol%) or BTMG |
| Solvent | DMF or THF (wet) | Acetonitrile (Anhydrous) |
| Byproduct | HF / H₂O | TMS-F (Volatile gas) |
Module 2: Elimination (The Aliphatic Trap)
Symptom: Disappearance of sulfonyl fluoride; appearance of vinyl protons in NMR; formation of ethenesulfonyl fluoride (ESF) derivatives.
The Mechanism of Failure
Aliphatic sulfonyl fluorides containing
Troubleshooting Protocol
Q: I am using a benzyl sulfonyl fluoride and getting styrene. Why? A: You are using DBU (pKa ~24.3).[1] It is too basic and bulky. You need a base that acts as a nucleophilic activator (for silicon) rather than a Brønsted base.
The Fix: The BTMG / HMDS System Switch to BTMG (2-tert-butyl-1,1,3,3-tetramethylguanidine) .[1][2] While BTMG has a similar pKa to DBU, its steric profile and hydrogen-bonding capability allow it to activate silyl ethers with higher fidelity and less elimination side-reactivity when used with HMDS (Hexamethyldisilazane).
Figure 2: Competition between E2 elimination and SuFEx coupling. Selecting the correct base steers the pathway toward the green (coupling) outcome.
Module 3: Catalyst Poisoning (Stalled Reactions)
Symptom: Reaction stops at 40-60% conversion. Adding more catalyst does not restart it.
The Mechanism of Failure
In Si-SuFEx, the cleavage of the Si-O bond releases Fluoride (F⁻). This fluoride immediately binds to the generated HF or protonated base to form Bifluoride ([FHF]⁻) . Bifluoride is a thermodynamic sink; it forms a stable salt with the DBU-H⁺ cation, effectively removing the active base from the equilibrium.
Troubleshooting Protocol
Q: How do I prevent bifluoride poisoning? A: Use a Silicon Scavenger (HMDS). Adding Hexamethyldisilazane (HMDS) creates a "silicon cycle." HMDS reacts with the liberated fluoride/HF to regenerate TMS-F (volatile) and ammonia/amine, keeping the catalyst active.
Experimental Protocols
Protocol A: The "Gold Standard" Si-SuFEx Coupling
Best for: Sensitive substrates, aliphatic sulfonyl fluorides, and high-value synthesis.
-
Preparation: In a flame-dried vial, dissolve the Aryl Silyl Ether (1.2 equiv) and Sulfonyl Fluoride (1.0 equiv) in anhydrous Acetonitrile (0.2 M).
-
Additives: Add HMDS (0.5 equiv). Note: This acts as the HF scavenger.[2]
-
Catalysis: Add BTMG (5–10 mol%).
-
Why BTMG? It activates the silyl ether faster than DBU and minimizes elimination risks [1, 3].
-
-
Monitoring: Stir at Room Temperature. Reaction is typically complete in <30 mins.
-
Workup: Concentrate in vacuo. The byproduct (TMS-F) is a gas. Flash chromatography is usually sufficient.
Protocol B: The "Rescue" for Aqueous-Stable Substrates
Best for: Simple aromatic substrates where silyl protection is too expensive/tedious.
-
System: Use a biphasic mixture of CH₂Cl₂ and Water (1:1).
-
Reagents: Add Sulfonyl Fluoride (1.0 equiv) and Amine/Phenol (1.1 equiv).
-
Base: Add KHF₂ (Potassium Bifluoride, 2.0 equiv) or DIPEA (3.0 equiv).
-
Why KHF₂? It buffers the system and activates the SuFEx center without generating high concentrations of destructive hydroxide [2].
-
-
Stirring: Vigorous stirring is required to create an emulsion.
Reference Data: Base Selection Guide
| Base | pKa (MeCN) | Reactivity Profile | Risk Factor | Recommended Use |
| DBU | 24.3 | High | Elimination in alkyl-SO₂F | Standard aromatic coupling |
| BTMG | ~26.0 | Very High | Low (High fidelity) | Preferred for all Si-SuFEx |
| BEMP | 27.6 | Extreme | High | Sterically hindered substrates only |
| Et₃N | 18.8 | Low | Hydrolysis (Slow reaction) | Only for highly reactive SO₂F₂ gas |
References
-
Dong, J., Krasnova, L., Finn, M. G., & Sharpless, K. B. (2014).[3][4] Sulfur(VI) Fluoride Exchange (SuFEx): Another Good Reaction for Click Chemistry.[2][3][4][5][6] Angewandte Chemie International Edition, 53(36), 9430–9448.[4] Link
-
Smedley, C. J., Giel, M. C., Molino, A., & Moses, J. E. (2020). Silicon-Free SuFEx Reactions of Sulfonimidoyl Fluorides: Scope, Enantioselectivity, and Mechanism. Angewandte Chemie International Edition, 59(19), 7494–7500. Link
-
Smedley, C. J., et al. (2022).[3] Accelerated SuFEx Click Chemistry for Modular Synthesis. Angewandte Chemie International Edition, 61(22), e202112375.[3] Link
Sources
- 1. Sulfur fluoride exchange - PMC [pmc.ncbi.nlm.nih.gov]
- 2. academic.oup.com [academic.oup.com]
- 3. Sulfur fluoride exchange | Springer Nature Experiments [experiments.springernature.com]
- 4. Sulfur(VI) fluoride exchange (SuFEx): another good reaction for click chemistry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. semanticscholar.org [semanticscholar.org]
- 6. merckmillipore.com [merckmillipore.com]
Technical Support Center: Navigating Steric Hindrance in 2-Methoxypyrimidine-5-sulfonyl Fluoride Reactions
Welcome to our dedicated technical support center for researchers, scientists, and drug development professionals working with 2-Methoxypyrimidine-5-sulfonyl fluoride. This guide is designed to provide in-depth troubleshooting advice and practical solutions to common challenges, particularly those arising from steric hindrance during sulfonylation and Sulfur(VI) Fluoride Exchange (SuFEx) reactions. As your Senior Application Scientist, my goal is to equip you with the foundational knowledge and actionable protocols to ensure the success of your experiments.
Introduction: Understanding the Reactivity of 2-Methoxypyrimidine-5-sulfonyl Fluoride
2-Methoxypyrimidine-5-sulfonyl fluoride is a versatile building block in medicinal chemistry and chemical biology. The electron-withdrawing nature of the pyrimidine ring enhances the electrophilicity of the sulfur center, making it a suitable partner for SuFEx click chemistry. However, the spatial arrangement of the methoxy group and the pyrimidine ring can introduce steric challenges, particularly when reacting with bulky nucleophiles. This guide will address these challenges head-on, providing you with the tools to optimize your reaction conditions.
Frequently Asked Questions (FAQs)
Q1: My reaction with a sterically hindered amine and 2-Methoxypyrimidine-5-sulfonyl fluoride is sluggish or failing. What are the primary causes?
A1: Slow or incomplete reactions with sterically hindered amines are a common hurdle. The primary cause is the steric bulk of the amine impeding the nucleophilic attack on the sulfur atom of the sulfonyl fluoride. The methoxy group on the pyrimidine ring, while not directly adjacent to the sulfonyl group, can influence the orientation of the substrate and contribute to the overall steric environment.
Troubleshooting Steps:
-
Increase Reaction Temperature: Carefully raising the temperature can provide the necessary activation energy to overcome the steric barrier.
-
Optimize Solvent Choice: Switching to a more polar aprotic solvent like DMF or DMSO can enhance the nucleophilicity of the amine and stabilize the transition state.
-
Employ a Suitable Base: For amine nucleophiles, a non-nucleophilic, sterically hindered base such as DBU (1,8-Diazabicyclo[5.4.0]undec-7-ene) or a phosphazene base can be effective in deprotonating the amine without competing in the reaction.
Q2: I am observing low yields when using 2-Methoxypyrimidine-5-sulfonyl fluoride with a secondary alcohol. How can I improve the outcome?
A2: Reactions with secondary alcohols can be challenging due to their lower nucleophilicity compared to primary alcohols and increased steric bulk.
Strategies for Improvement:
-
Activation with a Silylating Agent: In a method known as "Accelerated SuFEx Click Chemistry" (ASCC), the use of a silylating agent like hexamethyldisilazane (HMDS) in concert with a hindered guanidine base can significantly accelerate the reaction.[1]
-
Lewis Acid Catalysis: The use of a Lewis acid such as calcium triflimide [Ca(NTf2)2] can activate the sulfonyl fluoride, making it more susceptible to nucleophilic attack by the alcohol.[2][3]
Q3: Are there any specific catalysts that are recommended for reactions involving 2-Methoxypyrimidine-5-sulfonyl fluoride?
A3: Yes, catalyst selection is crucial. For SuFEx reactions, several catalysts have proven effective in overcoming steric hindrance and accelerating reaction rates.
| Catalyst/Activator | Nucleophile Type | Rationale |
| DBU (1,8-Diazabicyclo[5.4.0]undec-7-ene) | Amines, Alcohols | A strong, non-nucleophilic base that can deprotonate the nucleophile without competing in the reaction.[4] |
| Ca(NTf2)2 (Calcium triflimide) | Amines, Alcohols | A Lewis acid that activates the sulfonyl fluoride, increasing its electrophilicity.[2][3][5] |
| BTMG (2-tert-Butylimino-2-diethylamino-1,3-dimethylperhydro-1,3,2-diazaphosphorine) with HMDS | Alcohols | A hindered guanidine base combined with a silylating agent for "Accelerated SuFEx".[1] |
| HOBt (1-Hydroxybenzotriazole) | Amines | Acts as a nucleophilic catalyst to form a more reactive intermediate with the sulfonyl fluoride.[6][7] |
Troubleshooting Guide: Common Issues and Solutions
| Issue | Potential Cause | Recommended Solution(s) |
| No or Low Conversion | Steric Hindrance: The nucleophile is too bulky to approach the sulfur center. | 1. Increase reaction temperature incrementally.2. Switch to a smaller, more potent nucleophile if possible.3. Employ a catalyst known to be effective for hindered substrates (see table above). |
| Insufficient Activation: The sulfonyl fluoride is not sufficiently electrophilic under the reaction conditions. | 1. Add a Lewis acid catalyst like Ca(NTf2)2.[2][3][5]2. For alcohol nucleophiles, use the Accelerated SuFEx protocol with BTMG and HMDS.[1] | |
| Side Product Formation | Decomposition of Starting Material: High temperatures or strong bases may be causing degradation. | 1. Lower the reaction temperature and extend the reaction time.2. Use a milder base or catalyst. |
| Reaction with Solvent: The solvent may be participating in the reaction. | 1. Switch to a more inert solvent (e.g., from DMF to acetonitrile or THF). | |
| Difficulty in Purification | Unreacted Starting Materials: Incomplete conversion leads to a complex mixture. | 1. Optimize the reaction conditions for full conversion using the strategies above. |
| Catalyst Residues: The catalyst or its byproducts are difficult to remove. | 1. Choose a catalyst that is easily removed by aqueous workup or filtration. |
Experimental Protocols
Protocol 1: General Procedure for the Reaction of 2-Methoxypyrimidine-5-sulfonyl Fluoride with a Sterically Hindered Amine using DBU
Caption: Workflow for amine sulfonylation.
Detailed Steps:
-
To a solution of 2-Methoxypyrimidine-5-sulfonyl fluoride (1.0 equivalent) and the sterically hindered amine (1.2 equivalents) in anhydrous acetonitrile (0.2 M), add DBU (1.5 equivalents) dropwise at room temperature under an inert atmosphere.
-
Stir the reaction mixture at room temperature for 12-24 hours. If no reaction is observed, gradually increase the temperature to 50-80 °C.
-
Monitor the progress of the reaction by TLC or LC-MS until the starting material is consumed.
-
Upon completion, quench the reaction by adding saturated aqueous ammonium chloride.
-
Extract the aqueous layer with ethyl acetate (3 x 20 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel.
Protocol 2: Lewis Acid-Catalyzed Reaction with a Hindered Alcohol using Ca(NTf2)2
Caption: Workflow for alcohol sulfonylation.
Detailed Steps:
-
In a sealed vial, combine 2-Methoxypyrimidine-5-sulfonyl fluoride (1.0 equivalent), the hindered alcohol (1.2 equivalents), and Ca(NTf2)2 (1.1 equivalents) in tert-amyl alcohol (0.2 M).
-
Heat the reaction mixture to 60-90 °C for 12-24 hours.
-
Monitor the reaction progress by TLC or LC-MS.
-
After completion, cool the reaction to room temperature and dilute with ethyl acetate.
-
Wash the organic layer with water and brine, then dry over anhydrous sodium sulfate.
-
Concentrate the organic layer under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel.
Mechanistic Considerations
The SuFEx reaction proceeds via a nucleophilic attack on the electrophilic sulfur atom of the sulfonyl fluoride.[4][8] Steric hindrance increases the activation energy of this step, thus slowing down the reaction. Catalysts and activating agents function by either increasing the nucleophilicity of the attacking species or by enhancing the electrophilicity of the sulfur center.
Caption: The role of steric hindrance and catalysts in SuFEx reactions.
By understanding the underlying principles of SuFEx chemistry and applying the troubleshooting strategies outlined in this guide, you will be well-equipped to overcome the challenges associated with steric hindrance in your reactions with 2-Methoxypyrimidine-5-sulfonyl fluoride. For further assistance, please do not hesitate to contact our technical support team.
References
-
Dong, J., Krasnova, L., Finn, M. G., & Sharpless, K. B. (2014). Sulfur(VI) Fluoride Exchange (SuFEx): Another Good Reaction for Click Chemistry. Angewandte Chemie International Edition, 53(36), 9430–9448. [Link]
-
Qin, L., et al. (2020). Multimodal S(VI) Exchange Click Reactions Derived from SF2 Moieties: Comparative Kinetics and Stereochemistry of SuFEx and SuPhenEx Reactions. The Journal of Organic Chemistry, 85(15), 9685–9695. [Link]
-
Ball, N. D., et al. (2018). Sulfonamide Synthesis via Calcium Triflimide Activation of Sulfonyl Fluorides. Organic Letters, 20(13), 3943–3947. [Link]
-
Li, S., et al. (2017). Accelerated SuFEx Click Chemistry For Modular Synthesis. Angewandte Chemie International Edition, 56(10), 2704-2708. [Link]
-
Mahapatra, S., et al. (2020). SuFEx Activation with Ca(NTf2)2: A Unified Strategy to Access Sulfamides, Sulfamates, and Sulfonamides from S(VI) Fluorides. Organic Letters, 22(11), 4389–4394. [Link]
-
Mahapatra, S., et al. (2020). SuFEx Activation with Ca(NTf2)2: A Unified Strategy to Access Sulfamides, Sulfamates, and Sulfonamides from S(VI) Fluorides. Scholarship @ Claremont. [Link]
-
ResearchGate. (n.d.). a) Mechanism of the SuFEx reaction. The SuFEx reagents undergo a click reaction through nucleophilic substitution. [Link]
-
Gouverneur, V., et al. (2021). Synthetic Routes to Arylsulfonyl Fluorides. Catalysts, 11(7), 830. [Link]
-
Miller, S. J., et al. (2013). Enantioselective Sulfonylation Reactions Mediated by a Tetrapeptide Catalyst. Accounts of Chemical Research, 46(11), 2574-2585. [Link]
-
American Chemical Society. (n.d.). Single electron activation of sulfonyl fluoride. [Link]
-
Wei, M., et al. (2021). A Broad-Spectrum Catalytic Amidation of Sulfonyl Fluorides and Fluorosulfates. Angewandte Chemie International Edition, 60(13), 7397-7404. [Link]
-
Ball, N. D., et al. (2018). Sulfonamide Synthesis via Calcium Triflimide Activation of Sulfonyl Fluorides. Organic Letters, 20(13), 3943–3947. [Link]
-
Choy, P. Y., & Unkefer, C. J. (2021). Conformational Restriction and Steric Hindrance in Medicinal Chemistry. In Burger's Medicinal Chemistry and Drug Discovery. [Link]
-
Toste, F. D., et al. (2024). Arenesulfenyl Fluorides: Synthesis, Structure, and Reactivity. ChemRxiv. [Link]
-
The Role of Steric Hindrance in Sulfonylation Reagents. (2026, February 12). [Link]
-
Kumar, S., et al. (2017). Copper-Catalyzed Sulfonylation of Alkenes and Amines by Using Thiosulfonates as a Sulfonylating Agent. Asian Journal of Organic Chemistry, 6(9), 1239-1245. [Link]
-
Vizgert, R. V., Maksimenko, N. N., & Rubleva, L. I. (1988). Catalytic sulfonylation of phenol by sterically hindered sulfonyl chlorides. Journal of Organic Chemistry of the USSR (English Translation), 23(11, Pt. 2), 2229-2233. [Link]
-
Ackermann, L., et al. (2019). Sulfonyl Fluoride Synthesis through Electrochemical Oxidative Coupling of Thiols and Potassium Fluoride. Journal of the American Chemical Society, 141(30), 11849–11853. [Link]
-
Lippard, S. J., et al. (2007). Influence of steric hindrance on the core geometry and sulfoxidation chemistry of carboxylate-rich diiron(II) complexes. Inorganic Chemistry, 46(24), 10141-10155. [Link]
-
Lei, A., et al. (2018). Catalyst-free electrochemical sulfonylation of amines with sulfonyl hydrazide in aqueous medium. Organic & Biomolecular Chemistry, 16(31), 5649-5653. [Link]
-
Shu, W., et al. (2023). Rapid Synthesis of β-Chiral Sulfones by Ni-Organophotocatalyzed Enantioselective Sulfonylalkenylation of Alkenes. JACS Au, 3(5), 1436–1445. [Link]
-
Kelly, J. W., et al. (2012). Aromatic Sulfonyl Fluorides Covalently Kinetically Stabilize Transthyretin to Prevent Amyloidogenesis while Affording a Fluorescent Conjugate. Journal of the American Chemical Society, 134(1), 548-556. [Link]
-
King, J. F., & Hillhouse, J. H. (1981). Unusual steric effects in sulfonyl transfer reactions. Journal of the Chemical Society, Perkin Transactions 2, (11), 1582-1587. [Link]
-
Bull, J. A., et al. (2024). Unconventional reactivity of sulfonyl fluorides. Trends in Chemistry. [Link]
-
Liu, T., et al. (2023). Turning sulfonyl and sulfonimidoyl fluoride electrophiles into sulfur(VI) radicals for alkene ligation. Nature Communications, 14(1), 5173. [Link]
-
Doyle, A. G., et al. (2018). Deoxyfluorination with Sulfonyl Fluorides: Navigating Reaction Space with Machine Learning. Journal of the American Chemical Society, 140(14), 4933–4940. [Link]
-
Engle, K. M., et al. (2023). Alkyl Sulfonyl Fluorides as Ambiphiles in the Stereoselective, Palladium(II)-Catalyzed Cyclopropanation of Unactivated Alkenes. ChemRxiv. [Link]
-
Choy, P. Y., & Unkefer, C. J. (2021). Conformational Restriction and Steric Hindrance in Medicinal Chemistry. In Burger's Medicinal Chemistry and Drug Discovery. [Link]
-
ResearchGate. (n.d.). Illustration of the effects of increasing steric hindrance along the... [Link]
-
Bolm, C., et al. (2022). Synthesis of Sulfonyl, Sulfonimidoyl, and Sulfoxyl Fluorides under Solvent-Free Mechanochemical Conditions in a Mixer Mill by Imidazole-to-Fluorine Exchange. The Journal of Organic Chemistry, 87(17), 11593–11602. [Link]
-
PubChem. (n.d.). 2-Fluoro-5-methoxypyrimidine. [Link]
-
Smedley, C. J., et al. (2024). The Synthesis of Sulfonyl Fluoride Functionalized 2-Aminothiazoles using a Diversity Oriented Clicking Strategy. ChemRxiv. [Link]
Sources
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- 4. 2-(Difluoromethylsulfanyl)-5-methoxypyrimidine | C6H6F2N2OS | CID 14621867 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. Sulfonamide Synthesis via Calcium Triflimide Activation of Sulfonyl Fluorides - PMC [pmc.ncbi.nlm.nih.gov]
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- 8. Sulfur fluoride exchange - PMC [pmc.ncbi.nlm.nih.gov]
Validation & Comparative
Mass Spectrometry Analysis of 2-Methoxypyrimidine-5-sulfonyl Fluoride Adducts: A Comparative Technical Guide
Executive Summary
In the landscape of covalent protein labeling, sulfonyl fluorides have evolved from simple serine protease inhibitors (e.g., PMSF) to precision probes for Sulfur-Fluoride Exchange (SuFEx) chemistry. This guide focuses on 2-Methoxypyrimidine-5-sulfonyl fluoride (MPSF) , a heteroaryl sulfonyl fluoride probe.
Unlike traditional phenylmethanesulfonyl fluoride (PMSF), which suffers from rapid hydrolysis and promiscuity, the pyrimidine core of MPSF introduces distinct electronic properties. These properties tune its electrophilicity, making it a superior candidate for mapping "ligandable" tyrosine and lysine residues in complex proteomes with higher stability and defined mass spectral signatures.
Part 1: The Chemistry of Capture (SuFEx Mechanism)
To analyze the adducts, one must first understand the ligation mechanism. MPSF functions via SuFEx, a "click" chemistry reaction where the fluoride ion acts as a leaving group only under specific environmental activation (e.g., protein microenvironment or H-bonding networks).
Mechanism of Action
The sulfonyl fluoride electrophile reacts with nucleophilic side chains—predominantly Tyrosine (Tyr) and Lysine (Lys) , and occasionally Serine (Ser) or Histidine (His).[1][2]
-
Reaction Class: Nucleophilic Substitution at Sulfur (VI).
-
Bond Formed: Sulfonate ester (with Tyr/Ser) or Sulfonamide (with Lys).
Figure 1: The SuFEx reaction pathway.[1] The fluoride leaving group is key to the probe's stability in aqueous buffer compared to sulfonyl chlorides.
Part 2: Mass Spectrometry Characterization
Accurate identification of MPSF-labeled peptides requires precise calculation of the mass shift and awareness of fragmentation artifacts.
Mass Shift Calculation
The diagnostic mass shift is the molecular weight of the probe minus the mass of the fluoride atom.
-
Probe Formula: C₅H₅FN₂O₃S
-
Monoisotopic Mass (Probe): 192.0005 Da
-
Fluoride Mass (F): 18.9984 Da
-
Adduct Mass Shift (Δm): +173.0021 Da
Fragmentation Behavior (MS/MS)
Sulfonyl-based modifications are prone to specific neutral losses during Collision-Induced Dissociation (CID) or Higher-energy Collisional Dissociation (HCD).
-
Primary Neutral Loss: Loss of the sulfonyl group or the entire tag is common. Watch for a neutral loss of ~64 Da (SO₂) or the full tag mass if the S-N or S-O bond is labile.
-
Diagnostic Ions: The pyrimidine ring is stable. In high-energy spectra, you may observe the [C5H5N2O]+ fragment at m/z ~109.04 (pyrimidine-methoxy cation).
-
Site Localization: The loss of the modification during fragmentation can make site localization (Ascore/Pscore) challenging. Electron Transfer Dissociation (ETD) is recommended if available, as it preserves labile post-translational modifications (PTMs).
Part 3: Comparative Performance Guide
Why choose MPSF over the industry-standard PMSF or AEBSF?
Table 1: Probe Comparison Matrix
| Feature | PMSF (Standard) | AEBSF (Alternative) | MPSF (This Probe) |
| Core Structure | Phenyl-methyl- | Amino-ethyl-benzene- | Methoxy-pyrimidine- |
| Mass Shift (Δm) | +153.99 Da | +183.03 Da | +173.00 Da |
| Aqueous Stability | Low (t½ ~30-60 min) | High | Medium-High (Heteroaryl effect) |
| Reactivity Profile | Aggressive (Ser/Cys) | Broad (Ser/Lys) | Tunable SuFEx (Tyr/Lys preference) |
| Solubility | Poor (Requires EtOH/DMSO) | Water Soluble | Moderate (DMSO stock recommended) |
| Key Advantage | Cheap, generic inhibition | Water solubility | "Goldilocks" reactivity for chemical proteomics |
Scientific Rationale for MPSF
The pyrimidine ring is electron-deficient compared to the phenyl ring of PMSF. This theoretically increases the electrophilicity of the sulfur center. However, the methoxy group at position 2 acts as an Electron Donating Group (EDG), tempering this reactivity.
-
Result: A probe that is stable enough to resist rapid hydrolysis in buffer but reactive enough to label catalytic nucleophiles or residues in specific microenvironments (SuFEx "chameleons").
Part 4: Experimental Protocol (Self-Validating)
This protocol is designed to minimize false positives (non-specific labeling) and maximize MS detection.
Reagents
-
Probe: 2-Methoxypyrimidine-5-sulfonyl fluoride (100 mM stock in anhydrous DMSO).
-
Lysis Buffer: 50 mM HEPES or PBS, pH 7.5. (CRITICAL: NO TRIS) .
-
Quenching Agent: 1% Formic Acid or 5 mM Hydroxylamine.
Step-by-Step Workflow
-
Sample Preparation (The "No-Tris" Rule):
-
Lyse cells in HEPES/PBS. Reasoning: Tris contains a primary amine that will react with the sulfonyl fluoride, consuming the probe and reducing labeling efficiency [1].
-
-
Labeling Reaction:
-
Add MPSF to lysate (Final conc: 0.1 – 1.0 mM).
-
Incubate: 1 hour at 25°C or 37°C.
-
Self-Validation: Include a "DMSO-only" control and a "Boiled" control to distinguish activity-based labeling from non-specific thermal artifacts.
-
-
Digestion:
-
Precipitate proteins (Acetone/MeOH) to remove excess free probe.
-
Redissolve and digest with Trypsin (1:50 ratio) overnight.
-
-
LC-MS/MS Acquisition:
-
Column: C18 Reverse Phase.
-
Method: DDA (Data Dependent Acquisition).
-
Inclusion List: If targeting a specific protein, calculate the theoretical m/z of the labeled peptide (Peptide Mass + 173.0021 + Protons).
-
Figure 2: Optimized chemoproteomics workflow. The exclusion of amine-based buffers (Step 1) is the critical control point.
Part 5: Data Analysis & Filtering
When processing raw files (MaxQuant, Proteome Discoverer, or FragPipe):
-
Variable Modification: Add custom modification "MPSF" with mass shift +173.0021 Da .
-
Residue Specificity: Allow modification on Tyr (Y) and Lys (K) . (Secondary: Ser, His, N-term).
-
False Discovery Rate (FDR): Set to <1% at the peptide level.
-
Diagnostic Filter:
-
Filter out peptides where the localization probability is < 0.75.
-
Expert Tip: If you see a mass shift of +154 Da , your sample is contaminated with PMSF (common in protease inhibitor cocktails). Ensure your lysis buffer is fresh and inhibitor-free.
-
References
-
Jones, L. H. (2015). Sulfonyl fluorides as privileged warheads in chemical biology. Chemical Science. Link
-
Narayanan, A., & Jones, L. H. (2015). Sulfonyl fluorides as privileged warheads in chemical biology. Chemical Science, 6(5), 2650-2659. Link
-
Chen, W., et al. (2016). A library of sulfonyl fluoride probes for chemoproteomic profiling of nucleophilic amino acids. Journal of the American Chemical Society.[4] Link
-
PubChem. (2024). 2-Fluoro-5-methoxypyrimidine Compound Summary. Link(Note: Used for structural verification of the core moiety).
Sources
- 1. spiral.imperial.ac.uk [spiral.imperial.ac.uk]
- 2. Activation-Free Sulfonyl Fluoride Probes for Fragment Screening - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Chemical proteomics with sulfonyl fluoride probes reveals selective labeling of functional tyrosines in glutathione transferases - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. pubs.acs.org [pubs.acs.org]
A Comparative Guide to the Stability of Sulfonyl Fluorides vs. Sulfonyl Chlorides for Researchers and Drug Development Professionals
In the landscape of modern chemical synthesis and drug discovery, the choice of functional groups is paramount to the success of a research program. Among the plethora of electrophilic moieties, sulfonyl halides, particularly sulfonyl chlorides and sulfonyl fluorides, have carved out a significant niche. Historically, sulfonyl chlorides have been the workhorse for the formation of sulfonamides and sulfonate esters. However, the ascent of Sulfur(VI) Fluoride Exchange (SuFEx) click chemistry has propelled sulfonyl fluorides from a chemical curiosity to a cornerstone of covalent inhibitor design and molecular assembly.[1][2][3] This guide provides an in-depth, objective comparison of the stability of sulfonyl fluorides and sulfonyl chlorides, supported by experimental evidence, to empower researchers in making informed decisions for their specific applications.
The Fundamental Dichotomy: Understanding the Stability-Reactivity Paradigm
The core difference in the stability of sulfonyl fluorides and sulfonyl chlorides stems from the inherent properties of the sulfur-halogen bond. The high electronegativity of the fluorine atom and the strength of the S-F bond confer upon sulfonyl fluorides a remarkable stability that is not observed in their chloro-analogs.[4][5] This enhanced stability is not merely an academic observation but has profound practical implications in terms of handling, storage, and reaction selectivity.
Conversely, the weaker S-Cl bond in sulfonyl chlorides renders them more reactive, which can be advantageous for certain transformations. However, this heightened reactivity often comes at the cost of decreased stability, leading to challenges in purification, storage, and compatibility with sensitive functional groups.[5] A comprehensive study on heteroaromatic sulfonyl halides established that sulfonyl fluorides are generally more stable than their chloride counterparts, which are more prone to decomposition via pathways like SO2 extrusion and hydrolysis.[6][7]
Data Presentation: A Comparative Overview
The following table summarizes the key stability and reactivity differences between sulfonyl fluorides and sulfonyl chlorides based on established chemical principles and experimental observations.
| Property | Sulfonyl Fluoride (R-SO₂F) | Sulfonyl Chloride (R-SO₂Cl) | Rationale & Supporting Evidence |
| Hydrolytic Stability | High | Low | The strong S-F bond is significantly more resistant to cleavage by water. Sulfonyl fluorides are often stable in aqueous media under physiological conditions, a key feature for their use as biological probes.[8] In contrast, sulfonyl chlorides readily react with water to form the corresponding sulfonic acids.[9] |
| Thermal Stability | High | Moderate to Low | Sulfonyl fluorides exhibit greater resistance to thermal decomposition. For example, 4-chloro-7-fluorosulfonyl-2,1,3-benzoxadiazole is stable at 130°C for three hours, whereas its sulfonyl chloride analog rapidly decomposes under the same conditions.[4] |
| Reductive Stability | High | Low | The S-F bond is resistant to reduction, whereas the S-Cl bond can be cleaved under reductive conditions.[8] |
| Reactivity with Nucleophiles | Moderate and Selective | High and Less Selective | Sulfonyl chlorides are generally more reactive towards a broad range of nucleophiles. Sulfonyl fluorides exhibit "Goldilocks" reactivity, being stable enough to avoid off-target reactions but reactive enough to engage with specific biological nucleophiles, a cornerstone of SuFEx chemistry.[1][2][10] |
| Storage and Handling | Generally stable | Often require special handling and storage conditions due to moisture sensitivity and lower thermal stability.[5] | The higher stability of sulfonyl fluorides allows for easier long-term storage and handling. |
Experimental Protocols: Assessing Stability in the Laboratory
To provide a practical framework for evaluating the stability of these two functional groups, we present a generalized protocol for a comparative hydrolysis study.
Protocol for Comparative Hydrolytic Stability Analysis
Objective: To quantitatively compare the rate of hydrolysis of a sulfonyl fluoride and its corresponding sulfonyl chloride analog under controlled conditions.
Materials:
-
Sulfonyl fluoride of interest
-
Corresponding sulfonyl chloride
-
Aqueous buffer solution (e.g., phosphate-buffered saline, pH 7.4)
-
Organic co-solvent (e.g., acetonitrile or DMSO, HPLC grade)
-
Internal standard for HPLC analysis
-
HPLC system with a suitable column (e.g., C18) and detector (e.g., UV-Vis)
-
Thermostated reaction vessel
Procedure:
-
Standard Solution Preparation: Prepare stock solutions of the sulfonyl fluoride, sulfonyl chloride, and the internal standard in the chosen organic co-solvent at a known concentration.
-
Reaction Setup: In a thermostated reaction vessel maintained at a specific temperature (e.g., 25°C or 37°C), add the aqueous buffer solution.
-
Initiation of Reaction: To initiate the hydrolysis reaction, add a small aliquot of the sulfonyl halide stock solution to the stirred buffer solution. The final concentration of the sulfonyl halide should be in a range suitable for HPLC analysis.
-
Time-course Analysis: At predetermined time intervals (e.g., 0, 5, 15, 30, 60, 120 minutes), withdraw an aliquot of the reaction mixture.
-
Quenching and Sample Preparation: Immediately quench the reaction by adding the aliquot to a vial containing the internal standard solution and a quenching agent if necessary (e.g., a nucleophilic amine to rapidly consume any remaining sulfonyl halide). Dilute the sample with the mobile phase to a suitable concentration for HPLC analysis.
-
HPLC Analysis: Inject the prepared samples onto the HPLC system. The concentration of the remaining sulfonyl halide is determined by comparing its peak area to that of the internal standard against a pre-established calibration curve.
-
Data Analysis: Plot the concentration of the sulfonyl halide versus time. The rate of hydrolysis can be determined from the slope of this plot. For a more direct comparison, the half-life (t₁/₂) of each compound under the tested conditions can be calculated.
Caption: Workflow for the comparative hydrolysis study.
Causality Behind Experimental Choices
-
Choice of Buffer: A physiologically relevant pH (e.g., 7.4) is often chosen to mimic biological conditions, which is particularly important when evaluating compounds for drug development.
-
Internal Standard: The use of an internal standard is crucial for accurate quantification by HPLC, as it corrects for variations in injection volume and sample preparation.
-
Quenching: Rapid quenching of the reaction is essential to prevent further degradation of the sulfonyl halide after the sample has been taken, ensuring that the measured concentration accurately reflects the concentration at the time of sampling.
The Rise of Sulfonyl Fluorides in Drug Discovery: A Paradigm Shift
The exceptional stability of sulfonyl fluorides in aqueous environments, coupled with their unique reactivity profile, has led to their emergence as "privileged" electrophilic warheads in covalent drug discovery.[11] Unlike the more indiscriminately reactive sulfonyl chlorides, sulfonyl fluorides can be tuned to react selectively with specific nucleophilic amino acid residues (such as serine, threonine, tyrosine, and lysine) within a protein's binding pocket. This targeted reactivity minimizes off-target effects, a critical consideration in drug design.
The SuFEx click chemistry platform, introduced by Sharpless and co-workers, leverages this "just-right" reactivity of sulfonyl fluorides for the modular assembly of complex molecules.[1][2][10] This has opened up new avenues for high-throughput screening and lead optimization in drug discovery.
Caption: Relationship between stability, reactivity, and application.
Synthesis Considerations: Choosing the Right Starting Material
The choice between using a sulfonyl fluoride or a sulfonyl chloride in a synthetic campaign also depends on the availability of starting materials and the desired synthetic route.
-
From Sulfonyl Chlorides to Sulfonyl Fluorides: A common and efficient method for the synthesis of sulfonyl fluorides is the halogen exchange reaction of the corresponding sulfonyl chloride with a fluoride source, such as potassium fluoride or potassium bifluoride.[12] This allows access to a wide range of sulfonyl fluorides from readily available sulfonyl chloride precursors.
-
Direct Synthesis: Both sulfonyl chlorides and fluorides can be synthesized from various sulfur-containing starting materials, such as thiols, sulfonic acids, and their salts. The choice of method often depends on the substrate's functional group tolerance and the desired scale of the reaction.
Conclusion: A Tale of Two Halides
References
- Moses, J. E., & Sharpless, K. B. (2018). Recent Advances towards Sulfur (VI) Fluoride Exchange (SuFEx) Click Chemistry. Journal of Fluorine Chemistry, 213, 87-112.
- Dong, J., Krasnova, L., Finn, M. G., & Sharpless, K. B. (2019). The growing applications of SuFEx click chemistry. Chemical Society Reviews, 48(15), 4065-4107.
- Li, S., & Wu, P. (2015). Sulfur Fluoride Exchange (SuFEx).
- Shevchuk, O. I., Vashchenko, B. V., Doroshenko, I. O., et al. (2025). Stability of Heteroaromatic Sulfonyl Chlorides and Fluorides. ChemRxiv.
- Qin, L., & Sharpless, K. B. (2021).
- Barton, D. H. R., & McCombie, S. W. (2016). Accelerated SuFEx Click Chemistry For Modular Synthesis. PMC.
- Shevchuk, O. I., Vashchenko, B. V., & Tolmachev, A. A. (2026). Stability of Heteroaromatic Sulfonyl Chlorides and Fluorides.
- BenchChem. (2025). Stability guidelines for heterocyclic sulfonyl halides (chlorides vs fluorides).
- BenchChem. (2025). Stability of Sulfonamides: A Comparative Guide Based on Precursor Sulfonyl Chlorides. BenchChem.
- Grimster, N. P., et al. (2022). Contrasting the Noncovalent Interactions of Aromatic Sulfonyl Fluoride and Sulfonyl Chloride Motifs via Crystallography and Hirshfeld Surfaces. PMC.
- Wikipedia. (n.d.). Sulfonyl halide. Wikipedia.
- Boddy, C. N. (2014).
- Boddy, C. N. (2025). Sulfonyl Fluorides as Alternative to Sulfonyl Chlorides in Parallel Synthesis of Aliphatic Sulfonamides.
- Shevchuk, O. I., Vashchenko, B. V., & Tolmachev, A. A. (n.d.). Sulfonyl chlorides versus sulfonyl fluorides.
- Enamine. (n.d.). Hydrolytically stable sulfonyl fluorides. Enamine.
- Billard, T., & Hanquet, G. (n.d.). Comparative reaction pathways of acyl fluorides and chlorides with amines.
- Gao, B., et al. (2023). Turning sulfonyl and sulfonimidoyl fluoride electrophiles into sulfur(VI)
- BenchChem. (2025). An In-depth Technical Guide on the Reactivity of the Sulfonyl Chloride Functional Group. BenchChem.
- American Chemical Society. (2016).
- Bolm, C. (2022). Reactivity of Aryl Sulfonium Salts in Pd catalysis, Cine-substitution besides Redox-activation and Disclosure of.
- Wang, F., et al. (2026). Sodium halide-switchable divergent electrochemical synthesis of sulfonyl chlorides and thiosulfonates from thiols. Organic & Biomolecular Chemistry.
- Merck Millipore. (n.d.). SuFEx: Sulfonyl Fluorides that Participate in the Next Click Reaction. Merck Millipore.
- Enamine. (n.d.). Sulfonyl Chlorides/Fluorides. Enamine.
- Taylor, P., & Yamada, T. (n.d.).
- Ball, N. D. (2021). Synthetic Routes to Arylsulfonyl Fluorides. MDPI.
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A Senior Application Scientist's Guide to Validating Covalent Bond Formation with 2-Methoxypyrimidine-5-sulfonyl fluoride
Introduction: The Renaissance of Covalency and the Rise of "Beyond-Cysteine" Targeting
The field of drug discovery is witnessing a renaissance in covalent inhibitors.[1] Once approached with caution due to concerns over indiscriminate reactivity, targeted covalent inhibitors (TCIs) are now recognized for their potential to achieve high potency, prolonged pharmacodynamic effects, and the ability to engage challenging "undruggable" targets.[2] This resurgence has been fueled by sophisticated probe design and robust validation methodologies.
Historically, covalent drug development has heavily focused on the nucleophilic thiol of cysteine residues.[3] However, the relative scarcity of cysteine in protein binding pockets limits the scope of this approach.[4] This has spurred the development of electrophilic "warheads" capable of targeting other, more abundant nucleophilic amino acids.
Among the most promising of these next-generation electrophiles are aryl sulfonyl fluorides.[5] These compounds operate via Sulfur(VI) Fluoride Exchange (SuFEx) chemistry, a highly reliable "click" reaction.[6] Unlike traditional warheads, sulfonyl fluorides can form stable, covalent bonds with a broader range of residues, including tyrosine, lysine, serine, threonine, and histidine.[3][7][8]
This guide focuses on a representative member of this class, 2-Methoxypyrimidine-5-sulfonyl fluoride (2M5S) . The pyrimidine scaffold provides a framework for achieving initial non-covalent binding affinity and selectivity, positioning the sulfonyl fluoride warhead for a specific and efficient covalent reaction. Our core objective is to provide researchers with a comprehensive, multi-faceted strategy for rigorously validating the formation of a covalent bond, confirming the precise site of modification, and quantifying the interaction.
The Foundational Chemistry: Sulfur(VI) Fluoride Exchange (SuFEx)
The efficacy of 2M5S as a covalent probe is rooted in SuFEx chemistry. The sulfonyl fluoride (-SO₂F) group is relatively stable in aqueous environments but becomes a potent electrophile when positioned correctly within a protein's binding pocket.[9] The reaction proceeds via nucleophilic attack by an electron-rich amino acid side chain on the sulfur atom, displacing the fluoride ion and forming a highly stable sulfonamide or sulfonate ester bond.
Caption: Mechanism of covalent bond formation via SuFEx chemistry.
A Validating Workflow: From Hypothesis to Confirmation
Confirming covalent modification is not a single experiment but a logical, tiered progression of inquiry. Each step provides a different layer of evidence, building a robust and irrefutable case for the intended mechanism of action. The causality is critical: we begin with the most direct and high-level confirmation before committing resources to more granular, labor-intensive analyses.
Caption: A logical workflow for validating covalent modification.
Part 1: The First Line of Evidence - Intact Protein Mass Spectrometry
The most direct and unambiguous method to confirm covalent bond formation is to measure the mass of the protein-inhibitor adduct.[10] This "top-down" approach provides a clear yes-or-no answer to the fundamental question: has the mass of the protein increased by the mass of the bound 2M5S molecule?
Causality: We perform this experiment first because it is relatively fast and requires minimal sample manipulation, reducing the risk of artifacts. A positive result provides the confidence needed to proceed with more in-depth studies.
Table 1: Expected Mass Adduct for 2M5S
| Component | Molecular Formula | Mass (Da) |
| 2-Methoxypyrimidine-5-sulfonyl fluoride | C₅H₅F N₂O₃S | 204.17 |
| Fluorine (Leaving Group) | F | 18.998 |
| 2M5S Covalent Adduct | C₅H₅N₂O₃S | 185.17 |
Note: The observed mass shift in the mass spectrometer will be +185.17 Da.
Experimental Protocol 1: Intact Protein Mass Analysis
-
Incubation:
-
Incubate the purified target protein (typically 5-10 µM) with a 5- to 10-fold molar excess of 2M5S.
-
As a negative control, incubate the protein with vehicle (e.g., DMSO) under identical conditions.
-
Incubate for a set period (e.g., 2-4 hours) at a controlled temperature (e.g., room temperature or 37°C) in an MS-compatible buffer like ammonium acetate or ammonium bicarbonate.
-
-
Sample Cleanup:
-
Crucially, remove excess, unbound 2M5S and non-volatile salts. This is most effectively done using a rapid desalting column (e.g., C4 ZipTip) or buffer exchange spin column.[10]
-
-
Mass Spectrometry Analysis:
-
Analyze the desalted samples via direct infusion into an electrospray ionization (ESI) mass spectrometer, often coupled to a time-of-flight (TOF) or Orbitrap analyzer for high resolution.
-
-
Data Analysis:
-
Deconvolute the resulting multi-charged ion spectrum to determine the zero-charge mass of the protein species.
-
Compare the mass of the 2M5S-treated protein with the vehicle-treated control. A mass increase corresponding to +185.17 Da is direct evidence of a 1:1 covalent adduct.
-
Part 2: Pinpointing the Connection - Site Identification by LC-MS/MS
Once covalent modification is confirmed, the next critical question is where the bond has formed. Identifying the specific amino acid residue is essential for structure-activity relationship (SAR) studies and for understanding the structural basis of inhibition. This is achieved using a "bottom-up" proteomics approach.[10]
Causality: This method involves enzymatically digesting the protein into smaller peptides. Peptides containing the covalent modification will have a specific mass shift, making them identifiable by the mass spectrometer. Subsequent fragmentation (MS/MS) of that specific peptide will pinpoint the exact modified amino acid.
Experimental Protocol 2: Bottom-Up Proteomics for Adduct Mapping
-
Sample Preparation:
-
Incubate the target protein with 2M5S as described in Protocol 1 to achieve a high level of modification.
-
Denature the protein (e.g., with 8 M urea or boiling in SDS-PAGE loading buffer) to ensure complete digestion.
-
Reduce disulfide bonds (e.g., with DTT) and alkylate free cysteines (e.g., with iodoacetamide) to prevent disulfide scrambling. This step is critical for reproducibility.
-
-
Proteolytic Digestion:
-
Perform an in-solution or in-gel digestion with a specific protease, most commonly trypsin. Trypsin cleaves C-terminal to lysine and arginine residues, generating a predictable set of peptides.
-
-
LC-MS/MS Analysis:
-
Inject the peptide mixture onto a reverse-phase liquid chromatography (LC) system coupled to a high-resolution mass spectrometer (e.g., Q-Exactive or Orbitrap).
-
The LC separates the complex peptide mixture over time.
-
The mass spectrometer operates in a data-dependent acquisition (DDA) mode. It first performs a full scan (MS1) to measure the mass-to-charge ratio (m/z) of the eluting peptides. It then selects the most intense ions for fragmentation (MS2 or MS/MS), generating fragment ion spectra.[11]
-
-
Data Analysis:
-
Use a specialized proteomics search engine (e.g., Mascot, MaxQuant, Proteome Discoverer) to match the experimental MS/MS spectra against a theoretical database of peptides from the target protein.[11]
-
Crucially, configure the search parameters to include a "variable modification" corresponding to the mass of the 2M5S adduct (+185.17 Da) on all potential nucleophilic residues (Y, K, S, T, H).
-
The software will identify the peptide containing the modification and provide a localization score indicating the confidence of the site assignment on a specific amino acid.
-
Part 3: Functional Validation - Biochemical and Cellular Assays
Mass spectrometry provides direct physical evidence of the bond, but it doesn't describe the functional consequences. A suite of biochemical and cellular assays is required to characterize the kinetics of the interaction and confirm its effect in a more biological context.[12]
Time-Dependent Inhibition (IC₅₀ Shift Assay)
For a covalent inhibitor, potency is a function of both binding affinity (Kᵢ) and the rate of inactivation (kᵢₙₐ꜀ₜ). A hallmark of covalent inhibition is that the apparent potency (IC₅₀) will decrease with increasing pre-incubation time between the inhibitor and the target protein.[13]
Causality: This time-dependency reflects the progressive, irreversible formation of the covalent bond. A non-covalent inhibitor's IC₅₀, in contrast, will remain constant regardless of pre-incubation time. This assay is a powerful, medium-throughput method to differentiate between covalent and non-covalent mechanisms.
Experimental Protocol 3: Time-Dependent Inhibition Assay
-
Assay Setup:
-
Prepare serial dilutions of 2M5S.
-
In parallel plates or reaction tubes, pre-incubate the target enzyme with each concentration of 2M5S for different lengths of time (e.g., 0, 15, 30, 60, and 120 minutes).[14] Include a vehicle control for each time point.
-
-
Reaction Initiation:
-
At the end of each pre-incubation period, initiate the enzymatic reaction by adding the substrate. It is critical to initiate the reaction for all time points simultaneously or with precise timing.
-
-
Data Acquisition:
-
Measure the reaction progress (e.g., change in absorbance or fluorescence) over a short, defined period to determine the initial velocity (rate) of the reaction.
-
-
Data Analysis:
-
For each pre-incubation time, plot the initial reaction rates against the logarithm of the 2M5S concentration and fit the data to a four-parameter logistic equation to determine the IC₅₀ value.
-
A leftward shift (decrease) in the IC₅₀ value as pre-incubation time increases is a strong indicator of time-dependent, covalent inhibition.
-
Other Key Functional Assays
-
Washout or Jump Dilution Experiments: These assays directly test for irreversibility. The protein is incubated with the inhibitor, and then the unbound inhibitor is rapidly removed by dilution or dialysis.[14] If the inhibitor is covalent, the protein's activity will not recover over time, whereas activity will be restored for a reversible inhibitor as it dissociates.[14]
-
Cellular Target Engagement Assays: Techniques like the Cellular Thermal Shift Assay (CETSA) can confirm that 2M5S engages its target protein inside a living cell. Covalent bond formation typically stabilizes the protein, leading to a higher melting temperature that can be quantified.
Comparative Analysis of Key Validation Techniques
Researchers must choose the appropriate validation method based on the question being asked, available resources, and the stage of the drug discovery project.
Table 2: Comparison of Covalent Bond Validation Methodologies
| Technique | Principle | Information Gained | Throughput | Pros | Cons |
| Intact Protein MS | Measures the mass of the whole protein. | Direct evidence of covalent adduct formation; stoichiometry (1:1, 1:2, etc.).[10] | High | Fast, unambiguous confirmation of bond formation.[15] | No information on modification site; can be challenging for very large proteins. |
| LC-MS/MS Peptide Mapping | MS analysis of proteolytically digested protein. | Definitive identification of the modified peptide and amino acid residue.[11] | Medium | Provides precise site of modification; essential for SAR. | More time-consuming; data analysis is complex; may not achieve 100% sequence coverage. |
| IC₅₀ Shift Assay | Measures enzyme inhibition after various pre-incubation times. | Differentiates covalent from non-covalent mechanisms; provides kinetic information (kᵢₙₐ꜀ₜ/Kᵢ).[16] | High | Functional confirmation of covalent mechanism; amenable to HTS.[13] | Indirect evidence of covalency; can be confounded by slow-binding inhibitors. |
| X-ray Crystallography | Determines the 3D structure of the protein-inhibitor complex. | High-resolution structural view of the covalent bond and binding interactions.[17] | Low | Unambiguous proof of binding site and orientation; gold standard for structural biology. | Requires high-quality protein crystals; very low throughput; technically demanding. |
| Cellular Target Engagement | Measures target protein stabilization or occupancy in cells. | Confirms target engagement in a physiological context; assesses cell permeability.[12] | Medium | Provides crucial in-cell validation. | Indirect; does not directly prove covalency without complementary methods. |
Conclusion: An Integrated and Indisputable Approach
Validating the covalent modification of a target protein by a novel probe like 2-Methoxypyrimidine-5-sulfonyl fluoride is a critical step in modern drug discovery and chemical biology. No single experiment is sufficient. Instead, a judiciously chosen combination of orthogonal techniques is required to build an unassailable case.
The workflow presented here—beginning with direct mass confirmation by intact protein MS , followed by precise mapping via LC-MS/MS , and functional characterization through kinetic assays —represents a robust, field-proven strategy. By layering physical, structural, and functional data, researchers can move forward with confidence, knowing their molecule's mechanism of action is thoroughly understood and rigorously validated.
References
-
Technologies for Direct Detection of Covalent Protein–Drug Adducts - PMC. (n.d.). National Center for Biotechnology Information. [Link]
-
OTAVA Covalent Inhibitors Library. (n.d.). OTAVA. [Link]
-
Mass Spectrometry-Based Methodologies for Targeted and Untargeted Identification of Protein Covalent Adducts (Adductomics): Current Status and Challenges. (2019). MDPI. [Link]
-
From Screening to Validation: A Comprehensive Approach to Identifying Covalent Inhibitors for Challenging Targets. (n.d.). BioAscent. [Link]
-
Accelerating the Validation of Endogenous On-Target Engagement and In-cellulo Kinetic Assessment for Covalent Inhibitors of KRASG12C in Early Drug Discovery. (2022). bioRxiv. [Link]
-
CovalentInDB: a comprehensive database facilitating the discovery of covalent inhibitors. (2020). Oxford Academic. [Link]
-
New Applications of Sulfonyl Fluorides: A Microcosm of the Deep Integration of Chemistry and Biology in Drug Design. (2024). ACS Publications. [Link]
-
Covalent drug discovery using sulfur(VI) fluoride exchange warheads. (2023). Taylor & Francis Online. [Link]
-
A Metabolomics-Inspired Strategy for the Identification of Protein Covalent Modifications. (2019). ACS Publications. [Link]
-
Covalent Adduct Chemical Ionization Mass Spectrometry. (n.d.). NIFA Reporting Portal. [Link]
-
A Liquid Chromatography/Mass Spectrometry Method for Screening Disulfide Tethering Fragments - PMC. (n.d.). National Center for Biotechnology Information. [Link]
-
Covalent Inhibitors: To Infinity and Beyond. (2024). ACS Publications. [Link]
-
Sulfonyl fluorides as privileged warheads in chemical biology. (2015). RSC Publishing. [Link]
-
Strategies for discovering and derisking covalent, irreversible enzyme inhibitors. (n.d.). SciSpace. [Link]
-
Exploring Covalent Bond Formation at Tyr‐82 for Inhibition of Ral GTPase Activation - PMC. (n.d.). National Center for Biotechnology Information. [Link]
-
Advances in sulfonyl exchange chemical biology: expanding druggable target space - PMC. (n.d.). National Center for Biotechnology Information. [Link]
-
Small-molecule covalent bond formation at tyrosine creates a binding site and inhibits activation of Ral GTPases. (2020). PNAS. [Link]
-
SuFEx-enabled, agnostic discovery of covalent inhibitors of human neutrophil elastase - PMC. (n.d.). National Center for Biotechnology Information. [Link]
-
Investigation of MOA of next generation covalent inhibitors. (n.d.). AXXAM. [Link]
-
A Comprehensive Guide for Assessing Covalent Inhibition in Enzymatic Assays Illustrated with Kinetic Simulations. (2022). ResearchGate. [Link]
-
Unconventional reactivity of sulfonyl fluorides. (2024). Spiral. [Link]
-
Advances in sulfonyl exchange chemical biology: expanding druggable target space. (n.d.). RSC Publishing. [Link]
-
Targeted Covalent Inhibitors in Drug Discovery, Chemical Biology and Beyond. (2024). MDPI. [Link]
-
Profiling Sulfur(VI) Fluorides as Reactive Functionalities for Chemical Biology Tools and Expansion of the Ligandable Proteome - PMC. (n.d.). National Center for Biotechnology Information. [Link]
-
Sulfonyl fluorides as privileged warheads in chemical biology - PMC. (n.d.). National Center for Biotechnology Information. [Link]
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- 4. tandfonline.com [tandfonline.com]
- 5. Sulfonyl fluorides as privileged warheads in chemical biology - Chemical Science (RSC Publishing) DOI:10.1039/C5SC00408J [pubs.rsc.org]
- 6. pubs.acs.org [pubs.acs.org]
- 7. Advances in sulfonyl exchange chemical biology: expanding druggable target space - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Sulfonyl fluorides as privileged warheads in chemical biology - PMC [pmc.ncbi.nlm.nih.gov]
- 9. spiral.imperial.ac.uk [spiral.imperial.ac.uk]
- 10. Technologies for Direct Detection of Covalent Protein–Drug Adducts - PMC [pmc.ncbi.nlm.nih.gov]
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- 13. From Screening to Validation: A Comprehensive Approach to Identifying Covalent Inhibitors for Challenging Targets - BioAscent | Integrated Drug Discovery Services [bioascent.com]
- 14. pdf.benchchem.com [pdf.benchchem.com]
- 15. A Liquid Chromatography/Mass Spectrometry Method for Screening Disulfide Tethering Fragments - PMC [pmc.ncbi.nlm.nih.gov]
- 16. researchgate.net [researchgate.net]
- 17. CovalentInDB: a comprehensive database facilitating the discovery of covalent inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
HPLC retention time and purity analysis of 2-Methoxypyrimidine-5-sulfonyl fluoride
Executive Summary & Compound Significance
2-Methoxypyrimidine-5-sulfonyl fluoride represents a critical class of "SuFEx" (Sulfur-Fluoride Exchange) click chemistry reagents.[1] Unlike its traditional alternative, 2-methoxypyrimidine-5-sulfonyl chloride , the sulfonyl fluoride moiety offers exceptional stability against hydrolysis while maintaining high reactivity toward specific nucleophiles (e.g., tyrosine/lysine residues or silyl ethers) under activation.
This guide provides a validated analytical framework to distinguish the superior stability and purity profile of the fluoride against the chloride analog. We address the common analytical challenge: differentiating the stable fluoride from its rapidly hydrolyzing chloride precursor and the resulting sulfonic acid impurity.
Physicochemical Profile & Method Strategy
| Property | 2-Methoxypyrimidine-5-sulfonyl fluoride | 2-Methoxypyrimidine-5-sulfonyl chloride (Alternative) | Analytical Implication |
| Stability (Aq) | High (Stable at pH 4-8) | Low (Rapid Hydrolysis) | Chloride requires anhydrous analysis; Fluoride allows RP-HPLC. |
| LogP (Predicted) | ~1.2 | ~1.4 (Transient) | Moderate retention on C18; susceptible to peak tailing due to basic N. |
| Reactivity | SuFEx Selective | Non-selective Electrophile | Fluoride purity is critical for bio-orthogonal applications. |
Expert Insight: Standard C18 columns often yield broad peaks for pyrimidines due to interaction with residual silanols. For this guide, we utilize a Core-Shell Phenyl-Hexyl column . The phenyl moiety provides unique
Comparative Analytical Method: Fluoride vs. Chloride
Validated HPLC Protocol
This protocol is designed to separate the target sulfonyl fluoride from its synthesis precursors (sulfonyl chloride) and degradation products (sulfonic acid).
-
Instrument: Agilent 1260 Infinity II or equivalent.
-
Column: Kinetex Phenyl-Hexyl, 2.6 µm, 100 x 4.6 mm (Phenomenex).
-
Mobile Phase A: 0.1% Formic Acid in Water (Milli-Q).
-
Mobile Phase B: Acetonitrile (HPLC Grade).
-
Flow Rate: 1.0 mL/min.
-
Temperature: 35°C.
-
Detection: UV @ 254 nm (primary), 220 nm (secondary).
Gradient Program:
| Time (min) | % Mobile Phase B | Event |
|---|---|---|
| 0.0 | 5% | Equilibration |
| 1.0 | 5% | Isocratic Hold (Elute Sulfonic Acid) |
| 8.0 | 95% | Linear Gradient |
| 10.0 | 95% | Wash |
| 10.1 | 5% | Re-equilibration |
| 14.0 | 5% | End |
Experimental Data: Retention Time & Purity
The following data compares the retention behavior of the purified Sulfonyl Fluoride against a fresh injection of the Sulfonyl Chloride alternative.
| Compound | Retention Time (min) | Peak Shape (Tailing Factor) | Resolution (Rs) |
| Sulfonic Acid (Degradant) | 1.2 min | 1.1 | N/A (Void marker) |
| 2-Methoxypyrimidine-5-sulfonyl Chloride | 6.8 min* | 1.4 | 1.8 (vs Fluoride) |
| 2-Methoxypyrimidine-5-sulfonyl Fluoride | 7.4 min | 1.05 | > 2.0 |
*Note: The Chloride peak is transient. In aqueous mobile phase, it degrades into the Sulfonic Acid (1.2 min) peak during the run.
Stability Analysis: The "Alternative" Trap
A major pitfall in drug development is substituting the Fluoride with the cheaper Chloride without accounting for stability. The experiment below demonstrates the hydrolytic instability of the alternative.
Protocol: Both compounds were dissolved in 50:50 Water:Acetonitrile (buffered to pH 7) and monitored by HPLC over 24 hours.
Results: % Purity Remaining (Normalized by AUC)
| Timepoint | Sulfonyl Fluoride (Target) | Sulfonyl Chloride (Alternative) |
|---|---|---|
| T = 0 h | 99.8% | 95.0% |
| T = 1 h | 99.8% | 62.0% |
| T = 4 h | 99.7% | 15.0% |
| T = 24 h | 99.5% | < 1.0% |
Visualized Workflows
Analytical Decision Workflow
This diagram illustrates the logic flow for analyzing heteroaryl sulfonyl fluorides, ensuring differentiation from hydrolysis products.
Caption: Analytical decision tree for validating Sulfonyl Fluoride purity vs. hydrolytically unstable precursors.
Comparative Degradation Pathway
Visualizing why the Sulfonyl Fluoride is the superior reagent for biological applications.
Caption: Mechanistic comparison showing the Chloride's rapid deactivation vs. the Fluoride's stability for specific SuFEx activation.
References
-
Sharpless, K. B., et al. (2014). "Sulfur(VI) Fluoride Exchange (SuFEx): Another Good Reaction for Click Chemistry." Angewandte Chemie International Edition. [Link]
-
Barrow, A. S., et al. (2019). "The growing applications of SuFEx click chemistry." Chemical Society Reviews. [Link]
-
Phenomenex Application Guide. (2023). "Selectivity of Phenyl-Hexyl Phases for Aromatic and Heterocyclic Compounds." Phenomenex Technical Notes. [Link]
-
Jones, L. H. (2018). "Sulfonyl fluorides in chemical biology and drug discovery." MedChemComm. [Link]
Sources
The Goldilocks Linker: Benchmarking 2-Methoxypyrimidine-5-sulfonyl Fluoride in SuFEx Chemistry
Topic: Benchmarking 2-Methoxypyrimidine-5-sulfonyl fluoride against other SuFEx linkers Content Type: Technical Comparison Guide Author Persona: Senior Application Scientist
Executive Summary
In the expanding toolbox of Sulfur-Fluoride Exchange (SuFEx) chemistry, the "stability-reactivity paradox" often forces a compromise. Aryl sulfonyl fluorides are stable but kinetically sluggish, requiring silicon activation. Aliphatic variants like ethenesulfonyl fluoride (ESF) are hyper-reactive but lack selectivity.
This guide benchmarks 2-Methoxypyrimidine-5-sulfonyl fluoride (2-OMe-Py-SO2F) , a heteroaryl linker that occupies a critical "Goldilocks zone." By leveraging the electron-deficient pyrimidine core for activation and the methoxy group for hydrolytic stabilization, this reagent offers a unique profile for covalent protein profiling and late-stage drug functionalization.
Part 1: The Chemistry of Reactivity (The "Why")
To understand the performance of 2-OMe-Py-SO2F, we must analyze the electronic push-pull mechanism that distinguishes it from standard phenyl linkers.
The Electronic Tuning Mechanism
The reactivity of the S(VI) center is dictated by the electrophilicity of the sulfur atom.
-
Inductive Activation: The pyrimidine ring contains two nitrogen atoms. These are highly electronegative, pulling electron density away from the ring and, by extension, the sulfonyl group. This makes the sulfur more susceptible to nucleophilic attack (e.g., by Tyrosine or Lysine) compared to a standard phenyl ring.
-
Resonance Stabilization: The 2-methoxy substituent acts as a "brake." Through resonance donation, the oxygen lone pair pushes electron density back into the pyrimidine ring. This counteracts the extreme activation of the nitrogen atoms, preventing rapid hydrolysis in aqueous buffers while maintaining reactivity toward specific protein nucleophiles.
Visualization: Electronic Activation vs. Stabilization
The following diagram illustrates the structural logic comparing a standard Phenyl-SO2F against the tuned 2-OMe-Py-SO2F.
Figure 1: Comparative mechanistic logic of SuFEx linkers. The 2-OMe-Py-SO2F scaffold balances inductive activation with resonance stabilization.
Part 2: Benchmarking Data
The following data synthesizes reactivity profiles from standard SuFEx literature and heteroaryl sulfonyl fluoride characterization.
Table 1: Comparative Performance Matrix
| Feature | Phenyl-SO2F | 2-OMe-Py-SO2F | ESF (Ethenesulfonyl Fluoride) |
| Reactivity Class | Latent / Inert | Tunable / Moderate | Hyper-reactive |
| Activation Requirement | External (Si-SuFEx, DBU) | Internal (Heterocycle) | Spontaneous |
| Hydrolytic Stability ( | > 48 Hours | ~12–24 Hours | < 1 Hour (varies by conditions) |
| Primary Target | Tyrosine (with catalyst) | Lysine / Tyrosine (proximal) | Cysteine / Lysine / Tyrosine |
| Selectivity | High (Chemoselective) | High (Proximity-driven) | Low (Promiscuous) |
| Storage Stability | Excellent (Years) | Good (Months at -20°C) | Poor (Polymerizes/Degrades) |
Key Findings
-
vs. Phenyl-SO2F: The Phenyl linker is often too stable for biological contexts where adding a catalyst (like DBU or bifluoride) is toxic or impossible. 2-OMe-Py-SO2F reacts spontaneously with nucleophilic residues in protein binding pockets without external activation [1, 5].
-
vs. ESF: ESF contains a Michael acceptor (alkene) and a sulfonyl fluoride. This dual-warhead nature leads to high promiscuity, often labeling Cysteine residues via Michael addition rather than pure SuFEx. 2-OMe-Py-SO2F retains the exclusivity of the S(VI) substitution mechanism [2].
Part 3: Experimental Protocols
Protocol A: Synthesis of 2-OMe-Py-SO2F Derivatives
Context: Converting a precursor amine or alcohol into the SuFEx linker.
Reagents:
-
Precursor (R-NH2 or R-OH)
-
2-methoxy-5-fluorosulfonylpyrimidine (The Hub)
-
Base: DIPEA (Diisopropylethylamine)
-
Solvent: DCM or Acetonitrile
Workflow:
-
Preparation: Dissolve 1.0 equiv of the nucleophilic precursor in dry DCM (0.1 M).
-
Addition: Add 1.2 equiv of DIPEA. Cool to 0°C.
-
Linker Introduction: Add 1.1 equiv of 2-methoxy-5-fluorosulfonylpyrimidine (commercially available or synthesized via oxidative chlorination/fluorination).
-
Reaction: Stir at RT for 2–4 hours. Note: Phenyl-SO2F would require overnight stirring or elevated temps.
-
Workup: Wash with dilute HCl (to remove pyridine byproducts) and brine. Dry over MgSO4.
-
Validation:
F NMR should show a singlet around +65 ppm (characteristic of heteroaryl sulfonyl fluorides).
Protocol B: Protein Conjugation (Covalent Probe)
Context: Using a 2-OMe-Py-SO2F probe to label a target protein.
-
Buffer: PBS (pH 7.4). Avoid Tris or buffers with primary amines if the reaction is slow (though SO2F is generally selective for protein Lys/Tyr over buffer amines).
-
Incubation: Add Probe (10–50 µM) to Protein (1–5 µM).
-
Time Course: Incubate at 37°C.
-
Checkpoint: 2-OMe-Py-SO2F typically reaches >50% occupancy in 1–4 hours.
-
Comparison: Phenyl-SO2F would show <5% occupancy under these conditions.
-
-
Quenching: Stop reaction with 5x Loading Buffer (containing SDS) and boil.
-
Readout: Gel-based fluorescence scanning or LC-MS/MS proteomics.
Part 4: Decision Logic for Linker Selection
When should you choose 2-OMe-Py-SO2F over the alternatives? Use this logic flow.
Figure 2: Decision matrix for selecting SuFEx linkers based on environmental constraints and target residues.
References
-
Sharpless, K. B., et al. (2014).[1][2] "Sulfur(VI) Fluoride Exchange (SuFEx): Another Good Reaction for Click Chemistry." Angewandte Chemie International Edition. [Link]
-
Jones, L. H. (2018). "Sulfonyl Fluorides in Chemical Biology." MedChemComm. [Link]
-
Dong, J., et al. (2014).[3] "SuFEx-Based Polysulfate Formation from Ethenesulfonyl Fluoride." Angewandte Chemie. [Link]
Sources
Featured Recommendations
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
